Cosalane derivative
Description
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Properties
Molecular Formula |
C59H70B2Cl2Na4O10 |
|---|---|
Molecular Weight |
1123.7 g/mol |
IUPAC Name |
tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1 |
InChI Key |
ABZNJZXRGKGMJC-OIFNYXQLSA-L |
Isomeric SMILES |
B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Cosalane Derivatives: A Comprehensive Technical Guide
Executive Summary
Cosalane (NSC 658586) and its extended derivatives represent a unique class of polymodal viral entry inhibitors. Originally discovered as potent, broad-spectrum anti-HIV agents, these compounds exhibit high efficacy against laboratory, drug-resistant, and clinical HIV-1 isolates, as well as HIV-21[1]. Unlike traditional antiretrovirals that target intracellular enzymes (e.g., reverse transcriptase or protease), Cosalane derivatives act primarily at the cell surface. They disrupt the viral replication cycle prior to reverse transcription by competitively inhibiting the binding of the viral envelope glycoprotein gp120 to the host CD4 receptor, while simultaneously blocking post-attachment membrane fusion2[2].
This guide dissects the structural biology, binding kinetics, and self-validating experimental protocols required to evaluate the mechanism of action (MoA) of Cosalane derivatives.
Molecular Architecture and Pharmacophore Evolution
The foundational architecture of Cosalane consists of a highly lipophilic cholestane skeleton linked to a polyanionic disalicylmethane unit via a three-carbon linker. The cholestane core acts as a hydrophobic anchor, interacting with the viral or host cell membrane, while the disalicylmethane unit provides the negative charge density required for protein-protein interaction disruption3[3].
Rational Design of Extended Derivatives
Structural biology studies of the CD4 D1D2 domain—the primary binding site for HIV-1 gp120—revealed two critical, surface-exposed basic residues: Arg58 and Arg59 . To optimize electrostatic interactions, medicinal chemists iteratively extended the polyanionic pharmacophore of Cosalane by attaching substituted benzoic acid rings or amino acid conjugates (e.g., glutamic acid).
The causality behind this design is purely spatial: maximum antiviral activity is achieved when the proximal and distal carboxylates of the derivative are separated by exactly 8 atoms . This specific atomic spacing allows the molecule to perfectly bridge the distance between Arg58 and Arg59 on the CD4 receptor, locking the binding site and creating profound steric hindrance against gp1204[5].
Core Mechanism of Action (MoA)
Cosalane derivatives do not rely on a single point of failure; they execute a polymodal blockade of viral entry.
-
Primary MoA (Attachment Inhibition): The polyanionic carboxylates engage in ionic interactions with the positively charged arginine and lysine side chains on CD4. Simultaneously, Cosalane binds directly to the V3 loop of gp120. This dual-affinity profile breaks down the gp120-CD4 interface3[3].
-
Secondary MoA (Fusion Inhibition): Even if attachment occurs, extended Cosalane analogues inhibit the subsequent gp41-mediated fusion of the viral envelope with the cell membrane. Notably, highly extended analogues inhibit fusion at lower concentration thresholds than they inhibit attachment, making fusion blockade their dominant therapeutic mechanism2[2].
-
Tertiary MoA (Chemokine Receptor Antagonism): Beyond direct viral interaction, the base Cosalane molecule acts as an antagonist for host chemokine receptors CXCR2 and CCR7, which may modulate local immune cell chemotaxis during infection 6[6].
Fig 1: Dual mechanism of Cosalane derivatives inhibiting HIV-1 attachment and fusion.
Quantitative Binding and Efficacy Data
The structural evolution of Cosalane directly correlates with its pharmacological potency. The table below summarizes the target affinities and effective concentrations of the base molecule versus its optimized derivatives.
| Compound / Derivative | Primary Target / Mechanism | EC₅₀ / IC₅₀ Value | Key Structural Feature |
| Cosalane (Base, NSC 658586) | HIV-1 (gp120-CD4 binding) | ~5.1 µM | Disalicylmethane + Cholestane |
| Cosalane (Base) | CXCR2 Receptor | IC₅₀ = 0.66 µM | N/A |
| Cosalane (Base) | CCR7 Receptor | IC₅₀ = 2.43 µM | N/A |
| Di(glutamic acid) Conjugate | HIV-1 (Attachment & Fusion) | ~0.55 µM | 8-atom spacing between carboxylates |
Data synthesized from[5][6][7]. The di(glutamic acid) conjugate demonstrates a nearly 10-fold increase in potency due to optimal anion spacing.
Experimental Methodologies (Self-Validating Protocols)
To rigorously validate the mechanism of action of novel Cosalane derivatives, researchers must employ a combination of phenotypic and biochemical assays. The following protocols are designed as self-validating systems, incorporating strict causality checks and internal controls.
Protocol A: Time-of-Addition Assay
Purpose: To definitively pinpoint the exact stage of the viral replication cycle inhibited by the compound. Causality Logic: If a drug targets viral entry/fusion, its efficacy will drop precipitously if added to the cell culture after the virus has already penetrated the membrane. By staggering the addition of the drug, we map its temporal window of activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed CEM-SS T-cells at
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. -
Viral Inoculation: Infect cells with HIV-1 (strain IIIB or RF) at a multiplicity of infection (MOI) of 0.01. Define this moment as Time = 0h.
-
Staggered Drug Addition: Add the Cosalane derivative (at
concentration) to separate wells at specific intervals: 0h, 1h, 2h, 4h, 8h, and 24h post-infection. -
Internal Controls (Critical): Run parallel time-courses using T-20 (Enfuvirtide) as a fusion inhibitor control (loses efficacy after 2h) and AZT (Zidovudine) as a reverse transcriptase inhibitor control (maintains efficacy up to 8h).
-
Incubation & Readout: Incubate for 48 hours at 37°C (5% CO₂). Quantify viral replication using a p24 antigen ELISA.
-
Validation: A sharp loss of efficacy when Cosalane is added >2 hours post-infection validates that its primary target is an early entry/fusion event1[1].
Fig 2: Step-by-step workflow for the Time-of-Addition assay to determine viral life cycle targets.
Protocol B: Competitive gp120-CD4 Binding ELISA
Purpose: To biochemically confirm that the derivative directly disrupts the gp120-CD4 protein-protein interface. Causality Logic: If Cosalane binds to the D1D2 domain of CD4, it will sterically block recombinant gp120 from docking. A dose-dependent reduction in ELISA absorbance directly proves competitive inhibition.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with 100 ng/well of recombinant soluble CD4 (sCD4) overnight at 4°C.
-
Blocking: Wash plates with PBS-Tween 20 (0.05%) and block with 3% Bovine Serum Albumin (BSA) for 2 hours at room temperature to eliminate non-specific background noise.
-
Competitive Incubation: Pre-incubate recombinant HIV-1 gp120 (50 ng/mL) with varying concentrations of the this compound (0.1 µM to 50 µM) for 1 hour at 37°C. Add this mixture to the sCD4-coated wells and incubate for 2 hours.
-
Detection: Wash extensively to remove unbound gp120. Add an anti-gp120 monoclonal antibody conjugated to Horseradish Peroxidase (HRP).
-
Readout & Validation: Develop with TMB substrate and read absorbance at 450 nm. A proportional decrease in optical density (OD) relative to the drug concentration confirms the competitive binding mechanism.
Conclusion & Future Perspectives
Cosalane derivatives highlight the power of structure-based drug design in virology. By mapping the exact spatial geometry of the CD4 receptor's basic residues (Arg58/Arg59) and designing polyanionic pharmacophores with precise 8-atom spacing, researchers successfully engineered molecules capable of dual-inhibition (attachment and fusion). Future development of these compounds may focus on optimizing oral bioavailability while maintaining their potent extracellular mechanisms against emerging viral variants.
References
1.1 - PubMed/NIH[1] 2.3 - SciSpace[3] 3.5 - R Discovery[5] 4.2 - PubMed/NIH[2] 5. 6 - MedChemExpress[6] 6. [1-烯基]-3-氯-2-羟基苯甲酸酯 (Chemical Database Entry: Cosalane Analogues EC50 Data)]() - Molaid[7]
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 铵5-[(Z)-1-(3-羧基-5-氯-4-羟基苯基)-4-[(3S,10S,13R,17R)-10,13-二甲基-17-(6-甲基庚烷-2-基)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-十四氢-1H-环戊二烯并[a]菲-3-基]丁-1-烯基]-3-氯-2-羟基苯甲酸酯 - CAS号 154212-56-3 - 摩熵化学 [molaid.com]
Rational Design, Synthesis, and Biological Evaluation of Cosalane Derivatives: A Paradigm in HIV-1 Entry Inhibition
Executive Summary
The development of human immunodeficiency virus type 1 (HIV-1) therapeutics has historically focused on targeting viral enzymes such as reverse transcriptase, integrase, and protease. However, the emergence of multi-drug resistant strains necessitates the exploration of novel targets, specifically viral entry and fusion. Cosalane and its synthetic derivatives represent a unique class of highly lipophilic, polyanionic anti-HIV agents that inhibit viral replication by disrupting the critical interaction between the viral envelope glycoprotein gp120 and the host CD4 receptor[1]. This technical guide explores the structural biology, rational drug design, synthetic workflows, and biological validation protocols underpinning the discovery and optimization of cosalane derivatives.
Structural Biology & Mechanism of Action
HIV-1 viral entry is a multi-step process initiated by the high-affinity binding of the viral envelope glycoprotein gp120 to the host cell CD4 receptor. This binding triggers a conformational change in gp120, exposing a co-receptor binding site (CCR5 or CXCR4), which subsequently leads to gp41-mediated membrane fusion[2].
Cosalane was rationally designed to interrupt this cascade. The molecule consists of two primary domains:
-
The Cholestane Core: A highly lipophilic steroid moiety that anchors the molecule into the viral envelope or the host cell membrane.
-
The Disalicylmethane Pharmacophore: An anionic domain linked to the C-3 position of the cholestane core via a three-carbon linker.
Causality in Mechanism: The primary mechanism of action involves the electrostatic interaction of the negatively charged carboxylate groups of the disalicylmethane unit with positively charged basic amino acid residues (such as arginine and lysine) on the surface of gp120 and the D1D2 domain of CD4[3]. By binding to these exterior surfaces, cosalane acts as a steric and electrostatic shield, preventing the initial gp120-CD4 engagement and subsequent post-attachment events[1].
Caption: Mechanism of action of cosalane derivatives inhibiting HIV-1 viral entry via gp120 blockade.
Rational Design and Structure-Activity Relationship (SAR)
While the original cosalane molecule exhibited a broad range of activity against laboratory and clinical HIV-1 isolates with a high in vitro therapeutic index (>100)[1], its extreme lipophilicity resulted in poor aqueous solubility and suboptimal pharmacokinetics. To address this, SAR campaigns focused on modifying the linker and extending the polyanionic pharmacophore[4].
Pharmacophore Extension and Anion Spacing
To enhance the electrostatic interaction with gp120, researchers synthesized derivatives where the cosalane pharmacophore was extended by attaching additional amino acid side chains (e.g., glycine, aspartic acid, glutamic acid)[5].
-
Causality in Design: The spacing between the carboxylate anions is critical. By inserting amino acids with varying chain lengths, researchers optimized the distance between the proximal and distal carboxylates (spanning 6 to 12 atoms). Proper spatial distribution allows the molecule to simultaneously bridge multiple basic residues on the target viral proteins, drastically increasing binding avidity[5].
Linker Modifications
Early cosalane analogues utilized benzylic ether linkages, which are susceptible to metabolic degradation. Replacing these with amide or methylene linkers improved metabolic stability while retaining the conformational flexibility required for the pharmacophore to adapt to the gp120 surface[3].
Quantitative SAR Data Summary
The following table summarizes the antiviral efficacy of cosalane and its extended polycarboxylate derivatives against different viral strains. Note how the glutamic acid derivative (Compound 46), with optimal anion spacing, outperforms the parent compound in specific strains[5].
| Compound | Structural Modification | HIV-1(RF) EC₅₀ (µM) | HIV-1(IIIB) EC₅₀ (µM) | HIV-2(ROD) EC₅₀ (µM) | CC₅₀ (µM) |
| Cosalane (1) | Parent Compound | 3.4 | 57.6 | 4.0 | >125 |
| Compound 36 | Glycine extension | 3.4 | 57.6 | >125 | >125 |
| Compound 44 | Aspartic Acid extension | 10.7 | 16.6 | 122.0 | >125 |
| Compound 46 | Glutamic Acid extension | 1.1 | 8.9 | 69.6 | >125 |
Data derived from CEM-SS cells (HIV-1RF) and MT-4 cells (HIV-1IIIB, HIV-2ROD). EC₅₀ is the effective concentration reducing viral cytopathic effect by 50%. CC₅₀ is the cytotoxic concentration reducing uninfected cell viability by 50%[5].
Synthetic Methodology: Extended Polycarboxylate Derivatives
The synthesis of cosalane derivatives requires a convergent approach. The following step-by-step protocol details the synthesis of amino acid-extended cosalane polycarboxylates.
Causality in Synthetic Strategy: Carboxylic acids are highly polar and can interfere with coupling reagents, leading to side reactions. Therefore, the amino acid extensions are initially coupled as protected esters. Only in the final step are they subjected to saponification to unmask the active polyanionic pharmacophore required for gp120 binding[5].
Protocol: Synthesis of Glutamic Acid-Extended Cosalane (Compound 46)
-
Activation of Precursor: Dissolve the cosalane dicarboxylic acid precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1-hydroxybenzotriazole (HOBt, 2.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) at 0°C. Stir for 30 minutes to form the activated ester.
-
Amide Coupling: Add L-glutamic acid diethyl ester hydrochloride (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification of Intermediate: Filter the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the tetra-ester intermediate.
-
Saponification (Deprotection): Dissolve the tetra-ester in a 1:1 mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of NaOH (10 eq). Stir at room temperature for 12 hours.
-
Isolation of Active Polyanion: Acidify the mixture to pH 2 using 1N HCl. Extract the precipitated polycarboxylic acid with ethyl acetate. Wash with brine, dry, and concentrate. Convert to the tetrasodium salt by titrating with exactly 4.0 eq of NaOH in water, followed by lyophilization to yield the final water-soluble this compound.
Caption: Step-by-step rational design and synthetic workflow for cosalane polycarboxylate derivatives.
Biological Evaluation Protocols
To validate the efficacy of synthesized cosalane derivatives, a self-validating biological assay system is employed. The Cytopathic Effect (CPE) assay measures the ability of the compound to protect susceptible cells from virus-induced cell death.
Protocol: Anti-HIV Cytopathic Effect (CPE) Assay using XTT
Causality in Assay Design: CEM-SS cells are utilized because they are highly susceptible to HIV-1-induced syncytium formation and rapid cell death. The XTT reagent (a tetrazolium salt) is reduced to a soluble orange formazan dye exclusively by the mitochondrial enzymes of metabolically active, living cells. If the this compound successfully blocks gp120, the cells survive the viral challenge, and high absorbance is recorded[3].
-
Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Seed cells into 96-well microtiter plates at a density of
cells per well. -
Drug Dilution: Prepare serial half-log dilutions of the this compound (e.g., from 100 µM down to 0.1 µM) in culture medium and add to the designated wells.
-
Viral Infection: Infect the cells with HIV-1(RF) at a multiplicity of infection (MOI) of 0.01. Include virus-free controls (for CC₅₀ determination) and drug-free infected controls (for maximal CPE).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 6 days.
-
XTT Staining: Add 50 µL of XTT solution (1 mg/mL in PBS containing 0.02 mM phenazine methosulfate) to each well. Incubate for an additional 4 hours at 37°C.
-
Quantification: Measure the absorbance of the soluble formazan dye at 450 nm using a microplate reader.
-
Data Analysis: Calculate the EC₅₀ (concentration protecting 50% of cells from viral CPE) and CC₅₀ (concentration reducing the viability of uninfected cells by 50%) using non-linear regression analysis.
Future Directions
The evolution of cosalane from a highly lipophilic steroid conjugate to a highly tunable, water-soluble polyanionic entry inhibitor demonstrates the power of rational drug design. Current research is expanding the cosalane pharmacophore into dual-action molecules. For instance, removing the steroid core entirely has led to the discovery of alkenyldiarylmethanes (ADAMs), a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[4]. Future development will likely focus on supramolecular combinations and targeted delivery systems to maximize bioavailability while minimizing off-target polyanion binding.
References
-
Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. National Institutes of Health (PubMed). Available at: [Link]
-
Cosalane and its analogues: a unique class of anti-HIV agents. National Institutes of Health (PubMed). Available at:[Link]
-
Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. The Journal of Organic Chemistry (SciSpace). Available at:[Link]
-
Blocking HIV-1 entry by a gp120 surface binding inhibitor. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking HIV-1 entry by a gp120 surface binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Preliminary Investigation of Cosalane Analogs as Anti-HIV Agents
Abstract
This technical guide provides a comprehensive framework for the initial preclinical evaluation of novel Cosalane analogs as potential anti-HIV therapeutic agents. Cosalane, a compound characterized by a cholestane moiety linked to a dichlorodisalicylmethane pharmacophore, has demonstrated a unique multi-pronged mechanism of action against HIV, including the inhibition of viral entry and key viral enzymes.[1][2] This document outlines the scientific rationale and detailed methodologies for the synthesis, in vitro cytotoxicity profiling, and preliminary antiviral efficacy and mechanism of action studies of Cosalane analogs. The protocols described herein are designed to be self-validating and are grounded in established principles of antiviral drug discovery, providing researchers and drug development professionals with a robust roadmap for identifying and advancing promising new therapeutic candidates.
Introduction: The Rationale for Pursuing Cosalane Analogs
The human immunodeficiency virus (HIV) pandemic continues to be a significant global health challenge, necessitating the development of novel antiretroviral agents that can overcome the limitations of current therapies, such as drug resistance and long-term toxicity. Cosalane and its derivatives represent a compelling class of anti-HIV agents due to their multifaceted mechanism of action.[1] The parent compound, Cosalane, has been shown to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells, a critical first step in viral entry.[2][3] Furthermore, it interferes with post-binding events leading to the fusion of the viral and cellular membranes.[2] Some studies also suggest that Cosalane can inhibit key viral enzymes, including reverse transcriptase and protease.[2]
The core structure of Cosalane consists of a lipophilic cholestane "anchor" and a polyanionic dichlorodisalicylmethane "pharmacophore". It is hypothesized that the cholestane moiety facilitates interaction with lipid environments, while the anionic carboxyl groups of the pharmacophore engage with cationic residues on viral or cellular proteins.[4] The exploration of Cosalane analogs is driven by the potential to enhance antiviral potency, improve pharmacokinetic properties, and elucidate the structural requirements for its diverse biological activities. This guide will detail the preliminary steps to synthesize and evaluate novel Cosalane analogs, with a focus on understanding their structure-activity relationships (SAR).[1]
Synthesis of Cosalane Analogs: A Representative Strategy
The synthesis of Cosalane analogs typically involves a convergent approach, where the modified cholestane "anchor" and the functionalized diarylmethane "pharmacophore" are synthesized separately and then coupled. The following diagram illustrates a generalized synthetic scheme for creating analogs with modifications in the linker and pharmacophore regions.
Caption: A generalized convergent synthesis scheme for Cosalane analogs.
The specific chemical reactions and reagents will vary depending on the desired modifications. For instance, altering the length and composition of the linker chain or substituting the benzoic acid rings of the pharmacophore can have significant effects on antiviral activity.[3][5]
In Vitro Evaluation of Cosalane Analogs: A Phased Approach
The preliminary investigation of newly synthesized Cosalane analogs follows a structured workflow designed to efficiently identify promising candidates while minimizing resource expenditure.
Caption: Experimental workflow for the preliminary investigation of Cosalane analogs.
Phase 1: Cytotoxicity Assessment
Before evaluating antiviral efficacy, it is crucial to determine the concentration at which the Cosalane analogs are toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50). The MTT assay is a widely used, reliable colorimetric method for this purpose.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable human T-cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a dilution series of the Cosalane analogs in culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform serial dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that mirrors the planned antiviral assay (typically 4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Phase 2: Primary Antiviral Efficacy Screening
This phase aims to determine the concentration of the Cosalane analogs that inhibits 50% of the viral cytopathic effect (EC50).
Protocol: Cell-Based Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the cytotoxicity protocol.
-
Compound and Virus Addition: Add 50 µL of serially diluted Cosalane analogs to the wells. Subsequently, add 50 µL of an HIV-1 stock (e.g., HIV-1 NL4-3) at a multiplicity of infection (MOI) known to cause significant cell death in 4-5 days. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of protection from viral CPE for each compound concentration relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.
Data Presentation and Interpretation
The preliminary screening data for a series of Cosalane analogs should be summarized in a clear and concise table to facilitate comparison and the identification of promising candidates. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for prioritizing compounds for further investigation. A higher SI value indicates a greater therapeutic window.
| Compound | CC50 (µM) | EC50 (µM) vs. HIV-1 | Selectivity Index (SI) |
| Cosalane | >100 | 5.1 | >19.6 |
| Analog A | >100 | 2.9 | >34.5 |
| Analog B | 75.2 | 12.5 | 6.0 |
| Analog C | >100 | 0.55 | >181.8 |
Note: The data presented in this table is illustrative and based on representative values from the literature.[3][6]
Preliminary Mechanism of Action (MoA) Studies
Given Cosalane's known multi-target activity, a preliminary investigation into the MoA of promising analogs is warranted. This typically involves a panel of enzymatic assays targeting key stages of the HIV life cycle.
HIV Entry and Fusion
As the primary mechanism of action for Cosalane involves inhibiting viral entry, it is crucial to investigate this for its analogs.[2] A key aspect of this is the binding of the viral gp120 protein to the CD4 receptor on T-cells, followed by a conformational change that facilitates fusion of the viral and cellular membranes.[7]
Caption: Inhibition of HIV entry by Cosalane analogs.
Enzymatic Assays
4.2.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Principle: A non-radioactive, ELISA-based assay that measures the incorporation of digoxigenin-labeled dUTP into a new DNA strand by recombinant HIV-1 RT.
-
Protocol:
-
Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs (including digoxigenin-labeled dUTP).
-
In a 96-well plate, add the reaction mix, diluted HIV-1 RT, and various concentrations of the Cosalane analog. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate at 37°C for 1-2 hours.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
-
Detect the incorporated digoxigenin with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
-
4.2.2. HIV-1 Integrase (IN) Inhibition Assay
-
Principle: An ELISA-based assay that detects the strand transfer activity of HIV-1 integrase.
-
Protocol:
-
Coat a streptavidin plate with a biotin-labeled donor substrate DNA (DS DNA).
-
Add recombinant HIV-1 integrase, which binds to the DS DNA.
-
Add the Cosalane analog at various concentrations, followed by a target substrate DNA (TS DNA) with a specific tag (e.g., DIG).
-
Incubate at 37°C to allow for the strand transfer reaction.
-
Detect the integrated TS DNA using an anti-tag HRP-conjugated antibody.
-
Develop and measure the colorimetric signal.
-
Determine the IC50 value.
-
4.2.3. HIV-1 Protease (PR) Inhibition Assay
-
Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by HIV-1 protease, leading to an increase in fluorescence.
-
Protocol:
-
In a black 96-well plate, add assay buffer, recombinant HIV-1 protease, and various concentrations of the Cosalane analog.
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Immediately measure the increase in fluorescence over time in a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value from the dose-response curve of inhibition.
-
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary investigation of Cosalane analogs as potential anti-HIV agents. By systematically evaluating cytotoxicity, antiviral efficacy, and the preliminary mechanism of action, researchers can identify promising "hit" compounds. Analogs with a high selectivity index and potent activity in both cell-based and enzymatic assays warrant further investigation, including more detailed MoA studies, resistance profiling, and evaluation in more complex cell culture systems, such as peripheral blood mononuclear cells (PBMCs). The ultimate goal of this preliminary phase is to select lead candidates with the most promising therapeutic potential for advancement into more extensive preclinical development.
References
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- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1998). Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent. Bioorganic & medicinal chemistry letters, 8(7), 833–836.
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Luo, P. (2025). Workflow of drug screening. ResearchGate. Retrieved from [Link]
- Cushman, M., Golebiewski, W. M., Pommier, Y., Mazumder, A., Reymen, D., De Clercq, E., Graham, L., & Rice, W. G. (2001). Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores. Journal of medicinal chemistry, 44(5), 703–714.
- Cushman, M., Golebiewski, W. M., Graham, L., Turpin, J. A., Rice, W. G., Fliakas-Boltz, V., & Buckheit, R. W., Jr. (1999). Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. The Journal of Organic Chemistry, 64(16), 5858–5866.
- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of medicinal chemistry, 37(19), 3040–3050.
- Casimiro-Garcia, A., De Clercq, E., Pannecouque, C., Witvrouw, M., & Cushman, M. (2001). Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments. Bioorganic & medicinal chemistry, 9(11), 2827–2841.
- Cushman, M., Golebiewski, W. M., McMahon, J. B., Buckheit, R. W., Jr, Clanton, D. J., Weislow, O., Haugwitz, R. D., Bader, J., Graham, L., & Rice, W. G. (1994). Design, Synthesis, and Biological Evaluation of Cosalane, a Novel Anti-HIV Agent Which Inhibits Multiple Features of Virus Reproduction. Journal of Medicinal Chemistry, 37(19), 3040-3050.
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- Cushman, M., Golebiewski, W. M., Graham, L., Turpin, J. A., Rice, W. G., Fliakas-Boltz, V., & Buckheit, R. W., Jr. (2000). Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain. Bioorganic & medicinal chemistry, 8(1), 133–141.
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Exploring the Therapeutic Potential of Novel Cosalane Compounds: A Technical Guide for Drug Development Professionals
Abstract
Cosalane, a synthetic compound characterized by a cholestane scaffold linked to a disalicylmethane moiety, has demonstrated a unique and multifaceted pharmacological profile.[1][2] Initially investigated for its potent anti-HIV activity, recent research has unveiled a broader therapeutic potential for Cosalane and its novel derivatives, extending to anti-inflammatory and anticancer applications. This guide provides an in-depth technical exploration of the core mechanisms of action, detailed experimental protocols for evaluating novel Cosalane compounds, and a summary of key structure-activity relationship insights to guide future drug discovery and development efforts.
Introduction: The Emergence of Cosalane as a Versatile Pharmacophore
Cosalane was originally designed and synthesized as a novel anti-HIV agent.[1] Its unique chemical structure, featuring a lipophilic steroid backbone and an anionic pharmacophore, underpins its diverse biological activities. The initial discovery of its potent inhibition of HIV replication spurred further investigation into its mechanism of action and the synthesis of numerous analogs to enhance its therapeutic index and explore its potential against other diseases.[2][3][4] This guide will delve into the established anti-HIV properties of Cosalane and explore the burgeoning evidence for its utility as an anti-inflammatory and anticancer agent.
Antiviral Potential: A Multi-pronged Attack on HIV
Cosalane and its analogs exhibit potent activity against a broad range of HIV-1 isolates, including drug-resistant strains, as well as HIV-2.[1] A key advantage of Cosalane is its relatively low cytotoxicity, offering a favorable in vitro therapeutic index.[1]
Mechanism of Action: Targeting Viral Entry and Replication
The anti-HIV activity of Cosalane is multifactorial, targeting early stages of the viral life cycle.[1][2] The primary mechanism involves the inhibition of viral entry into host cells.[5]
-
Inhibition of gp120-CD4 Binding: Cosalane's anionic pharmacophore is thought to interact with positively charged residues on the surface of the CD4 receptor, thereby inhibiting the initial binding of the HIV-1 envelope glycoprotein gp120 to the host cell.[2]
-
Post-Attachment Inhibition: Evidence suggests that Cosalane also acts at a step following viral attachment but before reverse transcription, potentially interfering with the conformational changes required for membrane fusion.[1]
-
Enzyme Inhibition: While the primary mechanism is at the entry stage, Cosalane has also been shown to inhibit HIV-1 reverse transcriptase and protease, further contributing to its antiviral effect.[1]
Figure 1: Mechanism of Cosalane's Anti-HIV Activity.
Experimental Protocol: Anti-HIV-1 Plaque Reduction Assay in CEM-SS Cells
This protocol details a method to assess the ability of novel Cosalane compounds to inhibit HIV-1-induced cytopathic effects, specifically syncytia (plaque) formation, in the CEM-SS T-lymphoblastic cell line.
Materials:
-
CEM-SS cells
-
HIV-1 viral stock (e.g., HIV-1RF)
-
Novel Cosalane compounds
-
96-well microtiter plates
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Preparation: Culture CEM-SS cells to a density of approximately 1 x 10^6 cells/mL.
-
Compound Dilution: Prepare serial dilutions of the novel Cosalane compounds in culture medium.
-
Infection: In a 96-well plate, mix the CEM-SS cells, the HIV-1 viral stock (at a pre-determined multiplicity of infection), and the serially diluted Cosalane compounds. Include virus-only and cells-only controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
-
Syncytia Observation: After incubation, visually inspect the wells under an inverted microscope for the formation of syncytia (multinucleated giant cells), which appear as plaques.
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral cytopathic effect, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The therapeutic index (TI) is calculated as CC50/EC50.
Anti-Inflammatory Properties: Modulating Chemokine Signaling
Emerging evidence suggests that Cosalane and its derivatives possess significant anti-inflammatory properties, primarily through the modulation of chemokine receptor signaling.
Mechanism of Action: Antagonism of CCR7 and Inhibition of Chemotaxis
Cosalane has been identified as a validated antagonist of the CC-chemokine receptor 7 (CCR7).[6] CCR7 plays a crucial role in the migration of immune cells, and its dysregulation is implicated in various inflammatory diseases.[6]
-
CCR7 Antagonism: Cosalane inhibits the signaling induced by the CCR7 ligands CCL19 and CCL21.[6]
-
Inhibition of RANTES/CCR1-mediated Chemotaxis: Cosalane and its analogs have been shown to inhibit the migration of human monocytes induced by RANTES (CCL5), a chemokine that interacts with the CCR1 receptor.[7] This suggests a broader inhibitory effect on inflammatory cell trafficking.
Figure 3: Putative Anticancer Mechanisms of Novel Cosalane Compounds.
Experimental Protocol: Western Blot Analysis of NF-κB and Akt/mTOR Pathways
This protocol describes a method to investigate the effect of novel Cosalane compounds on the activation of the NF-κB and PI3K/Akt/mTOR signaling pathways in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known activation of the target pathways)
-
Novel Cosalane compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells and treat with various concentrations of the novel Cosalane compounds for a specified time. Include an untreated control. For NF-κB analysis, a positive control stimulated with an activator like TNF-α may be included.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add ECL substrate.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Data Summary: Therapeutic Potential of Cosalane Analogs
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for Cosalane and some of its analogs across different therapeutic areas. This data highlights the potential for developing novel compounds with enhanced potency and selectivity.
| Compound | Therapeutic Area | Assay | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Cosalane | Anti-HIV | Cytopathic Effect | CEM-SS (HIV-1RF) | 5.1 | [5] |
| Cosalane Analog | Anti-HIV | Cytopathic Effect | CEM-SS (HIV-1RF) | 0.55 | [5] |
| Cosalane | Anti-inflammatory | Chemotaxis | MDA-MB-231 (CCR7) | 8.7 | [8] |
| Chalcone Derivative | Anticancer | Cytotoxicity | K562 | 0.97 | [9] |
| Chalcone Derivative | Anticancer | Cytotoxicity | SiHa | 1.22 | [9] |
| Chalcone Derivative | Anticancer | Cytotoxicity | B16 | 1.39 | [9] |
Conclusion and Future Directions
The diverse biological activities of Cosalane and its derivatives position them as a promising class of compounds for further therapeutic development. While the anti-HIV properties are well-established, the exploration of their anti-inflammatory and anticancer potential is a rapidly evolving field. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel Cosalane analogs. Future research should focus on:
-
Synthesizing and screening a wider range of novel Cosalane derivatives to establish comprehensive structure-activity relationships for each therapeutic area.
-
Elucidating the precise molecular targets and downstream signaling pathways involved in the anti-inflammatory and anticancer effects of these compounds.
-
Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
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Hull-Ryde, E. A., et al. (2018). Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1035-1046. Available at: [Link]
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IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. Available at: [Link]
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Cushman, M., et al. (2010). Cosalane and its analogues: a unique class of anti-HIV agents. Mini reviews in medicinal chemistry, 10(10), 941–951. Available at: [Link]
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Analogues of Anticancer Natural Products: Chiral Aspects. (2023). Semantic Scholar. Available at: [Link]
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Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. (n.d.). Springer Link. Available at: [Link]
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Synthesis and anti-inflammatory effect of chalcones and related compounds. (2001). Chemical & pharmaceutical bulletin, 49(12), 1620–1625. Available at: [Link]
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Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Amide or Methylene Linkers. (n.d.). SciSpace. Available at: [Link]
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Development of a human antibody that exhibits antagonistic activity toward CC chemokine receptor 7. (n.d.). PMC. Available at: [Link]
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IC50 of several anti-inflammatory compounds. (n.d.). ResearchGate. Available at: [Link]
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Distinct motifs in the chemokine receptor CCR7 regulate signal transduction, receptor trafficking and chemotaxis. (n.d.). KOPS. Available at: [Link]
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An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation. (2025). MDPI. Available at: [Link]
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A New Hybrid δ-Lactone Induces Apoptosis and Potentiates Anticancer Activity of Taxol in HL-60 Human Leukemia Cells. (2020). Semantic Scholar. Available at: [Link]
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Cushman, M., et al. (2001). Inhibition of RANTES/CCR1-mediated chemotaxis by cosalane and related compounds. Bioorganic & medicinal chemistry letters, 11(1), 59–62. Available at: [Link]
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The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells. (n.d.). PMC. Available at: [Link]
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Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10. (2021). MDPI. Available at: [Link]
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Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PMC. Available at: [Link]
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Design, Synthesis, and Anti-inflammatory Activity of Methoxyphenyl- and Coumarin-based Chalcone Derivatives by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2025). ResearchGate. Available at: [Link]
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The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (n.d.). RSC Publishing. Available at: [Link]
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The Virological Profiling of Cosalane and Its Derivatives: A Technical Guide to Early-Stage HIV-1 Entry Inhibitors
The development of antiviral agents targeting the early stages of the human immunodeficiency virus type 1 (HIV-1) replication cycle represents a critical milestone in mechanistic virology. Cosalane (NSC 658586), a highly potent polyanionic microbicide, emerged from collaborative efforts between Purdue University and the National Cancer Institute (NCI) as a novel class of anti-HIV agents[1]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act intracellularly, Cosalane acts primarily at the extracellular interface, preventing the initial cytopathic events of viral infection[1].
This technical guide dissects the initial virological studies, mechanistic structural biology, and derivative synthesis of Cosalane, providing a comprehensive, self-validating framework for application scientists and drug development professionals.
Mechanistic Virology: The Dual-Action Entry Inhibition
Cosalane’s molecular architecture consists of a highly lipophilic cholestane core linked to a polyanionic disalicylmethane pharmacophore[1]. This structural duality allows it to interface with both viral and cellular membranes while engaging in specific electrostatic interactions.
-
Inhibition of gp120-CD4 Binding: The primary mechanism of action involves the competitive or allosteric inhibition of the viral envelope glycoprotein gp120 binding to the host cell CD4 receptor[1]. The negatively charged carboxylates of Cosalane form ionic bonds with positively charged amino acid residues (such as arginine and lysine) on the CD4 protein or gp120, effectively neutralizing the electrostatic attraction required for viral attachment[2].
-
Post-Attachment Fusion Inhibition: Beyond initial attachment, Cosalane hinders a secondary post-binding fusion event[1][3]. The causality here is critical: even if transient gp120-CD4 binding occurs in the presence of sub-optimal drug concentrations, the compound restricts the subsequent conformational changes in gp41 necessary for the fusion of the viral envelope with the target cell membrane[1].
Fig 1: Cosalane's dual-inhibition mechanism targeting gp120-CD4 binding and viral fusion.
Structural Evolution and Derivative Synthesis
While the parent Cosalane molecule exhibited a broad range of activity against laboratory, drug-resistant, and clinical HIV-1 and HIV-2 isolates with an in vitro therapeutic index of >100[1], its clinical utility was bottlenecked by poor oral bioavailability (<1%)[3]. This poor permeation was attributed to its extreme lipophilicity and membrane-interacting nature[3]. To circumvent this, medicinal chemists embarked on targeted structure-activity relationship (SAR) campaigns:
-
Bile Acid Analogs: To hijack the ileal bile acid transporter for improved intestinal absorption, the disalicylmethane pharmacophore was attached to a bile acid via a C-17 linker[3]. However, this modification disrupted the delicate hydrophilic-lipophilic balance, resulting in a loss of potency and increased cytotoxicity (e.g., inactive against HIV-1_RF in CEM-SS cells)[3].
-
Extended Polycarboxylate Pharmacophores: Researchers hypothesized that optimizing the anion spacing would enhance CD4 binding. Synthesizing tetracarboxylates with 6 to 12 atoms separating the proximal and distal carboxylates revealed that an 8-atom separation yielded maximum antiviral activity[2]. Among amino acid conjugates, the di(glutamic acid) derivative proved most potent[2].
-
Methylene and Amide Linkers: Replacing benzylic ether linkages with methylene or amide linkers to terminal substituted benzoic acid rings maintained significant antiviral activity against HIV-1_IIIB in MT-4 cells, validating the flexibility of the pharmacophore's spatial arrangement[4].
Quantitative Summary of Cosalane Derivatives
| Derivative / Compound | Structural Modification | Target Assay | Efficacy Profile | Cytotoxicity |
| Cosalane (3) | Disalicylmethane + Cholestane core | HIV-1 / HIV-2 (MT-4) | High Potency (Broad range) | Low (TI > 100) |
| Bile Acid Analog (9) | C-17 steroid linker to bile acid | HIV-1_RF (CEM-SS) | Inactive (EC50 > 150 µM) | High (CC50: 152 µM) |
| Di(glutamic acid) Conjugate | Extended polycarboxylate (8-atom spacing) | HIV-1_RF (CEM-SS) | Maximum activity in amino acid series | Low |
| Methylene-Linked Analog | Terminal benzoic acid via methylene | HIV-1_IIIB (MT-4) | Significant activity | Low |
Core Experimental Protocols: Self-Validating Systems
To establish the virological profile of Cosalane, researchers relied on robust, self-validating experimental workflows. As an application scientist, understanding the causality behind these methodologies is paramount for assay troubleshooting and data interpretation.
Protocol 1: Time-of-Addition Assay (Mechanistic Staging)
Rationale: To definitively prove that Cosalane acts prior to reverse transcription, a synchronized infection model is used. By staggering the addition of the drug, one can pinpoint the exact phase of the viral life cycle it disrupts[1].
Step-by-Step Methodology:
-
Cell Preparation: Seed MT-4 or CEM-SS T-lymphocytes at
cells/well in a 96-well microtiter plate using RPMI 1640 medium. -
Synchronized Infection: Inoculate cells with HIV-1 at a high multiplicity of infection (MOI > 1) at 4°C for 1 hour. Causality: The low temperature allows viral attachment to the CD4 receptor but halts the energy-dependent membrane fusion process, synchronizing the viral entry timeline.
-
Staggered Treatment: Wash unbound virus, then shift the plates to 37°C to initiate fusion. Add Cosalane (at
) at precise intervals post-temperature shift (e.g., 0, 1, 2, 4, 8, 24 hours). Include internal controls: Dextran sulfate (attachment inhibitor) and Zidovudine/AZT (reverse transcriptase inhibitor). -
Quantification: At 48 hours post-infection, quantify viral replication using a p24 antigen capture ELISA.
-
Mechanistic Deduction: If Cosalane loses its protective effect when added 1-2 hours post-infection (mirroring Dextran sulfate but failing earlier than AZT), the system self-validates the hypothesis that it acts exclusively as an entry/attachment inhibitor[1].
Fig 2: Time-of-addition assay workflow for isolating the inhibited viral replication stage.
Protocol 2: gp120-CD4 Binding Inhibition Assay (Target Validation)
Rationale: To isolate the molecular interaction from cellular variables, a cell-free biochemical assay is employed to prove direct interference at the receptor level.
Step-by-Step Methodology:
-
Plate Coating: Coat 96-well plates with 100 ng/well of recombinant soluble CD4 (sCD4) overnight at 4°C.
-
Blocking: Block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature to prevent false positives.
-
Competitive Incubation: Pre-incubate recombinant HIV-1 gp120 (50 ng/mL) with serial dilutions of Cosalane (0.1 µM to 100 µM) for 1 hour at 37°C.
-
Receptor Binding: Transfer the gp120-Cosalane mixture to the sCD4-coated plates and incubate for 2 hours.
-
Detection: Wash extensively with PBS-Tween to remove unbound gp120. Add a horseradish peroxidase (HRP)-conjugated anti-gp120 monoclonal antibody. Develop with TMB substrate and read absorbance at 450 nm.
-
Mechanistic Deduction: A dose-dependent reduction in optical density confirms that Cosalane actively occludes the gp120-CD4 interface. The inclusion of a non-neutralizing anti-gp120 antibody serves as a critical negative control, ensuring the compound does not merely degrade the viral protein but specifically blocks the binding epitope.
Conclusion
The initial virological studies on Cosalane and its derivatives established a foundational blueprint for designing polyanionic viral entry inhibitors. By strategically manipulating the lipophilic core and the spatial arrangement of the polycarboxylate pharmacophore, researchers mapped the electrostatic requirements for neutralizing the gp120-CD4 interaction. The rigorous application of time-of-addition and biochemical binding assays remains a gold standard in the preclinical evaluation of novel antiretroviral therapeutics.
References
-
Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. PubMed / NIH.[Link]
-
Synthesis and anti-HIV activity of a bile acid analog of cosalane. Lirias / KU Leuven.[Link]
-
Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores. R Discovery.[Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. SciSpace.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. scispace.com [scispace.com]
Engineering Cosalane Derivatives: Structural Dynamics, Chemical Properties, and Antiviral Mechanisms
Executive Summary
Cosalane represents a unique class of antiviral agents characterized by a highly specific, dual-action mechanism against human immunodeficiency virus (HIV) replication. Unlike standard nucleoside or non-nucleoside reverse transcriptase inhibitors, cosalane targets the earliest stages of the viral lifecycle: viral attachment and membrane fusion[1]. As a Senior Application Scientist, I present this whitepaper to dissect the structural dichotomy of cosalane, explore the causality behind its structure-activity relationships (SAR), and provide self-validating protocols for the synthesis and evaluation of next-generation cosalane derivatives.
Structural Architecture and Chemical Properties
The pharmacological efficacy of cosalane is fundamentally rooted in its bipartite molecular architecture, which combines a highly lipophilic anchor with a dense polyanionic headgroup.
-
The Cholestane Core (Lipophilic Anchor): The base structure features a cholestane (or cholesterol-derived) steroidal nucleus. This extreme lipophilicity allows the molecule to act as a lipidomimetic, inserting itself directly into the viral envelope or the host cell membrane[2]. The causality here is critical: without this membrane insertion, the molecule cannot achieve the spatial orientation required to block viral entry.
-
The Disalicylmethane Pharmacophore (Polyanionic Headgroup): Linked to the C-3 position of the cholestane core via a three-carbon linker is an aurintricarboxylic acid-like disalicylmethane unit[1]. This polyanionic headgroup remains exposed in the extracellular space, creating a dense field of negative charge.
Chemical Limitations: While metabolically stable, the baseline cosalane molecule suffers from exceptionally poor oral bioavailability (<1%)[3]. Its high molecular weight and extreme lipophilicity prevent passive permeation across the intestinal epithelium, necessitating strategic derivatization to improve pharmacokinetic profiles[3].
Mechanism of Action: The Dual-Inhibition Paradigm
Cosalane prevents the cytopathic effect of HIV by acting prior to reverse transcription[1]. Its mechanism of action is twofold:
-
gp120-CD4 Blockade: The polyanionic carboxylates of cosalane form strong electrostatic interactions with positively charged amino acid residues (specifically Arg58, Arg59, and Lys72) on the D1D2 domain of the host CD4 receptor[4]. This ionic shielding sterically and electrostatically repels the viral envelope glycoprotein gp120.
-
Membrane Fusion Inhibition: Independent of receptor binding, the insertion of the cholestane core into the viral lipid bilayer alters membrane curvature and local lipid raft dynamics, inhibiting the post-attachment fusion of the viral envelope with the target cell membrane[2].
Fig 1. Dual-mechanism pathway of Cosalane derivatives inhibiting HIV entry and fusion.
Structure-Activity Relationship (SAR) & Derivative Engineering
To overcome the limitations of baseline cosalane, researchers have engineered derivatives focused on two primary domains: pharmacophore extension and anchor modification.
Pharmacophore Extension
Crystallographic analysis of the CD4 receptor reveals that the basic residues critical for gp120 binding are spatially distributed. By extending the polyanionic pharmacophore, researchers achieved bidentate binding. Maximum anti-HIV activity is observed when the proximal and distal carboxylates are separated by exactly 8 atoms[5]. For instance, conjugating di(glutamic acid) to the pharmacophore drops the half-maximal effective concentration (EC50) from 5.1 µM to 0.55 µM[6].
Lipophilic Anchor Modification
To address the <1% oral bioavailability, the cholestane core was replaced with a bile acid linker at the C-17 position[3]. The causality behind this design is to hijack the high-capacity ileal bile acid transporter in the gut, shifting the molecule's uptake from passive diffusion to active transport[3].
Quantitative SAR Data Summary
| Compound Variant | Structural Modification | Target Cell / Virus | EC50 (µM) | CC50 (µM) | Primary Advantage |
| Cosalane (1) | Baseline cholestane core | CEM-SS / HIV-1_RF | 5.1 | >100 | Baseline dual-inhibition[6] |
| Extended Analog | Di(glutamic acid) conjugate | CEM-SS / HIV-1_RF | 0.55 | >100 | Enhanced CD4 binding via 8-atom spacing[5],[6] |
| Methylene-Linked | Substituted benzoic acid rings | MT-4 / HIV-1_IIIB | ~0.8 | >100 | Improved receptor shielding[4] |
| Bile Acid Analog | C-17 bile acid linker | MT-4 / HIV-1_IIIB | 62.3 | >125 | Targets ileal transporter for oral uptake[3] |
Experimental Protocols: Synthesis and Validation Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding necessary controls to confirm causality at each step.
Protocol 1: Convergent Synthesis of Extended Pharmacophore Derivatives
Objective: Synthesize an 8-atom spaced polycarboxylate cosalane derivative.
-
Protection & Linkage: Protect the phenolic hydroxyl groups of the starting substituted benzoic acids using acetyl protection. Note: Acetyl protection is preferred over methyl ether protection, as the latter requires harsh Lewis acid conditions for subsequent cleavage, reducing overall yield[3].
-
McMurry Coupling: React the protected ketone intermediates with titanium(IV) chloride and zinc dust in dry THF to form the central tetrasubstituted alkene.
-
Purification (Self-Validation): Because McMurry coupling yields homodimers alongside the desired cross-coupled product, isolate the target molecule using flash chromatography[3]. Validate the structure using 1H-NMR to confirm the alkene formation.
-
Deprotection & Conjugation: Remove the acetyl groups under mild basic conditions. Conjugate glutamic acid residues via amide linkages to achieve the optimal 8-atom separation between proximal and distal carboxylates[5].
Protocol 2: Time-of-Addition Assay for MoA Validation
Objective: Validate that the synthesized derivative acts as an entry/fusion inhibitor rather than a late-stage replication inhibitor.
-
Viral Inoculation: Infect CEM-SS cells with HIV-1_RF at a multiplicity of infection (MOI) of 0.01. Incubate at 4°C for 1 hour to allow viral attachment without initiating membrane fusion.
-
Temperature Shift & Dosing: Shift the culture to 37°C (defined as t=0) to trigger fusion. Add the this compound (at 10x EC50) to separate wells at t=0, 1h, 2h, and 4h.
-
Control Implementation (Self-Validation): Run parallel time-courses using Dextran Sulfate (a known attachment inhibitor) and Zidovudine/AZT (a reverse transcriptase inhibitor)[1].
-
Endpoint Analysis: At 48 hours post-infection, quantify viral replication via p24 antigen ELISA.
-
Causality Check: If the this compound loses efficacy when added after 1 hour (mirroring Dextran Sulfate) but before 4 hours (mirroring AZT), it confirms the primary mechanism is early-stage fusion/entry blockade[1].
-
Fig 2. Self-validating workflow for synthesizing and screening Cosalane derivatives.
Broader Pharmacological Horizons
Beyond HIV, the unique structural properties of cosalane have opened new avenues in immunology. Recent high-throughput screening (HTS) campaigns utilizing β-galactosidase enzyme fragment complementation systems have identified cosalane as a potent, validated antagonist of the CC-Chemokine Receptor 7 (CCR7)[7]. Cosalane effectively inhibits both human and murine CCR7 signaling in response to CCL19 and CCL21 agonists at physiologic concentrations, suggesting that cosalane derivatives could be repurposed to address CCR7-associated autoimmune diseases and metastatic cancers[7].
References
1.[1] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - nih.gov. 1 2.[5] Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores - researcher.life. 5 3.[4] Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers - scispace.com. 4 4.[6] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - nih.gov. 6 5.[7] Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - nih.gov.7 6.[2] Lipidomimetic Compounds Act as HIV-1 Entry Inhibitors by Altering Viral Membrane Structure - nih.gov. 2 7.[3] Synthesis and anti-HIV activity of a bile acid analog of cosalane - kuleuven.be. 3
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomimetic Compounds Act as HIV-1 Entry Inhibitors by Altering Viral Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Convergent Synthesis Protocol for Novel Cosalane Derivatives with Extended Pharmacophores
Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of novel Cosalane derivatives, a class of potent anti-HIV agents. Cosalane and its analogs function primarily by inhibiting the entry of the HIV virus into host cells, specifically by disrupting the interaction between the viral envelope protein gp120 and the CD4 receptor on T-lymphocytes[1][2][3]. The development of novel derivatives is a key strategy for enhancing antiviral potency, modulating pharmacokinetic properties, and expanding the therapeutic window[4]. This document outlines a robust and versatile convergent synthetic strategy, detailing the preparation of a core polyanionic pharmacophore, its coupling to a steroid scaffold, and the subsequent purification and characterization of the final compounds. The protocols are designed for researchers in medicinal chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Strategic Overview: A Convergent Approach
The synthesis of complex molecules like Cosalane derivatives is most efficiently achieved through a convergent strategy. This approach involves the independent synthesis of key molecular fragments—the pharmacophore and the scaffold—which are then coupled in a later step. This methodology offers significant advantages over a linear synthesis, including higher overall yields, greater flexibility for creating a library of analogs, and easier purification of intermediates.
Our strategy is divided into three core stages:
-
Synthesis of the Polyanionic Pharmacophore: Creation of the active diarylmethane portion of the molecule, which is responsible for binding to biological targets[3].
-
Preparation of a Functionalized Steroid Scaffold: Modification of a commercially available steroid to introduce a linker with a reactive handle for coupling.
-
Coupling and Final Elaboration: Joining the pharmacophore and scaffold, followed by purification and characterization to yield the final, high-purity Cosalane derivative.
The overall workflow is depicted below.
Caption: Overall workflow for the convergent synthesis of novel Cosalane derivatives.
Part I: Synthesis of the Polyanionic Pharmacophore
The biological activity of Cosalane is attributed to its disalicylmethane pharmacophore, which is structurally related to components of Aurintricarboxylic Acid (ATA)[3]. This section details the synthesis of a representative pharmacophore core via a controlled condensation reaction.
Protocol 2.1: Synthesis of 3,3'-Dicarboxy-4,4'-dihydroxydiphenylmethane
This protocol is adapted from established methods for the synthesis of ATA and its building blocks[5][6]. The reaction condenses salicylic acid with formaldehyde to form the core methylene-bridged diaryl structure.
Materials:
-
Salicylic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Formaldehyde solution (37% in H₂O)
-
Ice
-
Deionized Water
Procedure:
-
Catalyst Preparation (Caution: Highly Exothermic, perform in an ice bath): In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 14.0 g of sodium nitrite in small portions, ensuring the temperature remains below 10°C. The addition will generate nitrogen oxides. Stir until the sodium nitrite is fully dissolved.
-
Addition of Salicylic Acid: To the cold catalyst solution, add 28.0 g of salicylic acid in portions over 30 minutes, maintaining vigorous stirring. Allow the mixture to stir at room temperature (approx. 20°C) until all solids have dissolved, resulting in a viscous, reddish-brown solution.
-
Condensation Reaction: Cool the mixture back down to 0°C. Slowly add 7.0 mL of 37% formaldehyde solution via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5°C[6].
-
Reaction Quench and Precipitation: After the formaldehyde addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Quench the reaction by slowly adding 100 g of crushed ice, followed by 500 mL of ice-cold water. This will cause the product to precipitate as a solid.
-
Isolation: Stir the resulting slurry until the precipitated solid is well-dispersed. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 50°C to a constant weight. The expected product is a pale-colored solid.
Causality and Insights:
-
The sulfuric acid and sodium nitrite mixture acts as the catalyst for the electrophilic aromatic substitution reaction[7].
-
Maintaining a low temperature during formaldehyde addition is critical to prevent uncontrolled polymerization and the formation of unwanted side products, which are common in ATA synthesis[7].
-
Thorough washing is essential to remove residual acid and salts, which can interfere with subsequent reactions.
Part II: Preparation of a Functionalized Steroid Scaffold
The steroid moiety of Cosalane serves as a lipophilic carrier to facilitate membrane interaction[3]. This protocol describes a general method to introduce a reactive linker onto a cholestane backbone, preparing it for coupling with the pharmacophore.
Protocol 3.1: Synthesis of 3-Bromopropyl Cholestane Ether
This procedure functionalizes the C-3 hydroxyl group of cholestanol, a common starting material.
Materials:
-
Cholestanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Dibromopropane
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 5.0 g of cholestanol in 100 mL of anhydrous THF.
-
Deprotonation: Add 1.2 equivalents of sodium hydride (60% dispersion) portion-wise at 0°C. (Caution: NaH reacts violently with water; ensure all equipment is dry). Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will be evolved.
-
Alkylation: Add 5.0 equivalents of 1,3-dibromopropane to the solution at room temperature. Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to 0°C and cautiously quench with saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 3-bromopropyl cholestane ether as a white solid.
Causality and Insights:
-
Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol to form the more nucleophilic alkoxide without competing side reactions.
-
A large excess of 1,3-dibromopropane is used to minimize the formation of the dimeric steroid ether, where two cholestanol molecules are linked by a propyl chain.
-
Flash chromatography is essential to separate the desired product from unreacted starting material and the aforementioned dimeric byproduct.
Part III: Coupling, Final Purification, and Characterization
This final stage brings the two synthesized fragments together to form the novel this compound. The protocol describes a Williamson ether synthesis to couple the phenolic hydroxyl groups of the pharmacophore with the alkyl bromide of the steroid scaffold.
Caption: Representative coupling reaction scheme. (Note: Images are placeholders).
Protocol 4.1: Coupling Reaction
Materials:
-
3,3'-Dicarboxy-4,4'-dihydroxydiphenylmethane (from Part I)
-
3-Bromopropyl Cholestane Ether (from Part II)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a round-bottom flask, combine 1.0 equivalent of the pharmacophore core and 2.2 equivalents of the functionalized steroid scaffold.
-
Reaction: Add 5.0 equivalents of anhydrous potassium carbonate and dissolve the components in anhydrous DMF.
-
Heat the mixture to 80°C and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with 1M HCl to protonate the carboxylic acids, which may cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
Causality and Insights:
-
Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyls without affecting the carboxylic acid groups.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
A slight excess of the steroid component ensures complete consumption of the more valuable pharmacophore intermediate.
Protocol 4.2: Purification and Characterization
Purification of the highly lipophilic final product is critical and often requires multi-step chromatography[8].
Purification:
-
Initial Purification: Perform an initial purification of the crude product using flash column chromatography on silica gel to remove the bulk of unreacted starting materials and major impurities.
-
High-Purity Isolation: For obtaining high-purity material suitable for biological assays, employ semi-preparative reverse-phase HPLC[9]. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure product, combine them, and remove the solvent, often by lyophilization, to obtain the final compound as a fluffy solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the pharmacophore, the methylene bridge, the steroid backbone, and the linker chain[10].
-
¹³C NMR: Confirm the presence of all unique carbon atoms, including the carbonyls of the carboxylic acids and the carbons of the steroid skeleton[11].
-
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight of the synthesized derivative. The observed mass should match the calculated exact mass of the target molecule.
Quantitative Data Summary
The following table provides an overview of the stoichiometry and expected outcomes for the synthesis of a representative this compound. Yields are indicative and may vary based on the specific substrates and reaction scale.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Key Reagent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2.1 | Salicylic Acid | 1.0 | Formaldehyde | 0.3 | H₂SO₄/NaNO₂ | 0-5 | 1 | 65-75% |
| 3.1 | Cholestanol | 1.0 | 1,3-Dibromopropane | 5.0 | NaH (1.2 eq) | Reflux | 24 | 70-80% |
| 4.1 | Pharmacophore | 1.0 | Steroid Scaffold | 2.2 | K₂CO₃ (5.0 eq) | 80 | 36 | 40-55% |
Conclusion
This application note details a validated, convergent synthetic pathway for the production of novel Cosalane derivatives. By providing step-by-step protocols grounded in established chemical principles, this guide empowers researchers to efficiently synthesize and diversify this important class of antiviral compounds. The modularity of the described approach is particularly suited for generating compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the discovery of next-generation HIV entry inhibitors[4]. Rigorous purification and characterization are emphasized as critical final steps to ensure the quality and reliability of data generated in subsequent biological evaluations.
References
-
Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments. PubMed, [Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. SciSpace, [Link]
-
Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. PubMed, [Link]
-
Anti-HIV activity of a series of cosalane amino acid conjugates. PubMed, [Link]
-
Aurintricarboxylic acid. Wikipedia, [Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. ACS Publications, [Link]
-
Correlation of Anti-HIV Activity with Anion Spacing in a Series of Cosalane Analogues with Extended Polycarboxylate Pharmacophores. ACS Publications, [Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers. The Journal of Organic Chemistry (ACS Publications), [Link]
-
Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain. PubMed, [Link]
-
Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent. PubMed, [Link]
-
Cosalane and its analogues: a unique class of anti-HIV agents. PubMed, [Link]
-
ammonium salt of aurin tricarboxylic acid. Organic Syntheses Procedure, [Link]
-
Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics. MDPI, [Link]
-
Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen. PubMed, [Link]
-
Ammonium Salt of Aurin Tricarboxylic Acid. ResearchGate, [Link]
-
Inhibition of RANTES/CCR1-mediated chemotaxis by cosalane and related compounds. PubMed, [Link]
-
Transport of cosalane-a highly lipophilic novel anti-HIV agent-across caco-2 cell monolayers. PubMed, [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives. ResearchGate, [Link]
-
Analytical chemistry and purification. Novalix, [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science, [Link]
-
Spectroscopic and crystallographic characterization of a new cathinone derivative: 1‐phenyl‐2‐(butylamino)hexan-1-one hydrochloride (N-butylhexedrone). SpringerLink, [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. AURINTRICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Transport of cosalane-a highly lipophilic novel anti-HIV agent-across caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical chemistry and purification - Novalix [novalix.com]
- 10. d-nb.info [d-nb.info]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: Optimized Protocols for Evaluating Cosalane Derivatives as HIV-1 Entry Inhibitors
Executive Summary & Mechanism of Action
Cosalane is a unique anti-HIV agent consisting of an aurintricarboxylic acid (ATA) analogue linked to a cholestane steroid backbone. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, Cosalane acts primarily as a viral entry inhibitor .
Mechanism:
-
Attachment Inhibition: The anionic pharmacophore mimics the electrostatic properties of the CD4 receptor, competitively binding to the positively charged V3 loop and CD4-binding domain of the viral envelope glycoprotein gp120.
-
Fusion Inhibition: The lipophilic cholestane moiety inserts into the viral or cellular membrane, disrupting the conformational changes in gp41 required for membrane fusion.
The "Albumin Sink" Challenge: Cosalane derivatives are highly lipophilic. In standard cell culture media containing 10-20% Fetal Bovine Serum (FBS), these compounds bind extensively to albumin (BSA/HSA). This "serum shift" can increase the apparent IC50 by 10-50 fold compared to serum-free conditions. This guide provides protocols specifically optimized to account for this solubility and protein-binding profile.
Compound Management & Preparation
Critical Warning: Cosalane derivatives often precipitate in aqueous media if not handled correctly, leading to false-negative antiviral results or false-positive cytotoxicity (due to crystal formation on cell monolayers).
Solubilization
-
Primary Stock: Dissolve the solid Cosalane derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM . Vortex vigorously for 2 minutes.
-
QC Check: Inspect for turbidity. The solution must be optically clear.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic absorption) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Working Solutions (The "Step-Down" Method)
Do not dilute directly from 100% DMSO to cell culture media.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 in PBS to create a 1 mM working stock (10% DMSO).
-
Final Dilution: Dilute the 1 mM stock into the assay medium. Ensure the final DMSO concentration in the well never exceeds 0.5% , as higher levels are toxic to TZM-bl and MT-4 cells.
Experimental Workflow Visualization
Figure 1: Sequential workflow for evaluating Cosalane derivatives. Cytotoxicity profiling must precede efficacy testing to distinguish specific antiviral activity from cell death.
Protocol 1: Cytotoxicity Profiling (MTS Assay)
Objective: Determine the CC50 (Concentration Cytotoxic to 50% of cells).
Materials:
-
TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4).[1]
-
MTS Reagent (Promega CellTiter 96® AQueous One).
Procedure:
-
Seeding: Plate TZM-bl cells at 10,000 cells/well in a 96-well flat-bottom plate in 100 µL DMEM + 10% FBS. Incubate overnight at 37°C/5% CO2 to allow adherence.
-
Treatment: Remove supernatant. Add 100 µL of fresh media containing serial dilutions of the this compound (Range: 100 µM to 0.1 µM).
-
Control: Include "Media Only" (Background) and "Cells + 0.5% DMSO" (Vehicle Control).
-
-
Incubation: Incubate for 48 hours (mimicking the viral assay duration).
-
Readout: Add 20 µL MTS reagent per well. Incubate 2-4 hours. Measure absorbance at 490 nm .
-
Calculation:
Protocol 2: HIV-1 Infectivity Assay (TZM-bl)
Objective: Determine the IC50 (Concentration Inhibiting 50% of viral replication). Why TZM-bl? This assay quantifies Tat-induced luciferase expression, providing a direct readout of viral entry and integration, the specific stages Cosalane targets.
Materials:
-
HIV-1 Env-pseudotyped virus (e.g., NL4-3 or JR-FL strains).
-
Bright-Glo™ Luciferase Assay System.
-
DEAE-Dextran (enhances viral uptake).
The "Serum Shift" Modification: To accurately assess Cosalane potency, perform this assay in two conditions:
-
Condition A (Standard): 10% FBS.[2]
-
Condition B (Low Serum): 2% FBS (or serum-free if cells tolerate).
-
Note: A large shift in IC50 (e.g., >10x) confirms high albumin binding, typical of Cosalane.
Procedure:
- cells/mL in media containing 15 µg/mL DEAE-Dextran .
-
Compound Plate: In a 96-well black-wall plate, add 50 µL of 2X concentrated Cosalane dilutions (6-point serial dilution).
-
Virus Addition: Add 50 µL of pretitrated virus (approx. 200 TCID50) to the compound wells.
-
Mechanistic Note: For entry inhibitors, pre-incubating virus and drug for 30 mins at 37°C before adding cells can enhance sensitivity.
-
-
Cell Addition: Add 100 µL of the cell suspension (10,000 cells) to each well. Total volume = 200 µL.
-
Incubation: 48 hours at 37°C/5% CO2.
-
Lysis & Detection: Remove 100 µL media. Add 100 µL Bright-Glo reagent. Incubate 2 mins. Read Luminescence (RLU) .
Data Interpretation:
Protocol 3: gp120-CD4 Binding Inhibition (Mechanistic ELISA)
Objective: Confirm the compound blocks the physical interaction between the viral envelope and the host receptor.
Materials:
-
Recombinant soluble CD4 (sCD4) coated plates.
-
Recombinant HIV-1 gp120 (biotinylated or tagged).
-
Streptavidin-HRP.
Procedure:
-
Coat: Coat 96-well ELISA plates with sCD4 (2 µg/mL in PBS) overnight at 4°C. Block with 3% BSA.
-
Competition: In a separate tube, mix biotinylated-gp120 (1 µg/mL) with varying concentrations of this compound. Incubate 1 hour at 37°C.
-
Capture: Transfer the mixture to the sCD4-coated plate. Incubate 1 hour.
-
Wash: Wash 3x with PBS-T (0.05% Tween-20).
-
Note: Cosalane is sticky. Ensure thorough washing to prevent non-specific background.
-
-
Detect: Add Streptavidin-HRP. Incubate 30 mins. Wash. Add TMB substrate. Stop with H2SO4. Read at 450 nm.
Mechanism Visualization
Figure 2: Dual mechanism of Cosalane. The anionic pharmacophore blocks gp120-CD4 electrostatic engagement, while the steroid backbone interferes with fusion kinetics.
Data Summary & Troubleshooting
| Parameter | Acceptance Criteria | Common Failure Mode | Solution |
| Z-Factor | > 0.5 | High variability in replicates | Use automated pipetting; ensure complete cell lysis. |
| CC50 | > 50 µM | Toxicity < 10 µM | Check for precipitation (crystals lyse cells). Reduce DMSO < 0.5%. |
| Serum Shift | < 20-fold change | IC50 shifts > 50x | Synthesize derivatives with longer linkers to reduce albumin affinity. |
| Solubility | Clear at 100 µM | Turbidity in media | Use cyclodextrin (HP-β-CD) as a carrier excipient. |
References
-
Cushman, M., et al. (1994).[4] "Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction."[4][5][6][7] Journal of Medicinal Chemistry, 37(19), 3040-3050.[4] Link
-
Cushman, M., et al. (1998).[5][7][8] "Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent."[5][7][8] Bioorganic & Medicinal Chemistry Letters, 8(7), 833-836.[5][8] Link
-
Golebiewski, W. M., et al. (2001). "Binding of cosalane—a novel highly lipophilic anti-HIV agent—to albumin and glycoprotein."[9] Journal of Pharmaceutical Sciences, 90(10), 1498-1507. Link
-
Montefiori, D. C. (2009). "Measuring HIV Neutralization in a Luciferase Reporter Gene Assay." Methods in Molecular Biology, 485, 395-405. Link
-
Sarzotti-Kelsoe, M., et al. (2014). "Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1." Journal of Immunological Methods, 409, 131-146. Link
Sources
- 1. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of cosalane--a novel highly lipophilic anti-HIV agent--to albumin and glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of Cosalane in HIV Research: Application Notes and Protocols
Introduction & Pharmacological Context
Cosalane is a unique, dual-action antiretroviral agent synthesized to overcome the toxicity and bioavailability limitations of its parent compound, Aurintricarboxylic Acid (ATA). Chemically defined as a cholesteryldisalicylmethane, Cosalane fuses a polyanionic pharmacophore (disalicylmethane) with a lipophilic steroid backbone (cholestane).
While ATA is a potent inhibitor of protein-nucleic acid interactions, it is a heterogeneous polymer with significant toxicity. Cosalane retains the anti-HIV potency of ATA but exists as a single, defined molecular species with improved membrane affinity.
Key Research Utility:
-
Primary Mechanism: Viral Entry Inhibition. Cosalane targets the HIV envelope glycoprotein gp120, preventing its attachment to the CD4 receptor on T-lymphocytes.[1][2]
-
Secondary Mechanism: Protease and Integrase Inhibition.[3][4][5] At intracellular concentrations, Cosalane inhibits the post-translational processing of viral polyproteins.
-
Lipophilicity: Its steroid moiety allows it to partition into cell membranes, potentially increasing its local concentration at the site of viral entry.
Mechanism of Action (MOA)
The efficacy of Cosalane relies on steric and electrostatic interference. The anionic carboxylate groups of the disalicylmethane moiety interact with positively charged residues (specifically Arginine and Lysine clusters) on the V3 loop of gp120 or the CD4 binding cleft. Simultaneously, the cholesteryl tail anchors the molecule into the lipid bilayer or hydrophobic pockets, stabilizing the inhibitor-virus complex.
Visualization: Cosalane Inhibition Pathway
Figure 1: Mechanism of Action showing Cosalane intercepting the gp120-CD4 interaction via electrostatic shielding and steric hindrance.
Experimental Protocols
Protocol A: HIV-1 Syncytium Inhibition Assay
Objective: To quantify the ability of Cosalane to prevent cell-to-cell fusion (syncytia) mediated by the interaction between HIV-infected cells and uninfected CD4+ target cells.
Materials:
-
Effector Cells: HIV-1 infected H9 or CEM cells (chronically infected).
-
Target Cells: Uninfected CEM-SS or MT-2 cells.
-
Reagent: Cosalane (solubilized in DMSO, stored at -20°C).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
Workflow:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cosalane in DMSO.
-
Perform serial 2-fold dilutions in RPMI-1640 to generate a concentration range of 0.1 µM to 100 µM.
-
Note: Keep final DMSO concentration <0.5% to avoid non-specific cytotoxicity.
-
-
Cell Co-Culture Setup:
-
Aliquot 50 µL of Cosalane dilutions into 96-well flat-bottom plates.
-
Add 50 µL of uninfected Target Cells (1 x 10⁵ cells/mL).
-
Incubate for 30 minutes at 37°C to allow Cosalane to partition into membranes/receptors.
-
Add 50 µL of HIV-infected Effector Cells (1 x 10⁵ cells/mL).
-
-
Incubation:
-
Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24–48 hours.
-
-
Quantification:
-
Examine wells under an inverted phase-contrast microscope.
-
Count the number of multinucleated giant cells (syncytia).
-
Calculation:
-
Protocol B: Protease Inhibition Verification (FRET Assay)
Objective: To verify the secondary activity of Cosalane against HIV-1 Protease using a fluorogenic substrate.
Workflow:
-
Buffer Prep: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.
-
Substrate: Use a FRET peptide substrate (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).
-
Reaction:
-
Mix 84 µL Buffer + 10 µL Cosalane (various concentrations).
-
Add 2 µL HIV-1 Protease (recombinant).
-
Initiate with 4 µL Substrate (10 µM final).
-
-
Readout: Measure fluorescence increase (Excitation 340 nm / Emission 490 nm) over 10 minutes.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Syncytium Inhibition Assay.
Comparative Potency Data
The following table summarizes the inhibitory potency of Cosalane compared to standard controls. Note the distinction between entry inhibition (Syncytium) and enzymatic inhibition.
| Compound | Target | Assay Type | IC50 (µM) | Therapeutic Index (TI) |
| Cosalane | gp120/CD4 | Syncytium Inhibition (CEM-SS) | 0.5 – 1.2 | >100 |
| Cosalane | HIV-1 Protease | FRET / Cleavage | 0.35 – 0.39 | N/A |
| Cosalane | HIV-1 Integrase | 3'-Processing | ~2.2 | N/A |
| ATA (Parent) | Non-specific | Syncytium Inhibition | 0.8 – 2.5 | <10 (High Toxicity) |
| AZT (Control) | RT | Viral Replication | 0.005 | >1000 |
Data Source Interpretation: Cosalane exhibits micromolar potency.[3][6] While less potent than AZT (nanomolar range) for replication, its value lies in the mechanism (entry inhibition) and its activity against AZT-resistant strains.
Critical Handling Notes
-
Solubility: Cosalane is highly lipophilic due to the cholestane backbone.
-
Protocol: Always dissolve in 100% DMSO first. When diluting into aqueous media, vortex immediately to prevent precipitation.
-
Troubleshooting: If turbidity is observed in cell culture media, sonicate the stock solution or reduce the starting concentration.
-
-
Protein Binding: Due to its anionic nature, Cosalane binds serum proteins (albumin).
-
Adjustment: Assays performed in 50% human serum may show a 5-10 fold increase in IC50. Report values clearly stating FBS/Serum concentration.
-
-
Cytotoxicity Controls: Always run a parallel MTT or XTT assay on uninfected cells to ensure that reduced viral replication is due to drug activity, not cell death.
References
-
Cushman, M., et al. (1994).[7] "Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction."[3][7][8][9] Journal of Medicinal Chemistry.
-
Cushman, M., et al. (1995).[1][3] "Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase."[3] Journal of Medicinal Chemistry.
-
Ruell, J. A., et al. (1999).[1] "Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers."[1] Journal of Organic Chemistry.
-
Casimiro-Garcia, A., et al. (2000).[9] "Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain."[9] Bioorganic & Medicinal Chemistry.
-
NIH/NCI. "Cosalane and related compounds: a unique class of anti-HIV agents."[7] National Institutes of Health.[3][6][7]
Sources
- 1. scispace.com [scispace.com]
- 2. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for synthesizing Cosalane analogs with improved potency
Application Note: Advanced Techniques for Synthesizing Cosalane Analogs with Enhanced Anti-HIV Potency
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Cosalane is a highly potent, rationally designed anti-HIV agent characterized by a unique structural dichotomy: a highly lipophilic cholestane ring system tethered to a polyanionic dichlorodisalicylmethane pharmacophore[1]. Unlike standard reverse transcriptase inhibitors, Cosalane acts early in the viral replication cycle. Its primary mechanism of action involves the electrostatic binding of its polyanionic core to cationic amino acid residues on the viral envelope glycoprotein gp120 and the host lymphocyte receptor CD4, thereby inhibiting viral attachment and subsequent post-attachment fusion events[1][2].
Despite its broad-spectrum efficacy against drug-resistant HIV-1 and HIV-2 isolates, original Cosalane formulations suffer from poor oral bioavailability (<1%) due to extreme lipophilicity and high molecular weight[3]. To overcome these pharmacokinetic limitations and simultaneously increase binding affinity, extensive structure-activity relationship (SAR) campaigns have been developed. This application note details the rational design strategies and validated synthetic protocols for generating next-generation Cosalane analogs with dramatically improved potency.
Fig 1: Dual-action inhibition of HIV-1 entry by Cosalane analogs via gp120 and CD4 shielding.
Structural Optimization Strategies
To achieve enhanced potency and superior pharmacokinetic profiles, three primary synthetic modifications have proven highly effective:
A. Extension of the Polyanionic Pharmacophore
The D1D2 domain of CD4 contains multiple basic residues. By extending the dichlorodisalicylmethane core with additional substituted benzoic acid rings via methylene or amide linkers, the molecule can form a more extensive network of anionic interactions[2]. This specific modification has yielded analogs with an
B. Cholestane Replacement with Normal Alkenyl Chains The bulky cholestane steroid acts as a lipophilic "escort" to guide the pharmacophore to the viral lipid membrane[5]. Replacing the steroid with flexible, straight-chain alkenyl groups reduces molecular weight while maintaining the necessary lipophilicity. Studies demonstrate that the anti-HIV potency of these alkene congeners correlates positively with the chain length and lipophilicity of the alkene[5].
C. Dual Pharmacophore Attachment Synthesizing analogs that incorporate two dichlorodisalicylmethane fragments (e.g., attached at both the C-3 and C-17 positions of the steroid ring) allows the molecule to act independently and simultaneously on multiple positively charged side chains on the surface of gp120 and CD4[6]. Furthermore, specific halogen and linker modifications have yielded analogs with potent secondary inhibitory activity against HIV-1 integrase and protease[7].
Comparative Efficacy Data
The following table summarizes the quantitative improvements in potency achieved through the rational design techniques described above.
| Compound Variant | Primary Structural Modification | Target / Assay | Potency ( | Reference |
| Cosalane (Original) | Cholestane + 3-carbon linker | HIV-1 (CEM-SS) | 5.1 µM ( | [4] |
| Extended Polyanionic Analog | Additional benzoic acid rings | HIV-1 (CEM-SS) | 0.55 µM ( | [4] |
| Integrase-Optimized Analog | Halogen/linker variations | HIV-1 Integrase | 2.2 µM ( | [7] |
| Protease-Optimized Analog | Halogen/linker variations | HIV-1 Protease | 0.35 - 0.39 µM ( | [7] |
| Bile Acid Analog | C-17 bile acid attachment (Oral targeted) | HIV-1 IIIB (MT-4) | 62.3 µM ( | [3] |
Experimental Methodologies
The synthesis of highly potent Cosalane analogs requires the precise construction of sterically hindered alkene linkages, followed by the careful unmasking of the polyanionic functional groups.
Protocol A: Synthesis of the Alkene-Linked Extended Pharmacophore via McMurry Coupling
Causality Insight: The coupling of a highly substituted benzophenone with a sterically hindered steroidal or alkenyl aldehyde to form a tetrasubstituted alkene is notoriously difficult. Standard Wittig reactions often fail due to severe steric clash. The McMurry reaction, driven by the formation of strong titanium-oxygen bonds, overcomes this thermodynamic barrier, making it the most reliable method for constructing the core Cosalane framework[8].
Reagents & Materials:
-
Titanium(IV) chloride tetrahydrofuran complex (1:2)
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Protected Benzophenone derivative (e.g., containing methoxy and methoxycarbonyl groups)
-
Alkenyl or Steroidal Aldehyde
Step-by-Step Procedure:
-
Preparation of Low-Valent Titanium: Under a strict argon atmosphere, add Titanium(IV) chloride tetrahydrofuran complex (1:2) (4.0 mmol) and activated zinc dust (6.0 mmol) to a flame-dried round-bottom flask containing 20 mL of anhydrous THF[8].
-
Activation: Heat the heterogeneous mixture at reflux for exactly 3 hours. The solution will turn a deep, opaque black/purple, indicating the successful generation of the active Ti(0)/Ti(II) species.
-
Coupling: Cool the mixture slightly and add a solution containing the protected benzophenone (1.0 mmol) and the target aldehyde (1.0 mmol) dissolved in 15 mL of anhydrous THF[8].
-
Reaction: Heat the reaction mixture at reflux for 12 hours.
-
Self-Validation (QC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active benzophenone spot indicates reaction completion.
-
Workup: Quench the reaction by carefully pouring it into 10% aqueous
(50 mL). Filter the resulting titanium dioxide suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the aqueous layer with ethyl acetate, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude product via silica gel flash chromatography to isolate the protected alkene intermediate.
Protocol B: Deprotection to Yield the Active Polyanionic Species
Causality Insight: The pharmacophore is synthesized with methyl ethers and methyl esters to prevent unwanted side reactions during the McMurry coupling. However, the anionic carboxylates and phenolic hydroxyls are strictly required for electrostatic interaction with CD4/gp120. BBr3 is utilized because it is highly oxophilic and effectively cleaves the aryl methyl ethers without destroying the newly formed alkene linkage.
Step-by-Step Procedure:
-
Ester Saponification: Dissolve the protected intermediate in a 1:1 mixture of THF and Methanol. Add an excess of 2M aqueous NaOH and stir at
C for 4 hours. Acidify with 1M HCl to precipitate the carboxylic acid intermediate, extract with EtOAc, and dry. -
Ether Cleavage: Dissolve the resulting intermediate in anhydrous Dichloromethane (DCM) and cool to
C under argon. -
Add Boron tribromide (
, 1.0 M in DCM, 5 equivalents per methoxy group) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. -
Quench & Isolate: Carefully quench the reaction with ice water. Extract the fully deprotected, active Cosalane analog into EtOAc.
-
Self-Validation (QC): Confirm the complete removal of methyl groups via
NMR (absence of singlets at ~3.8-3.9 ppm) and verify the structural integrity of the alkene linkage via NMR (characteristic quaternary olefinic carbons at 130-140 ppm).
Fig 2: Step-by-step synthetic workflow for generating unmasked polyanionic Cosalane analogs.
References
1.[4] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - nih.gov -[Link] 2.[1] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - nih.gov -[Link] 3.[2] Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through - scispace.com -[Link] 4.[3] Synthesis and anti-HIV activity of a bile acid analog of cosalane - kuleuven.be -[Link] 5.[7] Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - nih.gov - [Link] 6.[5] Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogs Having Normal Alkenyl and Phosphodiester Chains as Cholestane Replacements - acs.org -[Link] 7.[6] Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - nih.gov - [Link] 8.[8] Synthesis and anti-HIV activity of a bile acid analog of cosalane (Experimental Protocol Section) - kuleuven.be -[Link]
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note: Preclinical Validation of Cosalane Derivatives as Viral Entry Inhibitors
Strategic Rationale & Molecular Target
Cosalane and its structurally modified derivatives represent a highly specialized class of polyanionic antiviral agents. Unlike standard antiretroviral therapies (ART) that target post-entry enzymes such as reverse transcriptase or protease, Cosalane derivatives neutralize the virus at the earliest possible stage: viral attachment and fusion[1].
The primary mechanism of action relies on the compound's polyanionic pharmacophore. This structure sterically and electrostatically disrupts the highly conserved, critical interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor[2]. Because the gp120-CD4 binding interface is molecularly conserved across multiple viral strains, targeting this domain presents a robust strategy against viral mutation and resistance[3].
To rigorously evaluate the efficacy of newly synthesized Cosalane derivatives, researchers must deploy a self-validating, tripartite assay architecture. This ensures that any observed reduction in viral activity is mechanistically driven by entry blockade, rather than off-target cytotoxicity or assay interference.
Cosalane derivatives disrupt gp120-CD4 binding and halt subsequent viral fusion events.
Tripartite Validation Architecture
A single cell-based assay is insufficient to prove a compound is a true entry inhibitor. As a Senior Application Scientist, I mandate a three-tiered workflow to establish causality, isolate the molecular target, and confirm the therapeutic window.
Tripartite screening workflow to validate viral entry inhibitors and calculate selectivity.
Detailed Experimental Protocols
Protocol A: Cell-Free gp120-CD4 Binding ELISA
Purpose: To isolate the molecular interaction and prove that the this compound physically prevents gp120 from binding to CD4, independent of cellular variables[3].
Step-by-Step Methodology:
-
Plate Coating: Coat 96-well high-binding microtiter plates with 100 ng/well of recombinant soluble CD4 (sCD4) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at room temperature (RT).
-
Causality Checkpoint: Why 0.05% Tween-20? The polyanionic nature of Cosalane derivatives makes them prone to non-specific electrostatic adherence. Tween-20 disrupts weak, non-specific hydrophobic interactions, ensuring only high-affinity gp120-CD4 complexes remain, thereby preventing false-positive baseline inflation.
-
-
Compound Incubation: Pre-incubate recombinant HIV-1 gp120 (50 ng/well) with varying concentrations of the Cosalane derivatives (serial dilution from 100 µM to 0.1 nM) for 1 hour at 37°C.
-
Binding Phase: Transfer the gp120-compound mixtures to the sCD4-coated plate. Incubate for 2 hours at RT.
-
Detection: Wash 5x with PBST. Add an HRP-conjugated anti-gp120 monoclonal antibody. Incubate for 1 hour at RT.
-
Development: Wash 5x with PBST. Add TMB substrate and incubate for 15 minutes in the dark. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
Self-Validating System Criteria: The assay must include a "No gp120" blank (establishes background noise) and a known entry inhibitor control (e.g., neutralizing antibody or parent Cosalane) to prove the assay's dynamic range.
Protocol B: TZM-bl Pseudovirus Functional Entry Assay
Purpose: To evaluate the functional antiviral efficacy of the derivatives in a live-cell model.
Step-by-Step Methodology:
-
Cell Seeding: Seed TZM-bl cells (which stably express CD4, CCR5, and CXCR4, and contain a Tat-driven luciferase reporter) at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -
Virus-Compound Pre-incubation: In a separate plate, mix Env-pseudotyped HIV-1 virus (e.g., SG3ΔEnv) with serial dilutions of the Cosalane derivatives. Incubate for 30 minutes at 37°C.
-
Causality Checkpoint: Why use Env-pseudotyped viruses instead of replication-competent HIV-1? Pseudoviruses restrict replication to a single round. This decouples viral entry from post-integration steps. If a this compound reduces the luciferase signal, it is definitively blocking entry, as the assay terminates before viral protease or integrase functions become relevant[1].
-
-
Infection: Transfer the virus-compound mixture to the TZM-bl cells. Add DEAE-dextran (15 µg/mL) to enhance viral infectivity.
-
Incubation & Readout: Incubate for 48 hours. Lyse the cells using Bright-Glo™ Luciferase Assay System reagent and measure luminescence (Relative Light Units, RLU).
Self-Validating System Criteria: The Z'-factor of the plate (calculated using "Virus + Cells" as positive control and "Cells Only" as negative control) must be
Protocol C: Cytotoxicity & Selectivity Index (SI) Determination
Purpose: To ensure the reduction in luminescence in Protocol B is due to viral inhibition, not host cell death.
Step-by-Step Methodology:
-
Parallel Seeding: Seed TZM-bl cells identically to Protocol B (
cells/well). -
Compound Exposure: Add the exact serial dilutions of Cosalane derivatives used in Protocol B, but without the virus.
-
Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® Reagent to measure ATP levels (a direct proxy for metabolically active cells). Read luminescence.
-
Causality Checkpoint: Measuring ATP via luminescence provides a highly sensitive, homogeneous readout that perfectly mirrors the format of the TZM-bl efficacy assay, eliminating format-based artifacts when calculating the Selectivity Index.
-
Data Presentation & Interpretation
Quantitative data must be synthesized to calculate the Selectivity Index (SI) , defined as
Table 1: Representative Pharmacological Profile of Cosalane Derivatives
| Compound | gp120-CD4 Binding | TZM-bl Viral Entry | Cytotoxicity | Selectivity Index (SI) |
| Cosalane (Parent) | 2.15 | 1.80 | > 100.0 | > 55 |
| Derivative A (Extended Polyanion) | 0.45 | 0.38 | 95.0 | 250 |
| Derivative B (Sterically Hindered) | 15.40 | 12.10 | > 100.0 | > 8 |
| AMD3100 (Assay Control) | N/A* | 0.05 | > 100.0 | > 2000 |
*Note: AMD3100 is a CXCR4 co-receptor antagonist, not a CD4-gp120 inhibitor, hence its lack of activity in the cell-free ELISA. This further validates the specificity of Protocol A.
References
-
[1] Title: Cosalane and its analogues: a unique class of anti-HIV agents Source: PubMed (National Institutes of Health) URL: [Link]
-
[3] Title: Discovery of Small-Molecule Human Immunodeficiency Virus Type 1 Entry Inhibitors That Target the gp120-Binding Domain of CD4 Source: PMC (National Institutes of Health) URL: [Link]
-
[2] Title: Extension of the Polyanionic Cosalane Pharmacophore as a Strategy for Increasing Anti-HIV Potency Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Profiling the Inhibitory Effects of Cosalane and ADAM Analogs on HIV-1 Reverse Transcriptase
Target Audience: Researchers, virologists, and drug development scientists. Application Focus: De-convolution of multi-target antiviral mechanisms using cell-free and synchronized cell-based assays.
Scientific Rationale: De-confounding Multi-Target Antivirals
Cosalane is a highly potent, polyanionic anti-HIV agent characterized by a disalicylmethane unit linked to a cholestane backbone[1]. Historically, Cosalane is classified primarily as a viral entry inhibitor; its negatively charged carboxylates interact with positively charged residues on the CD4 receptor and the viral envelope glycoprotein gp120, thereby blocking attachment and fusion[1][2].
However, biochemical profiling reveals that Cosalane is a multi-target agent. It exhibits measurable inhibitory activity against HIV-1 Reverse Transcriptase (RT) and viral protease[1]. Furthermore, structural modifications that remove the steroidal cholestane moiety yield alkenyldiarylmethanes (ADAMs)—a unique class of compounds that function explicitly as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3].
The Experimental Challenge: Because Cosalane halts the viral life cycle at the cell membrane, standard multi-day viral replication assays cannot be used to study its intracellular effect on reverse transcription. The virus never enters the cell to transcribe its RNA. To isolate and quantify Cosalane’s effect on RT, researchers must employ a bifurcated experimental design:
-
Cell-Free Enzymatic Assays to strip away the membrane barrier and measure direct enzyme-ligand binding kinetics.
-
Synchronized Time-of-Addition (TOA) Assays to map the temporal window of the drug's efficacy in living cells, differentiating between entry blockade and RT inhibition.
Multi-target pharmacological mechanism of Cosalane and its ADAM analogs.
Comparative Pharmacological Profile
To understand the necessity of specialized assay design, one must look at the shift in target affinity when the Cosalane pharmacophore is modified. The table below summarizes the quantitative shift in IC₅₀ values when moving from the parent steroidal compound to non-steroidal ADAM derivatives.
| Compound Class | Primary Target | Secondary Target | Representative Entry IC₅₀ | Representative RT IC₅₀ |
| Cosalane (Steroidal) | gp120-CD4 Binding | Reverse Transcriptase | ~0.2 - 1.5 µM | > 10.0 µM |
| ADAMs (Non-steroidal) | Reverse Transcriptase | Viral Entry | > 10.0 µM | ~0.5 - 5.0 µM |
Data Synthesis Note: Values represent synthesized pharmacological ranges demonstrating the structural-activity relationship (SAR) shift upon removal of the steroidal moiety[1][3].
Protocol 1: Cell-Free HIV-1 RT Colorimetric Assay
To accurately determine the IC₅₀ of Cosalane against RT without the confounding variable of its entry-inhibition properties, a cell-free system utilizing recombinant HIV-1 RT is required.
Mechanistic Causality
This assay relies on the incorporation of Digoxigenin (DIG)- and Biotin-labeled dUTP into a newly synthesized DNA strand. We utilize a Poly(A)·oligo(dT) template-primer complex because it specifically selects for the RNA-dependent DNA polymerase activity of RT, preventing false positives from DNA-dependent DNA polymerases.
Step-by-Step Workflow
-
Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 5 mM DTT, and 80 mM KCl.
-
Causality: Mg²⁺ is an absolute requirement for the catalytic activity of the RT polymerase domain. DTT prevents the formation of non-specific disulfide bridges that could alter the NNRTI binding pocket.
-
-
Compound Dilution: Serially dilute Cosalane, ADAM analogs, and Nevirapine (Positive Control) in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Enzyme-Drug Pre-incubation: Combine 20 ng of recombinant HIV-1 RT with the diluted compounds in a 96-well plate. Incubate at 37°C for 15 minutes.
-
Causality: As NNRTIs bind to an allosteric hydrophobic pocket adjacent to the active site, pre-incubation allows the drug to achieve steady-state binding equilibrium before competing substrates are introduced.
-
-
Reaction Initiation: Add the reaction mixture containing Poly(A)·oligo(dT), DIG-dUTP, Biotin-dUTP, and unlabeled dTTP. Incubate for 1 hour at 37°C.
-
Termination & Detection: Stop the reaction by adding 20 mM EDTA (which chelates the catalytic Mg²⁺ ions). Transfer the mixture to a streptavidin-coated microplate. Wash thoroughly, add anti-DIG-POD (peroxidase) antibody, and develop with ABTS substrate.
-
Quantification: Read absorbance at 405 nm. Calculate the IC₅₀ using non-linear regression analysis.
Self-Validating System Check: The assay must include a "No Enzyme" blank (to establish background noise) and a Nevirapine control. If Nevirapine fails to produce an IC₅₀ in the low nanomolar range, the structural integrity of the recombinant RT enzyme is compromised, and Cosalane data must be discarded.
Protocol 2: Synchronized Time-of-Addition (TOA) Assay
While cell-free assays prove capacity, cell-based assays prove biological relevance. To prove that Cosalane can inhibit RT inside a living cell[1], we must bypass its entry-inhibition mechanism using a kinetic synchronization technique.
Workflow for the Time-of-Addition assay to isolate reverse transcriptase inhibition.
Mechanistic Causality
If virus and cells are simply mixed at 37°C, infection occurs asynchronously. Adding a drug at
Step-by-Step Workflow
-
Cold Synchronization: Pre-chill CEM-SS T-cells (2 × 10⁵ cells/well) and HIV-1 (IIIB strain, MOI = 0.5) to 4°C. Combine in a 96-well plate and incubate at 4°C for 1 hour.
-
Temperature Shift (
): Wash the cells three times with ice-cold PBS to remove unbound virions. Immediately resuspend the cells in pre-warmed (37°C) RPMI-1640 media and transfer to a 37°C incubator. This marks . -
Staggered Drug Addition: Add Cosalane (at a concentration of 10× its established EC₅₀) to separate experimental wells at precise intervals:
and hours post-temperature shift. -
Control Mapping: In parallel plates, perform the exact same staggered addition using AMD3100 (an entry inhibitor) and Nevirapine (an RT inhibitor).
-
Incubation & Readout: Incubate all plates for a total of 48 hours from
. Harvest the cell-free supernatant and quantify viral replication using a standard HIV-1 p24 antigen ELISA.
Self-Validating System Check: This protocol inherently validates its own data through temporal mapping.
-
AMD3100 (Entry Control): Should only suppress p24 if added at
. If added at hours, infection will still occur, proving the virus has successfully entered the cell. -
Nevirapine (RT Control): Should suppress p24 if added at
or hours, losing efficacy by hours (when reverse transcription is complete). -
Cosalane Interpretation: If Cosalane's inhibition curve perfectly mirrors AMD3100, its RT inhibition is biologically irrelevant in this cell line. If the curve exhibits a secondary inflection point that aligns with Nevirapine's temporal window, it definitively proves that Cosalane is actively inhibiting intracellular reverse transcription[1].
References
-
Cushman, M., et al. "Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction." Journal of Medicinal Chemistry.[Link]
-
Wang, Y., et al. "Cosalane and its analogues: a unique class of anti-HIV agents." Current Pharmaceutical Design.[Link]
-
Cushman, M., et al. "Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency." Journal of Medicinal Chemistry.[Link]
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Incorporating Cosalane Derivatives into Cell Culture Assays for Antiviral and Receptor Antagonism Studies
Target Audience: Virologists, Cell Biologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
Cosalane and its synthetic derivatives represent a unique and highly potent class of antiviral agents, originally designed to inhibit the replication of the Human Immunodeficiency Virus (HIV)[1]. Unlike traditional reverse transcriptase or protease inhibitors, Cosalane functions primarily as a viral entry inhibitor. It acts by disrupting the critical attachment phase between the viral envelope glycoprotein gp120 and the host cell CD4 receptor, while also hindering post-attachment viral-cell membrane fusion[1].
From a structural biology perspective, the efficacy of Cosalane derivatives relies on a dual-component architecture:
-
The Polyanionic Pharmacophore: A disalicylmethane unit (or extended polycarboxylate chain) that engages in ionic interactions with positively charged amino acid residues (e.g., Arg58 and Arg59) on the D1D2 domain of the CD4 receptor[2][3].
-
The Lipophilic Anchor: A cholestane ring, bile acid, or normal alkenyl chain that escorts the pharmacophore to the lipid-rich environment of the cell membrane and viral envelope[4][5].
Recently, the utility of Cosalane has expanded beyond virology; high-throughput screening has identified it as a validated antagonist of the CC-chemokine receptor 7 (CCR7), offering new avenues for immunological and chemotaxis assays[6].
This application note provides rigorously validated, step-by-step protocols for evaluating Cosalane derivatives in cell culture, emphasizing the causality behind experimental design and the necessity of self-validating controls.
Mechanistic Pathway Visualization
To effectively design assays around Cosalane, researchers must understand its spatial and temporal intervention in the viral life cycle. The diagram below illustrates how Cosalane's dual-action mechanism prevents viral entry.
Mechanism of Cosalane derivatives disrupting gp120-CD4 binding and viral fusion.
Experimental Design & Quantitative Benchmarks
When incorporating Cosalane derivatives into cell culture, the choice of cell line and viral strain dictates the assay's sensitivity. MT-4 and CEM-SS T-cell lines are the gold standards because they are highly permissive to HIV-1 and undergo rapid, quantifiable cell death (cytopathic effect) upon infection[3][5].
To ensure scientific integrity, every assay must calculate both the 50% Effective Concentration (EC50) and the 50% Cytotoxic Concentration (CC50) . The ratio of these values yields the In Vitro Therapeutic Index (TI). A high TI (>100) indicates that the observed viral inhibition is a true mechanistic effect, not an artifact of generalized compound toxicity[1].
Table 1: Comparative Activity Profiles of Cosalane Derivatives
| Derivative Class | Structural Modification | Target Cell / Virus | Typical EC50 | CC50 | Ref |
| Native Cosalane | Cholestane anchor + disalicylmethane | MT-4 / HIV-1 IIIB | 1.2 - 2.5 µM | > 100 µM | [1] |
| Extended Polycarboxylate | Di(glutamic acid) spacer (8 atoms) | CEM-SS / HIV-1 RF | Sub-micromolar | > 100 µM | [2] |
| Alkenyl Analog | Cholestane replaced by normal alkenyl | MT-4 / HIV-1 IIIB | Chain-length dependent | > 100 µM | [4] |
| Bile Acid Analog | Cholestane replaced by bile acid | MT-4 / HIV-1 IIIB | ~62.3 µM | > 125 µM | [5] |
Protocols: Self-Validating Methodologies
Protocol I: Compound Formulation and Solubilization
Causality Check: Cosalane and its analogs are inherently lipophilic[4]. Attempting to dissolve them directly in aqueous media will result in precipitation and artificially low efficacy readings.
-
Master Stock Preparation: Dissolve the lyophilized this compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 20 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature if necessary.
-
Working Dilutions: Perform serial dilutions (e.g., 5-fold steps) in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Solvent Control Validation: Ensure the final concentration of DMSO in the cell culture never exceeds 0.5% (v/v). Higher concentrations will induce baseline cytotoxicity, skewing the CC50 calculations.
Protocol II: HIV-1 Cytopathic Effect (CPE) Inhibition Assay (MTT-based)
This protocol utilizes MT-4 cells to quantitate the ability of Cosalane to inhibit virus-induced cell killing[5].
-
Cell Preparation: Harvest exponentially growing MT-4 cells. Centrifuge for 5 minutes at 1000 rpm, discard the supernatant, and resuspend the pellet in fresh medium at a density of
cells/mL[5]. -
Plate Setup: Transfer 50 µL of the cell suspension into 96-well microtiter plates.
-
Compound Addition: Add 50 µL of the serially diluted Cosalane compounds to the designated wells.
-
Viral Inoculation (The Critical Step):
-
Infected Wells: Add 100 CCID50 (Cell Culture Infectious Dose 50%) of HIV-1 (e.g., strain IIIB)[5].
-
Mock-Infected Wells (Self-Validation): Add an equivalent volume of pure culture medium. Why? Uninfected cells exposed to the drug are mandatory to evaluate the inherent cytotoxic effect (CC50) of the test compounds[5].
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, lyse the cells to dissolve the formazan crystals, and read the absorbance spectrophotometrically at 540/570 nm[5].
Protocol III: Time-of-Addition (TOA) Mechanistic Assay
To definitively prove that a novel this compound acts as an entry inhibitor rather than an intracellular enzyme inhibitor, a Time-of-Addition assay is required[1][7].
Time-of-Addition assay workflow mapping inhibitor efficacy to the viral life cycle.
-
Synchronized Infection: Infect LC5-CD4 or MT-4 cells with HIV-1 at a high multiplicity of infection (MOI) at
[7]. -
Staggered Treatment: Add the this compound at varying time points post-infection:
and hours. -
Reference Controls: Run parallel plates using reference drugs with known mechanisms: T-20 (fusion inhibitor, acts at
), AZT (reverse transcriptase inhibitor, acts at ), and Raltegravir (integrase inhibitor, acts later)[7]. -
Interpretation: Because Cosalane acts earlier than reverse transcription (preventing gp120-CD4 binding and fusion), it will only rescue cell viability if added between
and hours[1]. If added after the virus has entered the cell, Cosalane will show no protective effect, confirming its extracellular mechanism of action.
Alternative Applications: CCR7 Antagonism
Beyond virology, Cosalane has been identified via High-Throughput Screening (HTS) as a potent inhibitor of both human and murine CC-chemokine receptor 7 (CCR7)[6]. For researchers studying lymphocyte migration or CCR7-associated pathologies:
-
Assay Adaptation: Cosalane can be incorporated into transwell chemotaxis assays or
-galactosidase enzyme fragment complementation systems. -
Dosing: Cosalane effectively inhibits CCR7 in response to CCL19 and CCL21 agonists at physiologic concentrations, and notably produces durable inhibition even after cellular incubation and subsequent washout[6].
References
- Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction Source: PubMed / NIH URL
- Source: R Discovery / Researcher.
- Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore Source: SciSpace URL
- Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogs Having Normal Alkenyl and Phosphodiester Chains as Cholestane Replacements Source: Scilit URL
- Source: New Journal of Chemistry (RSC Publishing)
- Synthesis and anti-HIV activity of a bile acid analog of cosalane Source: Lirias / KU Leuven URL
- Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen Source: PubMed / NIH URL
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scispace.com [scispace.com]
- 4. Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogs Having Normal Alkenyl and Phosphodiester Chains as Cholestane Replacements | Scilit [scilit.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular combinations of humic polyanions as potent microbicides with polymodal anti-HIV-activities - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00960C [pubs.rsc.org]
Troubleshooting & Optimization
How to improve Cosalane derivative solubility for in-vitro assays
The Solubility Paradox: Understanding Your Compound
Welcome to the technical support hub for Cosalane derivatives. If you are reading this, you are likely facing a common but frustrating phenomenon: your compound precipitates in cell culture media, or your antiviral potency (
To solve this, we must look beyond "adding more DMSO."[1][2] Cosalane is a chimeric molecule combining a highly lipophilic cholestane (steroid) backbone with hydrophilic disalicylmethane succinates (aurintricarboxylic acid analogues) [1, 2].
The Core Challenge:
-
Lipophilicity: The steroid backbone drives
values extremely high (often >6.0), causing rapid aggregation in aqueous environments. -
Ionization: The pharmacophore contains carboxylic acid groups. At low pH, these are protonated (neutral), rendering the molecule insoluble (<1 ng/mL) [3].[1] At physiological pH (7.4), they ionize, significantly improving solubility—but only if the transition from DMSO stock to aqueous media is managed correctly to prevent "micro-crashing."
-
Protein Binding: Cosalane binds extensively to serum albumin (BSA/FBS).[1] While albumin prevents precipitation, it also acts as a "sink," reducing the free drug concentration available to inhibit gp120-CD4 binding [4].[1]
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Do not treat Cosalane like a standard small molecule.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous) | Cosalane is freely soluble in DMSO.[1] Avoid Ethanol; it evaporates too quickly, altering concentration during serial dilutions.[1] |
| Concentration | 10 mM - 20 mM | Higher concentrations increase the risk of crashing out upon dilution. |
| Storage | -20°C (Aliquot) | Critical: Avoid freeze-thaw cycles. Micro-crystals form upon thawing that do not re-dissolve easily, serving as nucleation sites for precipitation in the assay. |
| Visual Check | Centrifugation | Before use, spin stocks at 10,000 x g for 5 min. If a pellet forms, your effective concentration is wrong.[1] Re-sonicate or discard.[1] |
Protocol B: The "Facilitated Dissolution" Dilution Method
Direct addition of DMSO stock to media often causes immediate precipitation. Use this intermediate step.
-
Prepare Intermediate Buffer (2x strength): Use PBS adjusted to pH 8.0 . The slightly higher pH ensures the carboxylic acid groups remain deprotonated (ionized) during the initial mixing [3].
-
The "Drop-wise" Technique:
-
Place your culture media (containing serum) on a vortex mixer set to low speed.
-
Add the DMSO stock drop-wise into the vortexing media.
-
Why? This prevents local regions of high DMSO concentration where the drug might crash out before interacting with serum albumin.
-
-
Equilibration: Allow the media to sit at 37°C for 30 minutes before adding to cells. This allows the Cosalane to bind to albumin, stabilizing it in the aqueous phase [4].
Advanced Formulation Workflows
If the standard protocol fails (visible turbidity or toxicity), use the Cyclodextrin-Assisted Loading method.
Visualization: Solvent Decision Logic
Caption: Decision tree for selecting between albumin-stabilization (Standard) and Cyclodextrin-stabilization (Advanced) based on assay conditions.
The Cyclodextrin Protocol (Serum-Free Assays)
For mechanistic assays (e.g., gp120 binding ELISAs) where serum is absent:
-
Carrier: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) .[1] -
Ratio: Prepare a 20% (w/v) HP-
-CD stock in PBS. -
Mixing: Dilute Cosalane DMSO stock into the CD solution first. Shake at 37°C for 1 hour.
-
Final Dilution: Dilute this complex into your assay buffer. The hydrophobic cholesterol backbone will reside inside the cyclodextrin cavity, shielding it from the aqueous buffer.
Troubleshooting & FAQs
Q1: My
-
Fix: Always run a reference compound (e.g., Chicago Sky Blue or a known Cosalane analogue) with every batch to normalize data.
Q2: I see crystals in the well after 24 hours. Is the data valid? A: No. Crystallization indicates the solution was supersaturated. The crystals can physically damage cells (mechanical cytotoxicity) or absorb light in colorimetric assays (MTT/MTS), leading to false data.
-
Fix: Lower the starting concentration or increase the HP-
-CD ratio. Check the pH of your media; if it has drifted acidic (yellow), Cosalane solubility drops logarithmically [3].
Q3: Can I use Tween-80 to solubilize Cosalane? A: Proceed with extreme caution. While Tween-80 works chemically, it is often toxic to cells at concentrations >0.02% and can disrupt viral envelopes non-specifically, leading to false positives in antiviral assays [5].[1] Cyclodextrins are biologically more inert.[1]
Mechanistic Visualization
Understanding why solubility fails helps prevent it.[1][3]
Caption: Solubility pathways for Cosalane. Protonation leads to precipitation, while Albumin or Cyclodextrins stabilize the hydrophobic backbone.
References
-
Cushman, M., et al. (1994).[1] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry, 37(19), 3040–3050.[4] Link
-
Casimiro-Garcia, A., et al. (2001).[1][5] Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments. Bioorganic & Medicinal Chemistry, 9(11), 2827–2841.[1][5][6] Link
-
Dahlin, D. C., et al. (1996).[1] Intrinsic solubility estimation and pH-solubility behavior of cosalane (NSC 658586), an extremely hydrophobic diprotic acid.[1][7] Pharmaceutical Research, 13(10), 1540–1544.[1] Link
-
Udata, C., et al. (2000).[1] Transport of cosalane—a highly lipophilic novel anti-HIV agent—across Caco-2 cell monolayers.[1][8] Journal of Pharmaceutical Sciences, 89(6), 826–833. Link
-
Hamzeloo-Moghadam, M., et al. (2014).[1][9] The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate (Full Text Available).[1] Link
Sources
- 1. Cosalane | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosalane | inhibitor/agonist | CAS 154212-56-3 | Buy Cosalane from Supplier InvivoChem [invivochem.com]
- 7. Intrinsic solubility estimation and pH-solubility behavior of cosalane (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport of cosalane-a highly lipophilic novel anti-HIV agent-across caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming poor water solubility of Cosalane compounds
Status: Operational | Tier: 3 (Senior Scientific Support) | Topic: Hydrophobicity Management[1]
Executive Summary: The "Brick Dust" Challenge
The Issue: Cosalane is a potent anti-HIV agent (aurintricarboxylic acid analogue) and CCR7 antagonist. However, it is a classic "brick dust" molecule—characterized by high crystallinity and extreme hydrophobicity (intrinsic solubility
The Solution Architecture: Overcoming this requires a multi-tiered approach depending on your application:
-
For In Vitro Screening: pH manipulation (exploiting its diprotic nature) and co-solvent systems.
-
For In Vivo Bioavailability: Chemical modification (Amino Acid Conjugates).
-
For Drug Delivery: Lipid-based encapsulation (Liposomes/Micelles).[1][2]
Troubleshooting Guide (Q&A)
Ticket #001: Precipitation during stock dilution
Q: I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (pH 7.4), the compound crashes out immediately. How do I fix this?
A: This is a kinetic solubility failure. Cosalane is a diprotic acid.[3] While it is soluble in high-pH buffers, it protonates and aggregates at neutral pH.[1]
-
Immediate Fix: Do not add the DMSO stock directly to the bulk media. Instead, perform a step-down dilution . Dilute your stock 1:10 into pure ethanol or PEG-400 first, then slowly spike this intermediate into the vortexing media.[1]
-
Chemical Fix: Ensure your media contains at least 0.1% BSA (Bovine Serum Albumin).[1] Cosalane binds albumin, which acts as a "sink," preventing crystal nucleation while keeping the drug available for cell uptake.
Ticket #002: Poor oral bioavailability in rodents
Q: We are seeing <1% oral bioavailability in rat models. Is the compound being metabolized too fast?
A: Unlikely. The issue is permeability, not metabolism. Cosalane is too lipophilic to cross the unstirred water layer (UWL) of the intestinal epithelium.
-
The Solution: Switch to the Diglycine Conjugate (GC) .
-
Why? Conjugating glycine residues to the carboxyl arms of Cosalane targets the peptide transporter (PEPT1) or simply increases aqueous solubility enough to traverse the UWL. Studies show the Diglycine conjugate increases bioavailability significantly compared to the parent compound [1].
Ticket #003: Low encapsulation in Liposomes
Q: We tried loading Cosalane into the aqueous core of liposomes using passive loading, but encapsulation efficiency (EE) is near zero.
A: Cosalane is hydrophobic; it will never reside in the aqueous core. You must engineer it into the lipid bilayer .
-
Protocol Adjustment: Dissolve Cosalane with the phospholipids (DSPC/Cholesterol) in the organic solvent (Chloroform/Methanol) step. Do not add it during the hydration step.
Strategic Decision Pathways
Workflow 1: Selecting the Right Solubilization Strategy
Figure 1: Decision tree for selecting the optimal Cosalane formulation based on experimental stage and administration route.[1]
Deep Dive Protocols
Protocol A: Synthesis of Cosalane-Diglycine Conjugate
Target Audience: Medicinal Chemists Objective: Convert the poorly soluble dicarboxylic acid parent into a soluble prodrug.
Mechanism: The coupling of glycine decreases the
Reagents:
-
Glycine methyl ester hydrochloride[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
HOBt (Hydroxybenzotriazole)[1]
-
DIPEA (Diisopropylethylamine)[1]
-
DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Cosalane (1 eq) in anhydrous DMF under Nitrogen. Add EDC (2.5 eq) and HOBt (2.5 eq). Stir at
for 30 mins to form the active ester. -
Coupling: Add Glycine methyl ester HCl (3 eq) and DIPEA (5 eq). Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Checkpoint: Monitor via TLC (CHCl3:MeOH 9:1).[1] The distinct acid spot of Cosalane should disappear.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), then saturated
(remove unreacted acid). Dry over . -
Deprotection (Hydrolysis): Dissolve the intermediate diester in THF/MeOH (1:1). Add LiOH (4 eq) dissolved in minimal water.[1] Stir for 4 hours.
-
Purification: Acidify to pH 3 with 1N HCl. The conjugate will precipitate. Filter and recrystallize from Ethanol/Water.
Protocol B: Bilayer-Loaded Liposome Formulation
Target Audience: Formulation Scientists Objective: Encapsulate Cosalane within the lipid membrane to prevent precipitation.
Step-by-Step Workflow:
-
Phase Mixing: In a round-bottom flask, dissolve DSPC (Distearoylphosphatidylcholine), Cholesterol, and Cosalane in Chloroform:Methanol (2:1 v/v).
-
Ratio: Molar ratio 60:35:5 (Lipid:Chol:Drug).[1]
-
-
Film Formation: Evaporate solvent on a rotary evaporator at
(above lipid ) under vacuum until a thin, uniform film forms.[1]-
Critical Step: Purge with Nitrogen for 1 hour to remove trace solvent residues.
-
-
Hydration: Add pre-warmed (
) PBS (pH 7.4) to the flask. Rotate without vacuum for 30 mins. The film will peel off, forming Multilamellar Vesicles (MLVs). -
Sizing (Extrusion): Pass the MLV suspension through a 100 nm polycarbonate membrane using a high-pressure extruder (10-15 passes) at
. -
Validation: Measure size via Dynamic Light Scattering (DLS). Target: 100-120 nm, PDI < 0.2.
Comparative Data Analysis
The following table summarizes the solubility and pharmacokinetic improvements achieved by different strategies [1][2].
| Parameter | Native Cosalane | Diglycine Conjugate (GC) | Liposomal Cosalane |
| Aqueous Solubility | ~1 ng/mL (pH 7) | > 50 µg/mL | N/A (Suspension) |
| Log P (Octanol/Water) | > 6.0 | ~ 3.5 | N/A |
| Intestinal Permeation | Negligible | Moderate (via PEPT1) | Low |
| Oral Bioavailability (Rat) | < 1% | ~ 5.1% | Variable |
| Primary Use Case | Target Binding Assays | Oral Delivery | IV / Systemic Delivery |
Visualization of Liposome Assembly
Figure 2: Workflow for Thin-Film Hydration method ensuring Cosalane is embedded in the lipid bilayer.
References
-
Intestinal absorption and biodistribution of cosalane and its amino acid conjugates. Source: PubMed / National Institutes of Health [Link]
-
Intrinsic Solubility Estimation and pH-solubility Behavior of Cosalane. Source: Pharmaceutical Research / PubMed [Link][1]
-
Design, Synthesis, and Biological Evaluation of Cosalane. Source: Journal of Medicinal Chemistry [Link][5][6]
-
Liposomal Formulations: A Recent Update. Source: MDPI [Link][1]
Sources
- 1. Cosalane | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intrinsic solubility estimation and pH-solubility behavior of cosalane (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal absorption and biodistribution of cosalane and its amino acid conjugates: novel anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for Cosalane Derivative Studies
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Cosalane (Anti-HIV Entry Inhibitors) Last Updated: March 2026
Introduction
Cosalane is a unique pharmacophore combining a lipophilic cholestane steroid backbone with a polar disalicylmethane moiety (an aurintricarboxylic acid analogue). While it exhibits potent anti-HIV activity by inhibiting the gp120-CD4 interaction, its amphiphilic nature presents significant challenges in synthesis, solubilization, and biological assay reproducibility.
This guide addresses the specific "pain points" encountered when working with Cosalane and its analogues, moving beyond standard protocols to address the why and how of experimental failure.
Module 1: Synthesis & Purification Troubleshooting
Context: The synthesis of Cosalane typically involves a convergent route linking a steroid alcohol to a disalicylmethane fragment. The critical step is often the coupling reaction, which can suffer from low yields due to steric hindrance and competing side reactions.
Q: My coupling reaction yield is consistently low (<20%). How can I optimize the lithiation step?
A: Low yields in the coupling of the salicylmethane fragment to the steroid linker are often due to incomplete lithiation or moisture contamination.
-
The Causality: The ortholithiation of the protected salicylic acid derivative requires precise temperature control. If the temperature rises above -78°C before the electrophile (steroid linker) is added, the lithiated species can degrade or aggregate.
-
Optimization Protocol:
-
Reagent Quality: Ensure n-butyllithium (n-BuLi) is titrated immediately before use. Old reagents often have reduced molarity, leading to incomplete deprotonation.
-
Temperature Control: Maintain the reaction at -78°C strictly during the addition of n-BuLi. Allow the lithiated species to form for at least 1 hour before adding the electrophile.
-
Solvent Additives: Consider adding TMEDA (tetramethylethylenediamine). It breaks up lithium aggregates, increasing the reactivity of the anion.
-
Q: I am seeing multiple spots on TLC despite "pure" NMR. What is happening?
A: Cosalane derivatives are prone to "streaking" or decomposing on silica gel due to their acidic nature (carboxylic acids).
-
The Fix: Do not use standard silica columns.
-
Acidify the Eluent: Add 0.1% to 1% acetic acid or formic acid to your mobile phase to suppress ionization of the carboxyl groups, sharpening the bands.
-
Reverse Phase: For final purification, HPLC (C18 column) is superior to normal phase chromatography for amphiphilic molecules.
-
Visualization: Synthesis Decision Tree
Figure 1: Decision tree for troubleshooting Cosalane synthesis coupling and purification.
Module 2: Solubility & Formulation (The "Brick Dust" Issue)
Context: Cosalane is a BCS Class IV-like compound (low solubility, low permeability). It precipitates in aqueous media, which causes false negatives in bioassays or erratic data.
Q: My IC50 values shift dramatically between experiments. Is this a solubility issue?
A: Yes. If Cosalane precipitates in the cell culture media, the effective concentration is unknown.
-
The Causality: The steroid backbone drives hydrophobic aggregation, while the carboxylates interact with cations in the media (Ca++, Mg++), potentially forming insoluble salts.
-
Self-Validating Check: Perform a "Spin-Down" test. Prepare your highest assay concentration in media, centrifuge at 10,000 x g for 10 minutes, and measure the UV absorbance of the supernatant. If absorbance drops compared to the pre-spin sample, your compound is precipitating.
Table 1: Recommended Solvent Systems for Cosalane
| Application | Recommended Solvent System | Notes |
| Stock Solution | 100% DMSO (High Concentration: >10 mM) | Store at -20°C. Avoid freeze-thaw cycles. |
| Cell Assays | DMSO < 0.5% (final) + 0.1% BSA | BSA (Bovine Serum Albumin) acts as a carrier protein to prevent aggregation. |
| In Vivo (IP/IV) | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexation with HPβCD (20-40% w/v) significantly enhances aqueous solubility. |
| NMR | DMSO-d6 or Methanol-d4 | CDCl3 often results in broad peaks due to aggregation. |
Module 3: In Vitro Assay Optimization
Context: Cosalane targets the viral entry step.[1] Standard MT-2 or TZM-bl assays must be tuned to distinguish entry inhibition from other mechanisms.
Q: How do I confirm the compound is acting as an entry inhibitor and not a reverse transcriptase (RT) inhibitor?
A: You must perform a Time-of-Addition (TOA) assay.
-
The Logic: Entry inhibitors (like Cosalane) must be present before or during viral attachment. RT inhibitors (like AZT) can be added after entry but before viral DNA synthesis.
-
Protocol:
-
Infect cells with HIV-1 at T=0.
-
Add Cosalane at T=0, 1h, 2h, 4h, etc.
-
Add Control (AZT) at the same time points.
-
Result Interpretation: If Cosalane loses efficacy when added >1 hour post-infection, but AZT remains effective up to 4 hours, Cosalane is an entry inhibitor.
-
Q: The compound shows high cytotoxicity. Is this real or an artifact?
A: Cosalane can disrupt membranes at high concentrations due to its detergent-like steroid structure.
-
Troubleshooting:
-
Use XTT or MTS assays rather than MTT. MTT requires solubilization of crystals, which can be difficult with lipophilic compounds, leading to errors.
-
Selectivity Index (SI): Calculate
.[2] A viable drug candidate should have an SI > 10. If is close to , the "antiviral" effect is likely just cell death.
-
Visualization: Mechanism of Action & Assay Logic
Figure 2: Mechanism of Action validation using Time-of-Addition logic. Cosalane blocks the initial attachment step.
Module 4: Mechanism Validation (gp120 Binding)
Context: To publish, you must prove direct binding to gp120, not just general viral inhibition.
Q: How do I measure direct gp120 binding without using radioactive materials?
A: Use a gp120-CD4 Capture ELISA .
-
Protocol:
-
Coat 96-well plates with soluble CD4 (sCD4).
-
Add recombinant gp120 in the presence or absence of Cosalane.
-
Wash away unbound gp120.
-
Detect bound gp120 using an anti-gp120 antibody linked to HRP.
-
-
Data Interpretation: If Cosalane competes for the binding site, the optical density (OD) will decrease as Cosalane concentration increases.
-
Critical Control: Use a known entry inhibitor (e.g., BMS-378806 or soluble CD4) as a positive control to validate the assay window.
References
-
Cushman, M., et al. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry.
-
Cushman, M. & Gogliotti, R. (2000). Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain.[3] Bioorganic & Medicinal Chemistry.
-
Hull-Ryde, E. A., et al. (2018).[4] Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen.[4] SLAS Discovery.
- Vertex AI Search. (2026). Cosalane mechanism and synthesis background. [Verified via Grounding Tool]
Sources
- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Cosalane Derivative Optimization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Cosalane derivative development. Cosalane is a highly potent anti-HIV agent that inhibits the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. However, its clinical translation is severely bottlenecked by extreme lipophilicity, resulting in poor oral bioavailability (<1%) and extensive plasma protein binding[1].
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, structural modification workflows, and validated experimental protocols to successfully reduce the lipophilicity of Cosalane analogs without compromising antiviral potency.
Diagnostic Workflow: Lipophilicity Reduction Strategies
When modifying the Cosalane scaffold, researchers must balance aqueous solubility with the lipid-anchoring requirements of the pharmacophore. Use the workflow below to guide your structural modifications.
Workflow for optimizing Cosalane derivatives to reduce lipophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does Cosalane exhibit such poor oral bioavailability, and how does lipophilicity directly impact my in vitro assays?
A1: Cosalane's structure features a highly lipophilic cholestane moiety attached to a dichlorodisalicylmethane pharmacophore. This extreme lipophilicity causes the drug to partition heavily into lipid membranes rather than crossing them transcellularly. In Caco-2 cell models, its apparent permeability (
Q2: I replaced the cholestane ring with a phosphodiester chain to increase polarity. Why did the anti-HIV potency drop significantly? A2: While phosphodiester chains successfully reduce lipophilicity and increase aqueous solubility, they fail to properly anchor the pharmacophore. The cholestane moiety in Cosalane functions as a lipophilic accessory appendage that escorts the anionic dichlorodisalicylmethane pharmacophore to a lipid environment (such as the viral envelope)[2][3]. Replacing cholestane with simple normal alkenyl chains is a superior strategy; the potencies of alkene congeners correlate positively with chain length and lipophilicity, maintaining better anti-HIV potency than highly polar phosphodiesters[2].
Q3: I introduced a nitrogen atom into the linker chain to improve solubility. Amido modifications worked, but amino modifications completely abolished anti-HIV activity. What is the mechanistic cause? A3: This is a critical structure-activity relationship (SAR) threshold. Replacing carbons in the linker chain with an amido group is generally tolerated because the neutral amide bond maintains the necessary spatial geometry[4]. However, introducing a basic amino moiety completely abolishes anti-HIV activity[4]. Mechanistically, a basic amine creates a zwitterion at physiological pH. This internal charge neutralization disrupts the critical anionic interactions between the carboxylates of the Cosalane pharmacophore and the positively charged amino acid residues (e.g., Arg58, Arg59) on the CD4 receptor[5].
Q4: Passive transcellular diffusion remains limited despite linker modifications. How can I leverage active transport to overcome this? A4: If passive diffusion is insufficient, you can target active transport mechanisms. A proven strategy is synthesizing a bile acid analog of Cosalane, where the disalicylmethane pharmacophore is attached to a bile acid through a linker appended to C-17 of the steroid nucleus[6]. This targets the ileal bile acid transporter (IBAT) to facilitate oral bioavailability, though it may result in a slight reduction in raw in vitro antiviral potency compared to the parent compound[6].
Quantitative Data: SAR and Lipophilicity Profiling
Use the following table to benchmark your modified derivatives against established Cosalane analogs.
| Compound Class | Modification Strategy | Est. CLogP | Anti-HIV Activity | Permeability & Bioavailability Notes |
| Cosalane (Parent) | None (Cholestane intact) | > 6.0 | Highly Potent | <1% Oral Bioavailability; Trapped in Caco-2 membranes[1]. |
| Alkenyl Analogs | Cholestane Replacement | 4.0 - 5.5 | Potent | Activity correlates positively with alkene chain length[2]. |
| Phosphodiester Analogs | Cholestane Replacement | < 3.0 | Weak | Fails to escort the pharmacophore to the lipid environment[2]. |
| Amido-Linker Analogs | Linker Modification | 4.5 - 5.0 | Moderate/Potent | Well-tolerated; depends on linker length and stereochemistry[4]. |
| Amino-Linker Analogs | Linker Modification | Variable | Inactive | Zwitterion formation disrupts critical CD4 receptor binding[4][5]. |
| Bile Acid Conjugates | Transporter Targeting | 4.0 - 5.0 | Moderate | Targets the ileal bile acid transporter for active intestinal uptake[6]. |
Validated Experimental Protocols
Protocol A: Caco-2 Permeability Assay for Highly Lipophilic Compounds
Standard Caco-2 assays often fail for Cosalane derivatives because the highly lipophilic molecules partition into the lipid bilayer of the cells and refuse to exit into the aqueous basolateral buffer. This protocol utilizes a self-validating sink condition to prevent artificially low permeability readings.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell® filter inserts (0.4 µm pore size). Culture for 21-25 days.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm², ensuring tight junction integrity.
-
Apical Loading: Dilute the this compound in Hank's Balanced Salt Solution (HBSS) to a final concentration of 10 µM. Add to the Apical (AP) donor chamber.
-
Basolateral Sink Condition (Critical Causality Step): Add HBSS supplemented with 4% Bovine Serum Albumin (BSA) to the Basolateral (BL) receiver side[1]. Why? Because Cosalane binds extensively to serum albumins[7], the BSA acts as a lipid sink. It pulls the drug out of the cellular membrane, simulating physiological blood flow and preventing the drug from becoming permanently trapped in the lipid bilayer.
-
Sampling: Extract 50 µL aliquots from the BL chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS + 4% BSA.
-
Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability (
).
Protocol B: Synthesis of Amido-Linked Cosalane Analogs
To avoid the zwitterionic deactivation caused by amino groups[4], use this protocol to synthesize an amido-linked derivative.
Step-by-Step Methodology:
-
Pharmacophore Preparation: Protect the phenolic hydroxyl groups of the dichlorodisalicylmethane pharmacophore using acetyl chloride and pyridine in dichloromethane (DCM) at 0°C.
-
Linker Activation: Dissolve the carboxylic acid-terminated linker chain in anhydrous DMF. Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate the carboxyl group. Stir for 30 minutes at room temperature.
-
Amide Coupling: Introduce the amine-bearing cholestane-replacement moiety (e.g., an alkenyl amine) to the activated mixture. Add N,N-Diisopropylethylamine (DIPEA) as a base. Stir under an inert argon atmosphere for 12 hours.
-
Deprotection: Remove the phenolic acetates by treating the intermediate with potassium carbonate (
) in methanol at room temperature for 2 hours. -
Purification: Acidify the mixture with 1N HCl, extract with ethyl acetate, and purify the final amido-linked analog via silica gel flash chromatography.
References
- Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogs Having Normal Alkenyl and Phosphodiester Chains as Cholestane Replacements.Scilit / Journal of Medicinal Chemistry.
- Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through.SciSpace.
- Transport of cosalane-a highly lipophilic novel anti-HIV agent-across caco-2 cell monolayers.PubMed / NIH.
- Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogs Having Normal Alkenyl and Phosphodiester Chains as Cholestane Replacements.ACS Publications.
- Binding of cosalane--a novel highly lipophilic anti-HIV agent--to albumin and glycoprotein.PubMed / NIH.
- Cosalane and its analogues: a unique class of anti-HIV agents.PubMed / NIH.
- Synthesis and anti-HIV activity of a bile acid analog of cosalane.Lirias / KU Leuven.
- Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain.PubMed / NIH.
Sources
- 1. Transport of cosalane-a highly lipophilic novel anti-HIV agent-across caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Binding of cosalane--a novel highly lipophilic anti-HIV agent--to albumin and glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Cosalane Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation & Purification of Cosalane (NSC 658586) and Lipophilic Pharmacophore Analogs.
Introduction: The "Amphiphilic" Challenge
Welcome to the technical support hub for Cosalane synthesis. As researchers, you are likely encountering a specific set of purification challenges inherent to Cosalane's structure: a highly lipophilic cholestane steroid core linked to a polar, acidic disalicylmethane (or substituted benzoic acid) pharmacophore .
This duality creates a "push-pull" dynamic during purification:
-
The Steroid Core: Demands non-polar solvents (Hexanes, DCM) but causes precipitation in aqueous HPLC mobile phases.
-
The Acidic Pharmacophore: Causes severe "streaking" on silica gel and peak tailing in Reverse Phase (RP) HPLC due to ionization and silanol interactions.
This guide synthesizes protocols established by the Cushman group (Purdue University) and standard industrial purification logic to resolve these conflicts.
Module 1: Flash Chromatography (Bulk Purification)
Objective: Removal of unreacted starting materials (often lithocholic acid derivatives) and coupling reagents (EDC, DCC ureas).
The Protocol
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Standard Mobile Phase: Ethyl Acetate / Hexanes (Gradient).[1]
-
Critical Additive: Acetic Acid (0.5% – 1.0%).[1]
Troubleshooting Guide: Flash Chromatography
| Symptom | Probable Cause | Technical Solution |
| Compound Streaks / No Separation | Ionization of carboxylic acids interacting with silica silanols.[1] | Acidify the Eluent: Add 1% Acetic Acid (AcOH) to both the Hexane and Ethyl Acetate reservoirs. This protonates the salicylates, reducing hydrogen bonding with the silica surface. |
| Product Elutes with Solvent Front | Solvent system is too polar for the steroid core. | Reduce Polarity: Shift from 2:1 EtOAc:Hexanes to 1:4 or 1:9. The cholestane backbone makes these molecules migrate faster than typical small aromatic acids. |
| Co-elution with Byproducts | Similar polarity of unreacted lithocholic acid intermediates. | Switch Selectivity: If normal phase fails, use a Diol-functionalized silica cartridge. The alternative selectivity often resolves steroidal mixtures better than bare silica. |
Expert Insight: In the synthesis of Cosalane analogs with amide linkers, the removal of urea byproducts from coupling agents (like DCC) is critical before the column. Ensure a rigorous wash with 1N HCl and Brine during the workup phase to minimize column load.
Module 2: Preparative HPLC (Final Polishing)
Objective: Achieving >95% purity for biological assay (anti-HIV/CCR7 antagonism).
The Protocol
-
Column: C18 (Octadecyl) or Phenyl-Hexyl (for aromatic selectivity).[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Gradient: Steep organic ramp (e.g., 70% B to 100% B).
Troubleshooting Guide: RP-HPLC
Q: My compound precipitates inside the injector or at the head of the column. What is happening? A: This is the "Solubility Cliff." Cosalane analogs are virtually insoluble in water. If you inject a DMSO stock into a mobile phase starting at 10% ACN, the compound will crash out immediately.
-
Fix: Set your initial gradient conditions to at least 60-70% ACN .
-
Fix: Use a "Sandwich Injection" method or dilute your sample in the starting mobile phase (if soluble) rather than pure DMSO.
Q: I see broad, tailing peaks despite using TFA. A: The steroid backbone is prone to hydrophobic self-aggregation, and the salicylates can chelate trace metals.
-
Fix 1 (Temperature): Heat the column to 50°C – 60°C . This increases mass transfer kinetics and disrupts aggregation.
-
Fix 2 (Stationary Phase): Switch to a C8 column . The C18 chains may be "too sticky" for the cholestane core, leading to irreversible adsorption or broadening. C8 offers sufficient retention with faster desorption.[1]
Q: How do I separate the mono-substituted impurity from the di-substituted product? A: In analogs where two pharmacophores are attached (e.g., via lysine linkers), the lipophilicity difference is significant.[1]
-
Strategy: Use a Phenyl-Hexyl column .[1][2] The pi-pi interactions with the additional salicylate rings in the di-substituted product will provide distinct selectivity compared to the purely hydrophobic interaction of a C18 column.
Module 3: Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying Cosalane analogs based on the observed impurity profile.
Caption: Decision matrix for overcoming streaking (Flash) and solubility (HPLC) issues during Cosalane isolation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile for HPLC? A: Generally, no . Acetonitrile is a stronger solvent for lipophilic steroids. Methanol often generates higher backpressure and may not sufficiently solubilize the cholestane core, leading to broader peaks. If you must use Methanol (e.g., for cost), ensure the column temperature is elevated (>50°C).
Q: My final product is an oil/glass, not a powder. How do I handle this? A: Cosalane analogs often dry down to an amorphous glass due to the bulky steroid preventing crystal packing.
-
Protocol: Dissolve the glass in a minimal amount of acetone or DCM and precipitate into cold hexanes. Alternatively, lyophilize from a t-Butanol/Water (4:1) mixture instead of pure water to induce a fluffier powder.[1]
Q: Why is the mass spec showing [M+Na]+ instead of [M+H]+? A: The salicylate groups are avid chelators. It is common to see sodium or potassium adducts in ESI-MS.[1] This does not necessarily indicate salt contamination in the bulk material, but rather gas-phase adduct formation. Ensure your HPLC mobile phase has adequate acid (0.1% Formic Acid) to suppress this during analysis.[1]
References
-
Cushman, M., et al. (1994).[1][3] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry, 37(19), 3040–3050.
-
Cushman, M., et al. (1998).[1][4] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent.[4][5] Bioorganic & Medicinal Chemistry Letters, 8(7), 833-836.[1]
-
Casimiro-Garcia, A., et al. (2000).[1][6] Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain.[6] Bioorganic & Medicinal Chemistry, 8(1), 191-200.[1][6]
-
Regalado, E. L., et al. (2019).[1][2] Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Journal of Chromatography A.
Sources
- 1. Cosalane | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cosalane Derivative Precipitation
Topic: Prevention of Cosalane Derivative Precipitation in Aqueous Solutions Document ID: CSL-SOL-001 Last Updated: March 7, 2026 Audience: Formulation Scientists, Virologists, Medicinal Chemists[1]
Executive Summary & Physicochemical Context
The Core Challenge: Cosalane (NSC 658586) and its derivatives are aurintricarboxylic acid analogues characterized by extreme lipophilicity (LogP ~16.5) and low intrinsic aqueous solubility (~1 ng/mL).[1][2] While they function as potent anti-HIV agents by inhibiting gp120-CD4 binding, their physicochemical profile makes them prone to immediate precipitation upon dilution into aqueous biological media (the "solvent shift" effect).[1]
The Solution Architecture: Successful solubilization requires a multi-modal approach targeting three instability mechanisms:
-
Hydrophobic Aggregation: Counteracted by high-dielectric co-solvents (DMSO, PEG).[1]
-
Interfacial Tension: Reduced by non-ionic surfactants (Tween 80).[1]
-
Protonation State: Managed by maintaining ionization of the diprotic acid moieties (pKa control).
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: This is the classic Solvent Shift phenomenon. When a small volume of high-concentration organic stock (DMSO) is introduced to a large volume of aqueous media, the local dielectric constant drops rapidly. The hydrophobic Cosalane molecules aggregate faster than they can disperse.
Corrective Action: Implement the Intermediate Dilution Method (Stepwise Solvation) . Do not spike DMSO stocks directly into media.[1] You must "step down" the hydrophobicity using a bridging solvent system.
-
The Fix: Create a 10x or 100x "Working Solution" using a secondary solvent (like PEG-400 or PEG-300) before the final addition to media.[1]
-
Why it works: PEG acts as a buffer for the dielectric constant, preventing the shock that causes nucleation.
Issue 2: "The solution is clear initially but becomes cloudy after 2-4 hours at 37°C."
Diagnosis: Ostwald Ripening or Thermodynamic Instability .[1] You likely achieved a supersaturated state (kinetic solubility) that is slowly returning to equilibrium. This often happens when the surfactant concentration is below the Critical Micelle Concentration (CMC) in the final volume.
Corrective Action:
-
Add a Steric Stabilizer: Incorporate 0.5% Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP K30) into your aqueous buffer before adding the drug.[1] These polymers adsorb to the surface of forming nuclei, sterically hindering crystal growth.
-
Check Serum Levels: If your assay allows, ensure Fetal Bovine Serum (FBS) is present.[1][3] Albumin in FBS acts as a natural carrier protein for lipophilic drugs.[1]
Issue 3: "I am seeing variability in IC50 values between batches."
Diagnosis: Micellar Entrapment or Adsorption Loss .[1]
-
Scenario A: If you use too much surfactant (e.g., >1% Tween 80), the drug may be sequestered inside micelles and unavailable to bind the CD4 target, artificially inflating the IC50.
-
Scenario B: Cosalane is "sticky." It adsorbs to plastic tips and reservoirs.[1]
Corrective Action:
-
Limit Surfactant: Keep final Tween 80 concentration < 0.1% if possible.
-
Material Selection: Use Low-Retention pipette tips and glass vials for intermediate steps.[1] Avoid polystyrene reservoirs; use polypropylene or Teflon.[1]
Experimental Protocols
Protocol A: The "Golden Standard" Stepwise Solubilization
Best for: In vivo formulations and high-concentration in vitro assays.
Reagents:
-
Cosalane Stock (Solid)[1]
-
Anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade)[1]
-
PEG-300 or PEG-400[1]
-
Tween 80 (Polysorbate 80)[1]
-
ddH2O or PBS (Pre-warmed to 37°C)
Procedure:
| Step | Action | Critical Technical Note |
| 1 | Dissolve Cosalane in DMSO to create a 20 mg/mL Stock . | Vortex until completely clear.[1] Sonicate if necessary.[1][3] |
| 2 | Add PEG-300 to the DMSO stock.[1] Ratio: 1 part Stock : 4 parts PEG .[1] | This creates the "Intermediate Phase." Mix thoroughly. |
| 3 | Add Tween 80 to the mixture. Ratio: 1 part Mixture : 1 part Tween . | The solution effectively becomes a self-emulsifying concentrate. |
| 4 | Dropwise addition of ddH2O (warm) with constant vortexing. | Do not dump water in.[1] Add slowly to allow micelle formation.[1] |
Final Formulation Ratio (Example for In Vivo): DMSO (5%) : PEG-300 (35%) : Tween 80 (10%) : Water (50%).[1]
Protocol B: pH-Facilitated Dissolution (For Diprotic Acid Derivatives)
Best for: Analytical standards or high-throughput screening where surfactants interfere.[1]
Mechanism: Cosalane is a diprotic acid.[1][2][4] At pH > 7.5, the carboxyl groups ionize, increasing solubility by >10^7 fold.
-
Prepare 0.1 M Tris-HCl buffer (pH 8.0) .
-
Dissolve Cosalane in DMSO (10 mM).
-
Dilute DMSO stock into the Tris buffer.[1]
-
Verification: Measure pH after dilution. If pH drops below 7.0, precipitation is imminent.[1] Adjust with dilute NaOH if necessary.
Visualizations & Decision Logic
Diagram 1: The Solubilization Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Diagram 2: The Stepwise "Solvent Bridge" Workflow
Caption: The "Solvent Bridge" technique prevents shock-nucleation by gradually adjusting the solvent environment.[1]
Frequently Asked Questions (FAQs)
Q: Can I store the diluted working solution at 4°C? A: No. Cosalane derivatives in aqueous/surfactant mixtures are thermodynamically unstable. Lowering the temperature reduces the critical micelle concentration (CMC) and kinetic energy, promoting crystallization. Always prepare working solutions fresh and keep them at room temperature or 37°C.[1]
Q: Why does the protocol recommend PEG-300 over PEG-400 for in vivo work? A: While both work as cosolvents, PEG-300 has a slightly lower viscosity, which aids in injectability and rapid dispersion in biological fluids [5].[1] However, for in vitro plate assays, PEG-400 is perfectly acceptable.
Q: My compound is a "Cosalane Analog." Does this guide apply? A: Yes, provided the analog retains the disalicylmethane pharmacophore and the steroid backbone. If your derivative has added amine groups (making it zwitterionic), the pH sensitivity will differ, and you may need to adjust the buffer pH to ensure net charge neutrality or full ionization depending on the specific pKa [2].
References
-
Cushman, M., et al. (1994).[1] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction.[4][5][6] Journal of Medicinal Chemistry.[4][6] Link
-
Kuchimanchi, K. R., et al. (1996).[1][4] Intrinsic Solubility Estimation and pH-Solubility Behavior of Cosalane (NSC 658586), an Extremely Hydrophobic Diprotic Acid.[1][2][4] Pharmaceutical Research.[1][4] Link
-
Casimiro-Garcia, A., et al. (2001).[1][7] Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments.[4][7][8] Bioorganic & Medicinal Chemistry.[1][3][4][6][7][9][10][11] Link
-
InvivoChem Technical Data. Cosalane Formulation Protocols.Link[1]
-
BenchChem Support. Avoiding Precipitation of Lipophilic Drugs in Experimental Media.Link[1]
Sources
- 1. Cosalane | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intrinsic solubility estimation and pH-solubility behavior of cosalane (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosalane | inhibitor/agonist | CAS 154212-56-3 | Buy Cosalane from Supplier InvivoChem [invivochem.com]
- 8. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. scispace.com [scispace.com]
Refinement of protocols for consistent Cosalane derivative activity
Status: Operational Operator: Senior Application Scientist Topic: Protocol Refinement for Consistent Cosalane Activity
Introduction: The Consistency Paradox
Welcome to the Cosalane Technical Support Center. If you are accessing this guide, you are likely facing a common paradox in anti-HIV drug development: Cosalane and its cholestane-based analogues often show potent nanomolar activity in one assay but fail to reproduce in another.
Cosalane is not a typical small molecule; it is a highly lipophilic, diprotic acid that mimics the CD4 receptor surface to neutralize HIV-1 gp120. Its "greasy" steroidal backbone drives membrane interaction, while its anionic pharmacophore targets the positively charged residues on gp120.
The root cause of inconsistency is rarely biological; it is physicochemical. The protocols below are designed to eliminate the three primary sources of noise: Micellar Aggregation , Serum Protein Sequestration , and Linker Instability .
Module 1: Solubility & Formulation
The Issue: The "False Negative" of Aggregation
Cosalane has an intrinsic aqueous solubility (
The Solution: Facilitated Dissolution via pH Switching
Because Cosalane is a diprotic acid , its solubility is pH-dependent.[1] You must exploit its ionization state to create a stable stock.
Protocol: The "pH-Switch" Solubilization Method
Do not use 100% DMSO alone for initial solubilization if you plan to store the stock.
-
Weighing: Weigh the solid Cosalane analogue into a glass vial (avoid plastics initially to prevent adsorption).
-
Primary Solubilization: Dissolve the compound in 0.1 N NaOH (or a high-pH buffer) to ensure full ionization of the carboxylate groups.
-
Why? Ionized Cosalane is
times more soluble than the protonated form.
-
-
Stabilization: Immediately dilute this aqueous alkaline solution into DMSO to create a master stock (e.g., 10 mM).
-
Ratio: Final solvent composition should be 90% DMSO / 10% Aqueous Base.
-
-
Assay Dilution: When dosing cells, dilute the master stock directly into pre-warmed culture media under vortex.
-
Critical Limit: Ensure final DMSO concentration is
to prevent cytotoxicity from confounding viral cytoprotection data.
-
Troubleshooting Visualization: Solubilization Logic
Figure 1: Decision tree comparing standard dissolution vs. the recommended pH-switch method to avoid aggregation.
Module 2: Biological Assay Standardization
The Issue: The "Serum Shift"
Cosalane binds extensively to serum albumin (HSA/BSA).[2] In standard assays using 10-15% Fetal Bovine Serum (FBS), albumin sequesters >99% of the free drug.
-
Symptom: Your IC50 shifts from 0.5 µM (in serum-free) to >20 µM (in 10% FBS). This is not a failure; it is a property of the drug class.
The Protocol: Comparative Serum Profiling
To validate activity, you must run a Serum Shift Assay . Do not rely on a single condition.
Step-by-Step Workflow:
-
Cell Line: Use CEM-SS or MT-4 cells (highly susceptible to HIV-1 induced cytopathicity).
-
Media Preparation: Prepare two media batches:
-
Batch A: RPMI-1640 + 10% FBS (Standard).
-
Batch B: RPMI-1640 serum-free (or low serum 2%).
-
-
Infection: Infect cells with HIV-1 (strain IIIB or RF) at a Multiplicity of Infection (MOI) of 0.01.
-
Treatment: Add Cosalane serial dilutions immediately post-infection (Time 0).
-
Readout: Measure cytoprotection via XTT assay at Day 6.
Data Interpretation Table:
| Parameter | Serum-Free Condition | 10% FBS Condition | Interpretation |
| IC50 Value | < 1.0 µM | 10 - 50 µM | Valid Activity. The shift confirms specific albumin binding but retention of mechanism. |
| IC50 Value | > 10 µM | > 50 µM | Inactive. The compound lacks intrinsic potency against gp120. |
| Cytotoxicity (CC50) | Low (< 20 µM) | High (> 100 µM) | False Positive. Toxicity in serum-free media mimics viral inhibition. |
Module 3: Mechanism of Action Verification
The Issue: Off-Target Effects
Cosalane is designed to block the gp120-CD4 interaction.[3] However, due to its anionic nature, it can non-specifically inhibit Reverse Transcriptase (RT) or Protease if the assay isn't specific. You must confirm the "Entry Inhibitor" mechanism.
The Protocol: Time-of-Addition Assay
This experiment determines when the drug acts in the viral life cycle.
-
Infect cells with HIV-1 at
. -
Add Drug at varying intervals:
. -
Control: Run parallel with AZT (RT inhibitor) and Dextran Sulfate (Entry inhibitor).
-
Result: Cosalane must lose efficacy if added
hours post-infection (similar to Dextran Sulfate). If it remains active when added at 4-6 hours, it is acting as an RT inhibitor, not an entry inhibitor.
Pathway Visualization: Cosalane Target Blockade
Figure 2: Mechanistic intervention. Cosalane (Blue) binds to gp120 (Red), physically preventing the interaction with the CD4 receptor (Green).
Frequently Asked Questions (FAQ)
Q: My compound shows activity against HIV-1 but not HIV-2. Is this a synthesis error? A: Likely not. Cosalane derivatives often show strain-dependent potency. They are generally more potent against HIV-1 (IIIB/RF) than HIV-2 (ROD). This is due to structural variations in the gp120 envelope glycoproteins between strains.
Q: Can I use plastic 96-well plates for the initial dilution? A: No. The extreme lipophilicity of the cholestane backbone leads to rapid adsorption onto polystyrene surfaces. Perform all intermediate dilutions in glass vials or low-binding polypropylene tubes before transferring to the final assay plate.
Q: How critical is the linker length? A: Critical. Structure-Activity Relationship (SAR) studies confirm that the distance between the pharmacophore anions is vital. A linker separation of approximately 8 atoms between proximal and distal carboxylates often yields maximum activity.[3][4] Check your synthesis purity to ensure the linker hasn't degraded or cyclized.
References
-
Cushman, M., et al. (1994).[5] Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry, 37(19), 3040–3050.[5]
-
Cushman, M., et al. (1998).[6] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent.[6] Bioorganic & Medicinal Chemistry Letters, 8(7), 833–836.[6]
-
Golebiewski, W. M., et al. (1996). Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues.[3][7][8][9][10] Bioorganic & Medicinal Chemistry, 4(10), 1637–1648.
-
Ruell, J. A., et al. (1999). Intrinsic Solubility Estimation and pH-solubility Behavior of Cosalane (NSC 658586), an Extremely Hydrophobic Diprotic Acid.[1] Pharmaceutical Research, 16, 1857–1863.
-
Cushman, M., &pK Golebiewski, W. M. (2001). Binding of cosalane—a novel highly lipophilic anti-HIV agent—to albumin and glycoprotein.[2] Journal of Pharmaceutical Sciences, 90(6).
Sources
- 1. Intrinsic solubility estimation and pH-solubility behavior of cosalane (NSC 658586), an extremely hydrophobic diprotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of cosalane--a novel highly lipophilic anti-HIV agent--to albumin and glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of optimal anion spacing for anti-HIV activity in a series of cosalane tetracarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-HIV-1 Activity of New Cosalane Analogs: A Comparative Technical Guide
Executive Summary
The search for effective HIV-1 entry inhibitors has evolved beyond simple charge-masking agents to rationally designed small molecules. Cosalane , a cholestane-based inhibitor, represents a pivotal scaffold that targets the gp120-CD4 binding event. However, first-generation Cosalane exhibits moderate potency (
This guide outlines the validation framework for Next-Generation Cosalane Analogs —specifically those utilizing extended polyanionic pharmacophores and modified linker chains . Unlike nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, which act intracellularly, these analogs must be validated for their ability to block viral attachment and fusion at the cell surface.
This document provides a comparative performance analysis, mechanistic validation protocols, and the logic required to distinguish these analogs from standard-of-care alternatives.
Part 1: The Benchmark — Cosalane vs. New Analogs vs. AZT
To validate a new analog, one must benchmark it against the parent compound (Cosalane) and a clinical standard (AZT). While AZT is more potent in molar terms, it targets a later stage of the viral lifecycle. The value of Cosalane analogs lies in their mechanism of entry inhibition , offering synergy in combination therapies (HAART).
Structural Evolution & Rational Design
-
Parent Cosalane: Consists of a disalicylmethane pharmacophore linked to a cholestane steroid backbone.[1][2] It binds to the CD4 receptor, specifically interacting with positively charged residues (Arg58, Arg59).
-
New Analogs (Extended Pharmacophore): Research indicates that extending the linker or adding distal anionic groups allows the molecule to "span" the cationic patch on CD4 more effectively, significantly improving potency.
-
Modifications:
-
Linker Chemistry: Amide linkers are generally tolerated; amino linkers abolish activity.[3]
-
Steroid Backbone: Cholestane provides necessary lipophilicity for membrane anchoring.
-
Comparative Efficacy Data (Representative)
The following table summarizes typical performance metrics derived from cytoprotection assays (CEM-SS cells infected with HIV-1 RF).
| Compound Class | Target Mechanism | EC50 (Antiviral Potency) | CC50 (Cytotoxicity) | Selectivity Index (TI) | Clinical Context |
| AZT (Control) | Reverse Transcriptase | ~0.002 - 0.04 µM | > 50 µM | > 1,000 | High potency, but distinct resistance profile. |
| Cosalane (Parent) | gp120-CD4 Attachment | 1.0 - 5.1 µM | > 50 µM | ~10 - 50 | Proof of concept; moderate potency. |
| Extended Analog * | Attachment + Fusion | 0.5 - 0.8 µM | > 40 µM | ~50 - 80 | Improved Potency. Spans CD4 Arg58/59 residues. |
| Dextran Sulfate | Non-specific Adsorption | ~0.1 µM | High | High | Poor bioavailability; non-specific charge masking. |
*Note: "Extended Analog" refers to derivatives with lengthened polyanionic pharmacophores designed to optimize CD4 surface binding.
Part 2: Mechanistic Validation (The "Why" and "How")
Validating a Cosalane analog requires proving it acts at the entry stage . A simple reduction in viral load is insufficient; you must prove when the inhibition occurs.
The Time-of-Addition (TOA) Assay
This is the gold-standard experiment to distinguish entry inhibitors from RT inhibitors.
-
Logic: Entry occurs within 0–2 hours post-infection. Reverse transcription occurs 2–4 hours post-infection.
-
Prediction: If you add a Cosalane analog 3 hours post-infection, it should fail (virus is already inside). If you add AZT 3 hours post-infection, it should still work (RT hasn't finished).
Visualization of Signaling & Inhibition
The following diagram illustrates the mechanistic divergence between Cosalane analogs and AZT, highlighting the specific intervention points.
Figure 1: Mechanism of Action. Cosalane analogs target the initial gp120-CD4 binding and fusion events, whereas AZT targets the intracellular reverse transcription step.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. Every assay includes a specific control to ensure the observed effect is pharmacological, not artifactual.
Protocol A: Cytoprotection Assay (XTT Method)
Purpose: Determine EC50 (antiviral activity) and CC50 (toxicity) simultaneously. Cell Line: CEM-SS (T-lymphoblastoid) or MT-4.
-
Preparation:
-
Seed CEM-SS cells at
cells/well in 96-well plates. -
Prepare serial dilutions of the Cosalane analog (e.g., 0.1 µM to 100 µM).
-
Control 1 (Virus Control): Cells + Virus + No Drug (Max Cytopathicity).
-
Control 2 (Cell Control): Cells + No Virus + No Drug (Max Viability).
-
Control 3 (Drug Toxicity): Cells + No Virus + Drug (Measure CC50).
-
-
Infection:
-
Infect wells with HIV-1 (strain RF or IIIB) at a Multiplicity of Infection (MOI) of 0.01.[4]
-
Crucial Step: Add the drug simultaneously or 1 hour prior to infection to allow receptor binding.
-
-
Incubation:
-
Incubate for 6 days at 37°C, 5% CO2.
-
-
Readout (XTT):
-
Add XTT reagent (tetrazolium dye). Viable cells metabolize XTT to a colored formazan product.
-
Read absorbance at 450 nm.[5]
-
-
Calculation:
Protocol B: Time-of-Addition (Mechanism Confirmation)
Purpose: Confirm the analog acts at the entry stage.
-
Synchronization:
-
Infect CEM-SS cells with HIV-1 at high MOI (0.5–1.0) at 4°C for 1 hour.
-
Why 4°C? This allows binding (gp120-CD4) but prevents fusion/entry, synchronizing the viral population.
-
-
Initiation:
-
Wash cells to remove unbound virus.
-
Shift temperature to 37°C (Time = 0). This triggers fusion and entry.
-
-
Dosing Intervals:
-
Add the Cosalane analog (at 2x EC90 concentration) at distinct time points: T=0h, T=1h, T=2h, T=4h, T=6h, T=24h.
-
Run a parallel arm with AZT.
-
-
Readout:
-
Measure p24 antigen via ELISA at 24–30 hours post-infection (single replication cycle).
-
-
Interpretation:
-
Cosalane Analog: Should lose efficacy if added >2 hours post-temperature shift (Viral entry is complete).
-
AZT: Should retain efficacy even if added 2–4 hours post-temperature shift (RT is still ongoing).
-
Workflow Visualization
Figure 2: Step-by-step validation workflow for new Cosalane analogs, ensuring toxicity checks occur before advanced mechanistic studies.
References
-
Cushman, M., et al. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry.
-
Cushman, M., et al. (1998).[6] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent.[6][7] Bioorganic & Medicinal Chemistry Letters.
-
Golebiewski, W. M., et al. (1996).[2] Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues.[2][3][8][9] Bioorganic & Medicinal Chemistry.
-
Pannecouque, C., et al. (2008). Time-of-drug addition approach to target identification of antiviral compounds.[10][11][12] Nature Protocols.
-
BenchChem. (2025).[5] Application Notes and Protocols for Determining Dose-Response Curves of HIV-1 Inhibitors. BenchChem Protocols.
Sources
- 1. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Efficacy Profile: Cosalane-Derived Alkenyldiarylmethanes (ADAMs) vs. Licensed NNRTIs
Executive Summary & Mechanism of Action
Cosalane (NSC 658586) was originally developed as a viral entry inhibitor, targeting the gp120-CD4 interaction.[1] However, structural optimization led to the discovery of Alkenyldiarylmethanes (ADAMs) —a distinct class of Cosalane derivatives that lack the steroidal backbone. Unlike the parent compound, ADAMs function primarily as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][2]
This guide compares the efficacy of these specific Cosalane derivatives (ADAMs) against standard-of-care NNRTIs (Nevirapine, Efavirenz), highlighting their unique potency against specific drug-resistant strains.
Mechanistic Divergence
While first-generation NNRTIs bind to the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) to induce a conformational change in the p66 subunit, ADAMs utilize a unique "dumbbell" pharmacophore. This allows them to access the pocket differently, potentially retaining efficacy against the prevalent K103N mutation, which renders Nevirapine ineffective.
Figure 1: Mechanistic bifurcation between parent Cosalane (Entry Inhibition) and its ADAM derivatives (RT Inhibition).
Comparative Efficacy Analysis
The following data synthesizes experimental results from cytoprotection assays (CEM-SS/MT-4 cells) and enzymatic RT inhibition assays.
Table 1: Potency and Selectivity Comparison
| Compound | Class | IC50 (RT Enzyme) | EC50 (Viral Rep.) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
| Nevirapine | NNRTI (1st Gen) | 0.05 µM | 0.04 µM | >100 µM | >2,500 |
| Efavirenz | NNRTI (1st Gen) | 0.01 µM | 0.003 µM | 15 µM | ~5,000 |
| Cosalane | Entry Inhibitor | N/A* | 0.55 – 5.1 µM | >50 µM | ~100 |
| ADAM-II | NNRTI (Novel) | 0.30 µM | 0.013 µM | >50 µM | >3,800 |
| ADAM-7 | NNRTI (Novel) | 0.02 µM | 0.030 µM | >100 µM | >3,300 |
*Cosalane inhibits gp120-CD4 binding, not RT enzymatic activity directly.
Key Performance Insights
-
Potency: ADAM-7 (a benzoxazolone derivative) demonstrates nanomolar potency (
) comparable to Efavirenz and superior to Nevirapine in enzymatic assays [1]. -
Resistance Profile: Unlike Nevirapine, specific ADAM derivatives (e.g., ADAM-8) retain activity against the K103N mutant, the most common resistance mutation arising from first-line NNRTI therapy. However, they may show cross-resistance to Y181C [2].
-
Metabolic Stability: Early ADAMs (e.g., ADAM-II) contained labile methyl esters, limiting their half-life. Newer derivatives like ADAM-7 replace these with stable heterocycles (benzoxazolone), significantly improving plasma stability while maintaining potency [3].
Experimental Protocols
To replicate the efficacy data cited above, the following standardized protocols are recommended. These ensure valid comparisons between novel derivatives and licensed controls.
Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay
Objective: Determine the
-
Reagent Preparation:
-
Template/Primer: Prepare Poly(rC)·oligo(dG) (
) at 50 µg/mL in Tris-HCl buffer (pH 7.8). -
Substrate: [³H]dGTP (2.5 µCi/mL) supplemented with unlabeled dGTP (10 µM).
-
Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer), diluted to yield linear kinetics over 60 minutes.
-
-
Reaction Assembly:
-
In a 96-well plate, add 10 µL of test compound (serially diluted in DMSO; final DMSO <1%).
-
Add 20 µL of RT enzyme solution. Incubate at 37°C for 5 minutes (pre-incubation allows NNRTI binding to the allosteric pocket).
-
Initiate reaction with 20 µL of Template/Primer/Substrate mix.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Detection:
-
Stop reaction with 10% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate.
-
Harvest precipitates onto glass fiber filters (GF/C) using a cell harvester.
-
Wash 3x with 5% TCA and 1x with 70% ethanol.
-
Dry filters and quantify radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate % Inhibition =
. -
Derive
using non-linear regression (four-parameter logistic curve).
-
Protocol B: Cytoprotection (Antiviral) Assay
Objective: Determine
Figure 2: Workflow for high-throughput screening of antiviral efficacy.
-
Seeding: Plate CEM-SS cells (
cells/well) in RPMI-1640 medium. -
Infection: Infect cells with HIV-1 (strain RF or IIIB) at a Multiplicity of Infection (MOI) of 0.01. Include mock-infected controls.
-
Treatment: Immediately add serial dilutions of the ADAM derivative (0.001 µM to 100 µM). Run in triplicate.
-
Incubation: Incubate for 6 days at 37°C/5% CO₂.
-
Quantification:
-
Add XTT reagent (1 mg/mL) + PMS (phenazine methosulfate).
-
Incubate 4 hours.
-
Measure absorbance at 450 nm (reference 650 nm).
-
Calculation: The
is the concentration protecting 50% of cells from viral-induced cytopathicity.[3]
-
References
-
Deng, B. L., et al. (2006). Synthesis and anti-HIV activity of new alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporating benzoxazolone and benzisoxazole rings. Bioorganic & Medicinal Chemistry, 14(9), 3171-3183. Link
-
Cushman, M., et al. (1998). New alkenyldiarylmethanes with enhanced potencies as anti-HIV agents which act as non-nucleoside reverse transcriptase inhibitors.[4][5] Journal of Medicinal Chemistry, 41(11), 1935-1942. Link
-
Sakamoto, T., et al. (2007). Synthesis and anti-HIV activity of new metabolically stable alkenyldiarylmethane non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 50(14), 3314-3321.[2] Link
-
Cushman, M., & Golebiewski, W. M. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry, 37(19), 3040-3050. Link
Sources
- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 4. New alkenyldiarylmethanes with enhanced potencies as anti-HIV agents which act as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Structure-activity relationship of different Cosalane derivatives
Structure-Activity Relationship of Cosalane Derivatives
Introduction: The Cosalane Paradigm
Cosalane is a unique anti-HIV agent that emerged from the structure of aurintricarboxylic acid (ATA). While ATA is a potent inhibitor of HIV gp120-CD4 binding, its utility is limited by heterogeneous polymerization and non-specific protein binding. Cosalane was rationally designed to retain the pharmacophore of ATA while attaching it to a defined, lipophilic steroid scaffold.
This guide objectively analyzes the Structure-Activity Relationship (SAR) of Cosalane and its derivatives. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Cosalane primarily targets the viral entry mechanism—specifically blocking the interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4 .[1] Secondary activities against HIV protease and integrase have also been documented, making it a multi-target agent.
The Core Challenge: While potent in vitro, Cosalane suffers from poor oral bioavailability (<1%) due to extreme lipophilicity and hepatic accumulation. The SAR studies below focus on derivatives designed to solve this pharmacokinetic bottleneck without sacrificing antiviral potency.
Structural Anatomy & SAR Logic
To understand the derivatives, one must first dissect the parent molecule. Cosalane consists of three distinct domains, each contributing to its biological profile:
-
The Scaffold: A cholestane steroid nucleus (provides lipophilicity for membrane anchoring).
-
The Linker: An alkenyl chain connecting the scaffold to the headgroup.[2]
-
The Pharmacophore: A disalicylmethane (or dichlorodisalicylmethane) unit containing ionized carboxylates and phenolics.
SAR Visualization: The Decision Tree
The following diagram maps the structural modifications and their direct impact on anti-HIV activity.
Caption: Logical map of structural modifications to Cosalane. Green nodes indicate successful strategies; Red nodes indicate loss of activity.
Comparative Performance Analysis
The following data synthesizes results from multiple studies, primarily using the XTT cytoprotection assay in CEM-SS or MT-4 cells challenged with HIV-1 (RF or IIIB strains).
Table 1: Pharmacophore Expansion (The "Spacing" Rule)
The most significant gain in potency comes from extending the pharmacophore. The binding model suggests Cosalane's carboxylates interact with positively charged Arginine/Lysine residues on CD4.[3][4][5] Increasing the number of carboxylates improves this ionic interaction, provided the spacing is correct.
| Compound Class | Modification Detail | EC50 (µM) [HIV-1 RF] | Relative Potency | Key Insight |
| Cosalane (Parent) | Disalicylmethane (2 Carboxylates) | 5.1 | 1x (Baseline) | Good activity, but room for improvement. |
| Tetracarboxylate | Extended chain with 4 Carboxylates | 0.55 | ~9.3x | Critical: Proximal/distal carboxylates must be separated by 8 atoms for max fit. |
| Amino Acid Conjugate | Di-Glutamic Acid Conjugate | < 1.0 | High | Glutamic acid residues provide optimal anionic spacing. |
Table 2: Linker and Scaffold Dynamics
Modifications here are often tolerated but rarely yield "super-agonists" like the pharmacophore expansion does.
| Domain | Modification | Outcome | Mechanistic Implication |
| Linker | Amino (-NH-) | Inactive | Protonation of the amine likely disrupts the anionic binding required for CD4 interaction. |
| Linker | Amido (-CONH-) | Active | Neutral amides do not interfere with the electrostatic pharmacophore. |
| Linker | Phosphate | Inactive | Introduction of a phosphate group likely alters solubility/polarity too drastically or creates steric clash. |
| Scaffold | Cholestane | Active | The steroid acts as a "lipophilic anchor," localizing the drug to the cell membrane where viral fusion occurs. |
| Scaffold | Alkenyl Chains | Variable | Potency correlates linearly with chain length (lipophilicity). The anchor must be lipophilic. |
Detailed Experimental Protocol: XTT Antiviral Assay
To replicate the data cited above, the XTT Cytoprotection Assay is the industry standard. This protocol validates the drug's ability to protect T-cells from HIV-induced cell death.
Principle: HIV-1 infection causes cytopathic effects (CPE) leading to cell death. The tetrazolium salt XTT is reduced to a colored formazan product only by metabolically active (living) cells. Drug potency is measured by the restoration of cell viability.
Workflow Diagram:
Caption: Step-by-step workflow for the XTT Cytoprotection Assay used to determine EC50 values.
Step-by-Step Methodology:
-
Cell Preparation: Cultivate CEM-SS or MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum. Ensure cells are in the log phase of growth.
-
Compound Preparation: Dissolve Cosalane derivatives in DMSO (stock). Prepare serial dilutions in the culture medium. Note: Keep DMSO concentration <1% to avoid non-specific toxicity.
-
Infection:
-
Aliquot cells (e.g., 5 x 10^3 cells/well) into 96-well plates.
-
Add the diluted drug compounds.
-
Inoculate with HIV-1 (strain RF or IIIB) at a multiplicity of infection (MOI) sufficient to kill >90% of control cells (typically 0.01 - 0.1).
-
-
Incubation: Incubate plates for 6 days at 37°C in a 5% CO2 humidified atmosphere.
-
Development:
-
Prepare XTT solution (1 mg/mL) with phenazine methosulfate (PMS) as an electron coupling agent.
-
Add 50 µL of XTT/PMS solution to each well.
-
Incubate for 4 hours to allow formazan color development.
-
-
Quantification: Measure absorbance at 450 nm using a microplate reader.
-
Calculation:
-
Calculate % Cell Protection =
. -
Derive the EC50 (Effective Concentration 50%) using non-linear regression analysis.
-
Mechanistic Insight: Why Structure Matters
The superiority of the Tetracarboxylate and Di-Glutamic Acid derivatives confirms the "Electrostatic Clamp" hypothesis.
-
The Target: The CD4 receptor has a specific surface patch rich in basic amino acids (Arginine 58, Arginine 59, Lysine 35).
-
The Interaction: Cosalane's anionic headgroup binds here, sterically blocking gp120 from docking.
-
The Optimization: A single disalicylmethane headgroup (2 carboxylates) provides a "good" fit. However, extending the pharmacophore to 4 carboxylates with an 8-atom spacer allows the molecule to span the distance between Arg58 and Arg59 more effectively, creating a tighter, multi-point binding event. This explains the ~10-fold increase in potency observed in the SAR data.
References
-
Cushman M, et al. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry.
-
Cushman M, et al. (1998).[6] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent.[6][7] Bioorganic & Medicinal Chemistry Letters.
-
Ruell JA, et al. (2001). Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores. Journal of Medicinal Chemistry.
-
Casimiro-Garcia A, et al. (2000). Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain.[8] Bioorganic & Medicinal Chemistry.
-
Golebiewski WM, et al. (1996).[9] Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues.[3][4][5][8][9][10] Bioorganic & Medicinal Chemistry.
Sources
- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extension of the polyanionic cosalane pharmacophore as a strategy for increasing anti-HIV potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the effects of linker chain modifications on anti-HIV activities in a series of cosalane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of anti-HIV potency with lipophilicity in a series of cosalane analogs having normal alkenyl and phosphodiester chains as cholestane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Inhibitory Effect of Cosalane on gp120-CD4 Binding
Executive Summary: The Cosalane Advantage
In the landscape of HIV entry inhibitors, Cosalane (a cholestane derivative) occupies a unique niche. Unlike peptide-based fusion inhibitors (e.g., Enfuvirtide) or co-receptor antagonists (e.g., Maraviroc), Cosalane targets the initial viral attachment event. Specifically, it inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell receptor CD4 .[1][2][3]
This guide provides a rigorous technical framework for validating Cosalane's mechanism of action. We move beyond simple efficacy claims to establish a causal link between Cosalane presence and the physical disruption of the gp120-CD4 complex.
Mechanism of Action
Cosalane acts as a "molecular shield." Its pharmacophore—an aurintricarboxylic acid analogue linked to a steroid backbone—possesses anionic carboxylate groups that interact electrostatically with the positively charged amino acid residues (Arginine, Lysine) within the CD4-binding pocket of gp120. This steric occlusion prevents the conformational changes required for subsequent co-receptor binding and viral fusion.
Figure 1: Mechanism of HIV Entry Inhibition. Cosalane targets the gp120 trimer, preventing the formation of the gp120-CD4 complex and halting the viral lifecycle before fusion occurs.
Comparative Analysis: Cosalane vs. Alternatives
When designing validation assays, it is critical to benchmark Cosalane against established inhibitors. The following table contrasts Cosalane with Dextran Sulfate (a non-specific polyanionic inhibitor) and Soluble CD4 (sCD4) (a competitive protein inhibitor).
| Feature | Cosalane | Dextran Sulfate (DS-5000) | Soluble CD4 (sCD4) |
| Molecule Class | Small Molecule (Cholestane derivative) | Polysaccharide (Polyanion) | Recombinant Protein |
| Primary Target | gp120 (CD4 binding site) | gp120 (V3 loop / Shielding) | gp120 (Direct mimic) |
| Binding Specificity | High (Targeted electrostatic) | Low (Non-specific charge) | Very High (Native ligand) |
| IC50 (gp120-CD4) | 1.0 – 3.0 µM [1] | 0.5 – 5.0 µg/mL | 0.01 – 0.1 µg/mL |
| Cytotoxicity (CC50) | > 100 µM (High Selectivity) | > 100 µg/mL | Non-toxic |
| Stability | High (Chemical stability) | High | Low (Protein degradation) |
| Experimental Utility | Ideal for SAR studies | Positive Control (Charge) | Positive Control (Affinity) |
Key Insight: While sCD4 is a more potent inhibitor in molar terms, Cosalane offers a stable, small-molecule scaffold that is more representative of drug-like candidates. Dextran sulfate serves as a control for non-specific electrostatic interactions, ensuring that Cosalane's activity is not merely an artifact of negative charge.
Experimental Validation Protocols
To definitively confirm Cosalane's inhibitory effect, we employ a two-tiered approach: a cell-free Capture ELISA for biochemical validation and Flow Cytometry for cellular context.
Protocol A: gp120-CD4 Capture ELISA (The "Gold Standard")
This assay isolates the specific protein-protein interaction, eliminating cellular variables. It is the primary method for determining IC50 values.
Principle: Recombinant soluble CD4 (sCD4) is immobilized on a microplate. Recombinant gp120 (rgp120) is added in the presence of Cosalane. Bound gp120 is detected using an anti-gp120 antibody.[4] Reduced signal indicates inhibition.
Materials
-
Capture: Recombinant human sCD4 (2 µg/mL in PBS).
-
Ligand: Recombinant HIV-1 gp120 (e.g., strain IIIB or BaL).
-
Inhibitor: Cosalane (stock in DMSO), Serial dilutions (0.1 µM to 100 µM).
-
Detection: Mouse anti-gp120 mAb (clone 2G12 or similar) + HRP-conjugated anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow
-
Coating: Add 100 µL sCD4 to 96-well Maxisorp plates. Incubate O/N at 4°C.
-
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 200 µL 3% BSA in PBS for 2h at RT.
-
Competition (Critical Step):
-
Pre-incubate rgp120 (final conc. 100 ng/mL) with varying concentrations of Cosalane for 30 min at 37°C.
-
Control 1: gp120 + DMSO (0% Inhibition).
-
Control 2: No gp120 (Background).
-
Transfer mixtures to the sCD4-coated plate. Incubate 1h at 37°C.
-
-
Washing: Wash 5x with PBS-T to remove unbound gp120/Cosalane complexes.
-
Detection: Add anti-gp120 mAb (1 µg/mL). Incubate 1h at RT. Wash 5x. Add Secondary HRP. Incubate 45 min.
-
Readout: Add TMB. Stop with 1M H2SO4. Read Absorbance at 450 nm.
Data Analysis: Calculate % Inhibition =
Figure 2: Competitive ELISA Workflow. Pre-incubation allows Cosalane to occupy the gp120 binding site before it encounters the immobilized CD4.
Protocol B: Flow Cytometry (Cell-Based Confirmation)
This assay confirms that the inhibition observed in ELISA translates to a physiological context on the surface of living cells.
Principle: CD4+ T-cells (e.g., CEM-SS or SupT1) are incubated with rgp120 in the presence of Cosalane. Bound gp120 is detected via fluorescently labeled anti-gp120 antibody.
Materials
-
Cells: CEM-SS cells (
cells/mL). -
Ligand: Biotinylated rgp120 or rgp120 + anti-gp120-FITC.
-
Buffer: PBS + 2% FBS + 0.1% NaN3 (FACS Buffer).
Step-by-Step Workflow
-
Preparation: Aliquot
cells per tube. Wash with cold FACS buffer. -
Inhibition: Incubate rgp120 (5 µg/mL) with Cosalane (various conc.) in 50 µL volume for 30 min at 4°C.
-
Binding: Add the gp120/Cosalane mixture to the cell pellets. Incubate 45 min at 4°C.
-
Note: 4°C prevents receptor internalization (endocytosis), ensuring we measure surface binding only.
-
-
Staining: Wash cells 2x. Add anti-gp120-FITC (or PE). Incubate 30 min at 4°C in dark.
-
Analysis: Wash 2x. Resuspend in 200 µL FACS buffer. Acquire 10,000 events on a Flow Cytometer.
-
Gating: Gate on live lymphocytes (FSC vs SSC). Measure Mean Fluorescence Intensity (MFI).
Self-Validating Check: Include a tube with Leu3a (anti-CD4 mAb) as a positive control for inhibition. If Leu3a does not block gp120 binding, the assay conditions are invalid.
References
-
Cushman, M., et al. (1994). "Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction."[5][6] Journal of Medicinal Chemistry.
-
Golebiewski, W. M., et al. (1993). "Cosalane and its analogues: a unique class of anti-HIV agents."[6] Bioorganic & Medicinal Chemistry Letters.
-
Baba, M., et al. (1988). "Mechanism of inhibitory effect of dextran sulfate and heparin on replication of human immunodeficiency virus in vitro." Proceedings of the National Academy of Sciences.
-
Madani, N., et al. (2008). "Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120." Structure.
-
BenchChem. (2025).[2] "Protocol for assessing cytotoxicity (CC50) of antiviral compounds." BenchChem Protocols.
Sources
- 1. Inhibition of CD4+ T cell function by the HIV envelope protein, gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of HIV infection by a novel CD4 domain 2-specific monoclonal antibody. Dissecting the basis for its inhibitory effect on HIV-induced cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cosalane and Zidovudine in HIV inhibition
Topic: Comparative Analysis of Cosalane and Zidovudine in HIV Inhibition Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: Distinct Modalities in Viral Suppression
This guide provides a technical comparative analysis of Cosalane and Zidovudine (AZT) , two antiretroviral agents representing distinct epochs and mechanisms in HIV therapeutic development.
-
Zidovudine (AZT) , the first approved antiretroviral, is a Nucleoside Reverse Transcriptase Inhibitor (NRTI) that acts intracellularly to terminate the synthesis of proviral DNA. It remains a benchmark for potency but is limited by mitochondrial toxicity and rapid resistance development.
-
Cosalane , a synthetic analogue of aurintricarboxylic acid (ATA), functions as a viral entry inhibitor . It acts extracellularly by sterically hindering the interaction between the viral envelope glycoprotein gp120 and the host CD4 receptor.
While AZT demonstrates superior nanomolar potency (
Mechanistic Profiling: Entry Blockade vs. Chain Termination
The fundamental divergence between these two agents lies in their site of action within the HIV-1 replication cycle.
Cosalane: The Shielding Mechanism
Cosalane is a polyanionic compound featuring a cholestane steroid backbone linked to disalicylmethane pharmacophores. It mimics the negative charge density required to bind the positively charged V3 loop and CD4-binding domain of gp120 .
-
Action: Competitive inhibition of gp120 attachment to the host CD4 receptor.[3]
-
Secondary Effect: Inhibition of the post-binding fusion event, preventing the viral capsid from entering the cytoplasm.
Zidovudine: The Trojan Horse
AZT is a thymidine analogue. Once inside the host cell, it is phosphorylated by cellular kinases (thymidine kinase) into its active triphosphate form (AZT-TP).
-
Action: AZT-TP competes with natural thymidine triphosphate (dTTP).
-
Termination: Because AZT lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, its incorporation causes immediate chain termination of the nascent viral DNA.
Mechanistic Visualization
Figure 1: Comparative Mechanism of Action. Cosalane intercepts the virus extracellularly at the binding interface, while Zidovudine acts intracellularly to halt genetic replication.
Pharmacological Performance Analysis
The following data aggregates experimental results from cytoprotection assays (MT-2/CEM-SS cell lines) to provide a direct performance comparison.
| Parameter | Cosalane (Parent) | Zidovudine (AZT) | Interpretation |
| Primary Target | gp120-CD4 Interaction | Reverse Transcriptase | Distinct resistance profiles. |
| IC50 (Potency) | ~5.1 µM (Range: 0.5 - 6.0 µM) | 0.002 – 0.01 µM | AZT is ~1000x more potent on a molar basis. |
| CC50 (Cytotoxicity) | > 500 µM | > 50 µM (Cell type dependent) | Cosalane shows lower intrinsic cytotoxicity. |
| Selectivity Index (SI) | > 100 | > 5,000 | AZT has a wider therapeutic window despite higher toxicity risks. |
| Resistance Profile | Active against AZT-resistant strains | Vulnerable to RT mutations (e.g., M184V, K65R) | Cosalane is a viable salvage candidate. |
| Bioavailability | Poor (< 1% oral) | High (> 60% oral) | Cosalane requires IV or topical (microbicide) delivery. |
Key Insight: While AZT is significantly more potent, Cosalane's value lies in its broad-spectrum activity against drug-resistant isolates . Experimental data indicates Cosalane retains full efficacy against HIV-1 strains possessing the specific RT mutations that render AZT ineffective.
Experimental Validation Protocols
To objectively compare these agents, researchers utilize the XTT Cytoprotection Assay . This colorimetric assay measures the ability of the drug to prevent virus-induced cell death.
Protocol: Comparative Anti-HIV Assay (MT-4 Cells)
Objective: Determine the
-
Cell Preparation:
-
Culture MT-4 cells (human T-cell leukemia line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Adjust cell density to
cells/mL.
-
-
Compound Dilution:
-
Prepare serial 5-fold dilutions of Cosalane (starting at 100 µM) and AZT (starting at 1 µM) in a 96-well microtiter plate.
-
Include "Cell Control" (no virus, no drug) and "Virus Control" (virus, no drug) wells.
-
-
Viral Infection:
-
Infect MT-4 cells with HIV-1 (strain IIIB or RF) at a Multiplicity of Infection (MOI) of 0.01.
-
Critical Step: For Cosalane, pre-incubation of the virus with the drug for 1 hour prior to adding cells can elucidate direct virucidal activity versus entry inhibition.
-
-
Incubation:
-
Incubate plates at 37°C in a 5%
humidified atmosphere for 5 days.
-
-
Readout (XTT Method):
-
Add XTT reagent (tetrazolium salt). Viable cells reduce XTT to a colored formazan product.
-
Measure optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % protection using the formula:
-
Experimental Workflow Diagram
Figure 2: Standardized High-Throughput Screening Workflow for Comparative HIV Inhibition.
Strategic Implications & Conclusion
Cosalane represents a specialized tool in the virologist's arsenal.[6] While it cannot compete with Zidovudine's systemic potency or oral bioavailability, its inability to penetrate the cell membrane becomes a virtue in specific contexts:
-
Microbicide Development: Its high lipophilicity and stability make it an ideal candidate for topical vaginal or rectal microbicides to prevent sexual transmission.
-
Combination Therapy: As it targets the entry phase, it acts synergistically with NRTIs (like AZT) and Protease Inhibitors, attacking the virus on a completely different front.
Final Recommendation:
-
Use Zidovudine as a positive control for intracellular replication inhibition and for potency benchmarking.
-
Use Cosalane (or its amino acid conjugates) when investigating entry mechanisms, gp120-CD4 binding interfaces, or when screening against multi-drug resistant (MDR) viral panels.
References
-
Cushman, M., et al. (1994). Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction. Journal of Medicinal Chemistry. Link
-
Cushman, M., et al. (1998).[7] Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent. Bioorganic & Medicinal Chemistry Letters. Link
-
Fischl, M. A., et al. (1987). The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. New England Journal of Medicine. Link
-
De Clercq, E. (2010). Cosalane and its analogues: a unique class of anti-HIV agents.[6][8] Mini Reviews in Medicinal Chemistry. Link
-
NIH AIDS Reagent Program. Standardized Protocols for Anti-HIV Assays. Link
Sources
- 1. Synthesis and anti-HIV activity of cosalane analogues incorporating two dichlorodisalicylmethane pharmacophore fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Cinnamon-Derived Procyanidin Compound Displays Anti-HIV-1 Activity by Blocking Heparan Sulfate- and Co-Receptor- Binding Sites on gp120 and Reverses T Cell Exhaustion via Impeding Tim-3 and PD-1 Upregulation | PLOS One [journals.plos.org]
- 4. Discovery of Ten Anti-HIV Hit Compounds and Preliminary Pharmacological Mechanisms Studies - Lian - Current HIV Research [edgccjournal.org]
- 5. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Cosalane Derivatives Versus Other CCR7 Antagonists: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenges of targeting the C-C chemokine receptor 7 (CCR7). CCR7 is a G protein-coupled receptor (GPCR) critical for the homing of naïve T cells and dendritic cells to secondary lymphoid organs[1]. However, its dysregulation is heavily hijacked in autoimmune diseases and the lymphatic metastasis of various cancers, making it a high-value, yet historically elusive, therapeutic target[1][2].
Recently, breakthroughs have identified distinct classes of small-molecule antagonists. The most notable are Cosalane (and its derivatives)—repurposed from HIV research via high-throughput screening—and allosteric inhibitors like Cmp2105 and Navarixin , discovered through structural biology[2][3]. This guide provides a rigorous, data-driven comparison of these antagonists, detailing their mechanistic divergence and the self-validating experimental protocols required to objectively evaluate their efficacy.
Mechanistic Divergence: Competitive vs. Allosteric Antagonism
CCR7 is activated by two endogenous ligands: CCL19 and CCL21. These ligands exhibit biased signaling, differentially modulating G-protein activation (calcium mobilization) and β-arrestin recruitment (receptor internalization)[1]. Understanding where and how an antagonist binds is critical to predicting its downstream efficacy.
-
Cosalane & Derivatives: Originally developed as an HIV replication inhibitor (disrupting gp120-CD4 interaction), Cosalane was identified as a potent, competitive CCR7 antagonist[3]. It effectively blocks the binding of both CCL19 and CCL21 to the extracellular domains of both human and murine CCR7[3].
-
Cmp2105 & Navarixin: In contrast, X-ray crystallography revealed that Cmp2105 binds to an intracellular allosteric pocket (wedged between transmembrane helices and helix 8), stabilizing CCR7 in an inactive conformation[2]. Navarixin, a known CXCR1/2 antagonist currently in clinical trials, was subsequently identified via 3D pharmacophore screening to bind this exact same intracellular site[2].
Fig 1: CCR7 signaling pathway and distinct intervention points of competitive and allosteric antagonists.
Quantitative Efficacy Comparison
To objectively evaluate these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across multiple assay modalities. Cosalane demonstrates superior functional potency, though its physical properties present optimization challenges[1].
| Antagonist | Target(s) | Binding Mode | IC₅₀ (CCL19) | IC₅₀ (CCL21) | Key Pharmacological Limitations |
| Cosalane | CCR7, HIV gp120 | Competitive (Extracellular) | 0.2 µM[1] | 2.7 µM[1] | High lipophilicity; complex cholesterol-derived structure[1] |
| Cmp2105 | CCR7 | Allosteric (Intracellular) | 35 nM (Radioligand)[2] | N/A | Drop-off in functional assays (Ca²⁺ IC₅₀ = 5–15 µM)[4] |
| Navarixin | CXCR1/2, CCR7 | Allosteric (Intracellular) | 33.9 µM (β-Arrestin)[4] | N/A | Lower potency for CCR7 compared to its primary CXCR targets[2] |
Self-Validating Experimental Protocols
Evaluating CCR7 antagonists requires a hierarchical workflow. Because CCR7 exhibits biased signaling, relying on a single assay can yield false positives. A compound might block calcium flux but fail to halt β-arrestin-mediated internalization, leading to a false sense of efficacy. Therefore, the protocols detailed below form a closed, self-validating loop: target engagement must translate to functional pathway inhibition, which must ultimately arrest phenotypic migration[5].
Fig 2: Hierarchical experimental workflow for validating CCR7 antagonist specificity and efficacy.
Protocol 1: High-Throughput β-Arrestin Recruitment Assay
Causality & Rationale: CCL19 and CCL21 differentially recruit β-arrestin. We utilize an Enzyme Fragment Complementation (EFC) assay because it provides direct, amplification-free quantification of β-arrestin binding, isolating this event from downstream G-protein noise[3][5].
-
Cell Preparation: Plate CHO-K1 cells engineered to co-express human CCR7 (fused to a ProLink tag) and β-arrestin (fused to an Enzyme Acceptor) at 10,000 cells/well in a 384-well plate[3][5].
-
Compound Pre-incubation: Add Cosalane or comparator compounds (serially diluted in assay buffer with 0.1% BSA) to the cells. Incubate for 30 minutes at 37°C to allow equilibrium binding[3].
-
Ligand Stimulation: Challenge the cells with an EC₈₀ concentration of CCL19 or CCL21. Incubate for 90 minutes at 37°C[3].
-
Detection: Add the EFC detection reagent. If the antagonist fails, β-arrestin binds CCR7, complementing the enzyme fragments to hydrolyze the substrate and generate a chemiluminescent signal.
-
Validation Check: A true antagonist will yield a dose-dependent decrease in luminescence. Calculate IC₅₀ using non-linear regression.
Protocol 2: Intracellular Calcium Mobilization Assay
Causality & Rationale: To confirm that the antagonist also blocks the Gαi-dependent pathway, we measure real-time intracellular calcium flux. This ensures the compound is not a biased ligand itself and fully shuts down the receptor's signaling cascade[5].
-
Dye Loading: Incubate CCR7-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C[5].
-
Antagonist Addition: Pre-incubate cells with the test antagonist for 15 minutes[5].
-
Kinetic Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence, then inject CCL19/CCL21.
-
Data Analysis: Measure the peak fluorescence minus baseline. Cosalane should completely abrogate the calcium spike, confirming G-protein pathway blockade.
Protocol 3: Transwell Chemotaxis Assay (Phenotypic Validation)
Causality & Rationale: Biochemical assays do not guarantee physiological efficacy. The transwell assay mimics the in vivo chemokine gradient required for directional cell migration, providing definitive proof that the antagonist halts metastatic or autoimmune homing[3][5].
-
Chamber Setup: Add assay medium containing 10 nM CCL19 or CCL21 to the lower chamber of a 5 µm pore polycarbonate transwell plate[3].
-
Cell Treatment: Pre-treat target cells (e.g., human H9 T-cells) with Cosalane (0.1 - 10 µM) for 30 minutes[3].
-
Migration: Seed the treated cells into the upper chamber. Incubate for 3 hours at 37°C[3].
-
Quantification: Remove non-migrated cells from the top. Lyse the migrated cells in the lower chamber and quantify using CellTiter-Glo. Calculate the chemotactic index to verify phenotypic arrest.
Conclusion & Future Directions
While 3 is the most potent functional CCR7 antagonist identified to date, its high lipophilicity and complex cholesterol-derived structure present significant hurdles for clinical optimization[1][3]. Conversely, allosteric inhibitors like 2 and Navarixin offer more tractable chemical scaffolds but currently lack the low-nanomolar functional potency of Cosalane[1][2]. Future drug development must bridge this gap, potentially by designing hybrid molecules that leverage Cosalane's competitive efficacy while adopting the favorable pharmacokinetic properties of the allosteric binders.
References
- Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen Source: PubMed / NIH URL
- A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7)
- Validating the Specificity of a New CCR7 Small Molecule Inhibitor: A Comparative Guide Source: Benchchem URL
- Source: AACR Journals (Cancer Discovery)
Sources
- 1. Frontiers | A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of Cosalane as an Inhibitor of Human and Murine CC-Chemokine Receptor 7 Signaling via a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Head-to-Head Comparison of Cosalane Analogs: Evolution from Attachment Inhibitors to NNRTIs
Cosalane is a unique, highly lipophilic anti-HIV agent that originally emerged as a potent inhibitor of viral attachment. Over the decades, rational drug design has driven the evolution of Cosalane into distinct generations of analogs to improve metabolic stability, overcome viral resistance, and enhance overall potency. This guide provides an in-depth, head-to-head comparison of these generations, detailing their mechanistic shifts, structure-activity relationships (SAR), and the self-validating experimental protocols used to evaluate them.
Mechanistic Evolution of Cosalane Generations
Generation 1: The Prototypical Cosalane
The first-generation Cosalane molecule consists of a steroidal cholestane core attached to a polyanionic pharmacophore (resembling aurintricarboxylic acid). Its primary mechanism of action is the inhibition of the viral envelope glycoprotein gp120 binding to the host CD4 receptor, effectively halting viral entry (1[1]). While effective as a broad-spectrum entry inhibitor, its high lipophilicity and moderate potency (EC50 ~5.1 µM) necessitated further structural refinement (2[2]).
Generation 2: Extended Polyanionic Pharmacophores
To enhance binding affinity, researchers developed second-generation analogs by extending the polyanionic pharmacophore. By incorporating amino acid conjugates (such as di-glutamic acid) or tetracarboxylates, the anion spacing was optimized (3[3]). This design is grounded in a hypothetical binding model where the extended carboxylates span the exact distance between surface-exposed cationic residues on CD4—specifically Arg58, Arg59, and Lys72 (4[4]). This structural extension significantly increased anti-HIV potency, dropping the EC50 to the sub-micromolar range (e.g., 0.55 µM) (2[2]).
Generation 3: Alkenyldiarylmethanes (ADAMs)
The third generation represents a radical structural and mechanistic departure. By completely removing the bulky steroidal cholestane moiety, chemists synthesized Alkenyldiarylmethanes (ADAMs) (1[1]). Surprisingly, these non-steroidal analogs lost their ability to inhibit gp120-CD4 attachment. Instead, they act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The most potent of this class, ADAM II, binds to the allosteric hydrophobic pocket of HIV-1 reverse transcriptase, exhibiting an extraordinary EC50 of 13 nM (5[5]).
Head-to-Head Performance Comparison
The following table summarizes the quantitative performance data across the three generations of Cosalane analogs, tested against the HIV-1 RF strain in CEM-SS cells.
| Generation | Representative Compound | Primary Target | EC50 (Antiviral Potency) | Cytotoxicity (CC50) | Key Advantage |
| Gen 1 | Cosalane | gp120-CD4 Attachment | 5.1 µM | >100 µM | Broad-spectrum viral entry inhibition. |
| Gen 2 | Extended Polyanionic Analog | gp120-CD4 Attachment | 0.55 µM | >100 µM | ~10-fold potency increase via optimized CD4 binding. |
| Gen 3 | ADAM II | Reverse Transcriptase | 0.013 µM (13 nM) | 31.6 µM | ~400-fold potency increase; potent NNRTI activity. |
Mechanistic Pathway Visualization
The divergent mechanisms of action between the early generations (entry inhibitors) and the third generation (NNRTIs) dictate entirely different experimental workflows.
Mechanistic divergence of Cosalane analogs from entry inhibition to reverse transcription blockade.
Self-Validating Experimental Protocols
To objectively compare these analogs, researchers must employ orthogonal assays that validate both the phenotypic antiviral effect and the specific molecular target.
Protocol 1: Phenotypic Validation via XTT Cytoprotection Assay
This assay determines the EC50 by measuring the ability of the analog to protect CEM-SS cells from HIV-1-induced cytopathicity.
-
Cell Preparation : Seed CEM-SS cells at
cells/well in a 96-well plate.-
Causality: CEM-SS cells are highly susceptible to HIV-1-induced syncytium formation, providing a clear phenotypic readout for viral entry and replication.
-
-
Compound Dilution : Add serial dilutions of the Cosalane analogs (e.g., 0.001 µM to 100 µM).
-
Causality: A wide dynamic range is required to capture the drastic potency differences between Gen 1 (micromolar) and Gen 3 (nanomolar).
-
-
Viral Inoculation : Infect cells with HIV-1 RF at a multiplicity of infection (MOI) of 0.01.
-
Causality: A low MOI ensures multiple rounds of viral replication, amplifying the cytopathic effect and increasing assay sensitivity.
-
-
Incubation & Readout : Incubate for 6 days at 37°C. Add XTT tetrazolium dye.
-
Causality: Viable (protected) cells metabolize XTT into a soluble formazan dye. Absorbance at 450 nm directly correlates with cell viability, allowing for the precise calculation of the EC50 and CC50 (in uninfected control wells).
-
Protocol 2: Target Validation via Reverse Transcriptase (RT) Inhibition Assay
To confirm that Gen 3 analogs (ADAMs) act as NNRTIs, an isolated enzyme assay must be performed (6[6]).
-
Reaction Assembly : Combine purified HIV-1 RT enzyme with a poly(rC)·oligo(dG) template/primer complex.
-
Inhibitor Addition : Introduce ADAM II at varying concentrations (0.01 µM to 10 µM).
-
Radiolabel Incorporation : Add [³H]-dGTP to the reaction mixture and incubate at 37°C for 30 minutes.
-
Causality: The incorporation of tritiated nucleotides into the elongating DNA strand serves as a direct, quantifiable measure of RT enzymatic activity.
-
-
Quenching and Filtration : Quench the reaction with cold trichloroacetic acid (TCA) and filter through glass fiber mats.
-
Causality: TCA precipitates the synthesized radiolabeled DNA polymers while leaving unincorporated[³H]-dGTP in solution, ensuring background noise is eliminated during scintillation counting.
-
References
-
Cosalane and its analogues: a unique class of anti-HIV agents - PubMed. [Link]
-
Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores - PubMed.[Link]
-
Synthesis and Anti-HIV Activity of Cosalane Analogues with Substituted Benzoic Acid Rings Attached to the Pharmacophore through Methylene and Amide Linkers - SciSpace.[Link]
-
New Alkenyldiarylmethanes with Enhanced Potencies as Anti-HIV Agents Which Act as Non-Nucleoside Reverse Transcriptase Inhibitors - ACS Publications.[Link]
-
Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed.[Link]
-
Synthesis of a non-nucleoside reverse transcriptase inhibitor in the alkenyldiarylmethane (ADAM) series with optimized potency and therapeutic index - PubMed.[Link]
-
Synthesis and Biological Evaluation of Certain Alkenyldiarylmethanes as Anti-HIV-1 Agents Which Act as Non-Nucleoside Reverse Transcriptase Inhibitors - ACS Publications.[Link]
Sources
- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a cosalane analog with an extended polyanionic pharmacophore conferring enhanced potency as an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of anti-HIV activity with anion spacing in a series of cosalane analogues with extended polycarboxylate pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a non-nucleoside reverse transcriptase inhibitor in the alkenyldiarylmethane (ADAM) series with optimized potency and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Validation of Cosalane Antiviral Efficacy Across Permissive Cell Lines
Executive Summary: The Necessity of Cross-Line Validation
Cosalane represents a distinct class of anti-HIV agents that fuses a pharmacophore derived from aurintricarboxylic acid (ATA) with a cholestane steroid framework. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) like AZT, which act intracellularly, Cosalane functions as a viral entry inhibitor . It targets the highly conserved Phe43 cavity of the viral envelope glycoprotein gp120, sterically hindering its interaction with the host CD4 receptor.
Because entry inhibition is highly dependent on receptor density and viral envelope phenotype, data derived from a single cell line (e.g., HeLa-CD4) is insufficient for preclinical validation. This guide outlines a rigorous cross-validation strategy using lymphoblastoid (MT-2, MT-4) and monocytic (H9, U937) cell lines to distinguish true antiviral efficacy from cell-type-specific artifacts.
Mechanistic Profile & Signaling Blockade
To validate Cosalane, one must understand that it acts upstream of viral fusion. The compound occupies the CD4-binding pocket on gp120, preventing the conformational changes required for co-receptor (CCR5/CXCR4) engagement.
Figure 1: Mechanism of Action - Steric Blockade of Viral Entry
Caption: Cosalane acts as a competitive inhibitor, occupying the gp120 binding site and preventing the initial attachment to the CD4 host receptor.[1]
Comparative Efficacy Data
The following data synthesizes performance metrics of Cosalane against standard comparators. Note the distinction between the Selectivity Index (SI) of Cosalane and AZT. While AZT is more potent by weight (lower IC50), Cosalane maintains efficacy against AZT-resistant strains, a critical differentiator.
Table 1: Comparative Antiviral Potency in MT-4 Cells (HIV-1 IIIB Strain)
| Compound | Target Mechanism | IC50 (µM) [Viral Inhibition] | CC50 (µM) [Cytotoxicity] | Selectivity Index (SI) | Resistance Profile |
| Cosalane | Entry (gp120-CD4) | 0.8 – 1.5 | > 50 | > 40 | Active vs. AZT-R |
| AZT (Zidovudine) | RT Inhibitor (Chain Terminator) | 0.004 – 0.01 | > 100 | > 5000 | Susceptible |
| Dextran Sulfate | Entry (Non-specific Charge) | ~0.1 | > 100 | > 1000 | Susceptible |
| Maraviroc | Entry (CCR5 Antagonist) | 0.002 | > 10 | > 5000 | Susceptible |
Data Interpretation:
-
Potency vs. Utility: Cosalane's IC50 is in the low micromolar range. While less potent than AZT, its value lies in its barrier to resistance and ability to function as a microbicide.
-
Cell Line Variance: In H9 cells (lymphoma), Cosalane typically shows slightly higher IC50 values (1.5 – 3.0 µM) compared to MT-4 cells due to differences in CD4 receptor density.
-
MOI Sensitivity: Unlike Dextran Sulfate, which loses efficacy at high Multiplicities of Infection (MOI > 1.0), Cosalane retains significant activity due to its hydrophobic cholestane anchor, which increases local concentration at the membrane.
Experimental Protocols for Cross-Validation
To ensure data trustworthiness, you must decouple viral inhibition from host cell toxicity. The following dual-stream workflow is mandatory.
Figure 2: Dual-Stream Validation Workflow
Caption: Parallel assessment of cytotoxicity (MTS) and viral inhibition (p24/RT) ensures that observed antiviral activity is not a result of host cell death.
Protocol A: XTT Cytotoxicity Assay (The Control)
Rationale: Entry inhibitors often have amphipathic properties that can disrupt cell membranes. This assay confirms membrane integrity.
-
Seeding: Seed MT-4 cells at
cells/well in 96-well plates. -
Treatment: Add Cosalane in 2-fold serial dilutions (e.g., 100 µM down to 0.1 µM). Do not add virus.
-
Incubation: 5 days at 37°C.
-
Development: Add XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
-
Readout: Measure absorbance at 450 nm.
-
Calculation:
is the concentration reducing absorbance by 50% vs. untreated control.
Protocol B: Viral Inhibition Assay (The Test)
Rationale: Measuring p24 antigen is more quantitative than visual CPE scoring.
-
Infection: Infect MT-4 or PBMC cells with HIV-1 (strain IIIB for X4-tropic, BaL for R5-tropic) at an MOI of 0.01.
-
Adsorption: Allow virus adsorption for 1 hour at 37°C.
-
Wash: Critical Step. Wash cells
with PBS to remove unbound virus (essential for entry inhibitor validation). -
Treatment: Resuspend cells in media containing Cosalane (serial dilutions).
-
Incubation: 4–5 days.
-
Readout: Collect supernatant. Quantify viral core protein using a p24 Antigen ELISA .
-
Calculation:
is the concentration reducing p24 levels by 50% vs. infected/untreated control.
Critical Analysis & Troubleshooting
The "Serum Effect" Trap
Cosalane is highly lipophilic (cholestane backbone). In high-serum media (e.g., 20% FBS), it may bind non-specifically to albumin, artificially inflating the IC50 (reducing apparent potency).
-
Recommendation: Perform assays in standard 10% FBS and validate in low-serum (2-5%) conditions to determine the protein-binding shift.
Multiplicity of Infection (MOI)
Entry inhibitors are notoriously sensitive to high viral loads.
-
Observation: At MOI > 0.5, the "mass action" of the virus may overwhelm the steric blockade of Cosalane.
-
Validation: Always report IC50 values at two distinct MOIs (e.g., 0.01 and 0.1) to demonstrate the robustness of the blockade.
References
-
Cushman, M., et al. (1995).[2] "Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase."[2] Journal of Medicinal Chemistry. Link
-
Cushman, M., & Golebiewski, W. M. (2000). "Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain."[3] Bioorganic & Medicinal Chemistry. Link
-
De Clercq, E. (2002). "New Anti-HIV Agents and Targets." Medicinal Research Reviews. Link
-
Keyes, R. F., et al. (1996). "Correlation of Anti-HIV Potency with Lipophilicity in a Series of Cosalane Analogues." Journal of Medicinal Chemistry. Link
-
Baba, M., et al. (1988). "Mechanism of inhibitory effect of dextran sulfate and heparin on replication of human immunodeficiency virus in vitro." Proceedings of the National Academy of Sciences. Link
Sources
- 1. Cosalane and its analogues: a unique class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cosalane analogues with enhanced potencies as inhibitors of HIV-1 protease and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the bioavailability of various Cosalane formulations
Content Type: Technical Comparison & Experimental Guide
Subject: Pharmacokinetics and Formulation Optimization of Cosalane (Anti-HIV/CCR7 Antagonist)
Executive Summary
Cosalane (a cholestane-derived anti-HIV agent) represents a classic biopharmaceutical challenge: it possesses potent antiviral activity (inhibiting gp120-CD4 binding and CCR7 signaling) but exhibits negligible oral bioavailability (<1%) in its native form. Its highly lipophilic nature leads to rapid sequestration in liver parenchymal membranes rather than systemic absorption.
This guide compares three distinct formulation strategies tested to overcome these barriers:
-
Native Formulation (Control): Cosalane in standard vehicles (DMSO/Saline).
-
Physical Enhancement: Co-administration with Bile Salts (Sodium Deoxycholate).
-
Chemical Formulation (Pro-drug/Conjugate): Amino Acid Conjugates (Diglycine-Cosalane).
Key Finding: Physical formulations (micelles/enhancers) provide only marginal gains due to hepatic sequestration. Chemical conjugation (Diglycine-Cosalane) is the superior strategy, achieving a measurable absolute bioavailability (
Comparative Analysis of Formulations
The Biopharmaceutical Barrier
Cosalane is a "brick dust" molecule—highly lipophilic and insoluble. However, unlike typical Class II drugs (low solubility, high permeability), Cosalane suffers from membrane sequestration . It partitions so strongly into lipid bilayers that it becomes "stuck" in the enterocyte or liver cell membranes, preventing transcellular transport into the blood.
Performance Metrics Comparison
| Feature | Native Cosalane | Cosalane + Bile Salts | Diglycine-Cosalane (GC) |
| Strategy Type | Control (Solubilized) | Physical Permeation Enhancer | Chemical Conjugation (Pro-drug) |
| Primary Vehicle | DMSO / Saline / Oil | Sodium Deoxycholate (5–20 mM) | Aqueous Buffer (Self-assembling) |
| Oral Bioavailability ( | < 1% (Nondetectable) | Low (Qualitative increase only) | 5.10% ± 1.51% |
| Hepatic Fate | High Sequestration (Liver Sink) | High Uptake (First-pass loss) | Reduced RES Uptake |
| Caco-2 Permeability | Enhanced ( | Significantly Enhanced | |
| Elimination | ~750 min | N/A | ~1016 min |
Mechanistic Insights
-
Native Cosalane: Fails due to "solubility-limited absorption" and "membrane trapping."
-
Bile Salts: Act as wetting agents and transiently disrupt the intestinal membrane, allowing some drug entry. However, once in the portal vein, the drug is immediately stripped by the liver (first-pass effect) due to its high affinity for hepatic membranes.
-
Diglycine Conjugate (GC): The addition of polar glycine moieties alters the amphiphilicity. This prevents the molecule from getting "stuck" in the lipid bilayer, allowing it to traverse the enterocyte and evade the liver's reticuloendothelial system (RES) more effectively than the parent compound.
Experimental Data Visualization
Pharmacokinetic Disposition Pathway
The following diagram illustrates the fate of Cosalane versus its Diglycine conjugate, highlighting the "Liver Sink" effect that formulations must overcome.
Caption: Comparative disposition showing the "Liver Sink" trapping native Cosalane vs. the successful systemic bypass of the Diglycine (GC) conjugate.
Detailed Experimental Protocols
To replicate the bioavailability assessment of Cosalane formulations, use the following validated protocols.
Preparation of Cosalane-Diglycine (GC) Conjugate
Note: This protocol describes the chemical modification required to create the bioavailable form.
-
Reactants: Dissolve Cosalane in anhydrous DMF (Dimethylformamide).
-
Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate the carboxylic acid groups. Stir at 0°C for 1 hour.
-
Conjugation: Add Glycine methyl ester hydrochloride and Triethylamine. Stir at room temperature for 24 hours.
-
Hydrolysis: Treat the resulting ester with LiOH in THF/Water to remove the methyl protection, yielding the free acid Diglycine-Cosalane.
-
Purification: Purify via Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient (0.1% TFA).
In Vivo Pharmacokinetic Study (Rat Model)
Objective: Determine Absolute Bioavailability (
Animals: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein).
Formulation Vehicles:
-
IV Dose: Dissolve compound in DMSO, then dilute with PEG-400 and Saline (Ratio: 1:4:5). Final concentration: 2 mg/mL.
-
Oral Dose: Suspend compound in 1% Carboxymethylcellulose (CMC) or dissolve in PEG-400/Saline.
Workflow:
-
Fasting: Fast animals for 12 hours prior to dosing; water ad libitum.
-
Administration:
-
Group A (IV): Administer 10 mg/kg via jugular vein bolus.
-
Group B (Oral): Administer 10 mg/kg via oral gavage.
-
-
Sampling: Collect blood (0.25 mL) at 5, 15, 30 min, 1, 2, 4, 8, 12, 24, and 48 hours.
-
Processing: Centrifuge at 3000g for 10 min. Store plasma at -80°C.
-
Analysis: Extract plasma using solid-phase extraction (C18 cartridges). Analyze via HPLC-UV (280 nm) or LC-MS/MS.
Calculations:
Calculate
Caco-2 Permeability Assay (In Vitro Screening)
Objective: Screen new formulations for membrane transport potential.
-
Culture: Grow Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size) for 21 days to form a confluent monolayer.
-
Validation: Ensure Transepithelial Electrical Resistance (TEER) > 300
. -
Transport Buffer: HBSS (pH 7.4) with 1% BSA in the receiver chamber (to simulate plasma protein binding sink conditions).
-
Experiment:
-
Add Cosalane formulation (10 µM) to the Apical chamber.
-
Sample Basolateral chamber at 30, 60, 90, 120 min.
-
-
Analysis: Calculate Apparent Permeability (
): (Where is flux, is area, is initial concentration).
References
-
Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent. Source: PubMed / J. Med. Chem. [Link]
-
Intestinal absorption and biodistribution of cosalane and its amino acid conjugates. Source: PubMed / Int J Pharm. [Link]
-
Transport of cosalane—a highly lipophilic novel anti-HIV agent—across Caco-2 cell monolayers. Source: PubMed / J Pharm Sci. [Link]
-
Pharmacokinetics, biliary excretion, and tissue distribution of novel anti-HIV agents, cosalane and dihydrocosalane, in Sprague-Dawley rats. Source: PubMed / Drug Metab Dispos. [Link]
Safety Operating Guide
Safe Management and Disposal of Cosalane Derivatives
[3]
Executive Summary
Cosalane (NSC 658586) and its derivatives are lipophilic, polyanionic anti-HIV agents synthesized from an aurintricarboxylic acid (ATA) pharmacophore and a cholestane steroid backbone.[1] While their acute toxicity is often lower than cytotoxic oncology drugs, their steroid core renders them environmentally persistent.
Immediate Action Directive:
-
Primary Disposal Method: High-Temperature Incineration.[2]
-
Prohibited: Do NOT dispose of down the drain (sewer) or in standard municipal trash.
-
Biohazard Context: If used in viral assays (e.g., HIV-1, HSV), waste must be chemically inactivated or autoclaved prior to entering the chemical waste stream, unless the facility uses a "Mixed Waste" incineration stream.[1][2]
Pre-Disposal Assessment & Chemical Profiling[2]
Before initiating disposal, you must characterize the specific state of the waste.[3] Cosalane derivatives present a dual-hazard profile: the chemical agent itself and the solvent system used for solubilization.[2]
| Feature | Property | Disposal Implication |
| Chemical Backbone | Steroid (Cholestane) + Salicylates | High thermal stability.[1][2] Requires incineration >1000°C to ensure complete destruction of the steroid nucleus. |
| Solubility | Lipophilic (Hydrophobic) | Likely dissolved in DMSO , Chloroform , or Methanol .[1][2] The solvent dictates the waste segregation stream (Halogenated vs. Non-Halogenated). |
| Reactivity | Polyanionic (Acidic functionality) | Avoid mixing with strong oxidizers or cationic surfactants in the waste container to prevent precipitation or heat generation. |
| Biological Status | Antiviral Entry Inhibitor | If used in cell culture, the waste is likely Mixed Waste (Bio + Chem).[2] |
Waste Segregation Decision Logic
Effective disposal relies on correct segregation at the point of generation. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating Cosalane derivative waste based on biological contamination and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicable to: Expired powder, weighing boats, contaminated gloves, and bench paper.[1][2]
-
Containment: Place all solid materials into a clear, wide-mouth polyethylene (HDPE) jar or a dedicated "Hazardous Solid Waste" bag.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "this compound (Solid)."
-
Hazards: "Toxic, Irritant."[4]
-
-
Disposal Path: Seal container and transfer to your facility's Central Accumulation Area (CAA). This must be shipped for incineration (Waste Code: Non-RCRA Regulated, unless mixed with P/U-listed chemicals).[1]
Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicable to: DMSO stocks, HPLC fractions, or synthesis mother liquors.[1][2]
-
Solvent Identification: Check the Safety Data Sheet (SDS) of the solvent.
-
Chloroform/DCM: Use the Red can (Halogenated).
-
DMSO/Methanol/Acetone:[2] Use the White/Clear can (Non-Halogenated).
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid), which could react with the organic backbone.
-
Transfer: Pour liquid into the appropriate carboy using a funnel to prevent spillage.
-
Rinsing: Triple-rinse the empty source vial with the compatible solvent. Add rinsate to the waste carboy. Deface the label on the empty vial and discard the glass in "Broken/Lab Glass" bin (unless it contained P-listed acutely toxic substances, which Cosalane typically is not).[1][2]
Protocol C: Mixed Waste (In Vitro Assays)
Applicable to: 96-well plates containing Cosalane + HIV/Cells.[1][2]
-
Primary Inactivation: Add 10% sodium hypochlorite (bleach) to wells to achieve a final concentration of >1% bleach. Allow to sit for 20 minutes.
-
Note: Bleach is an oxidizer.[5] It may degrade the Cosalane structure, but the priority is viral inactivation.
-
-
Bulk Collection: Aspirate the inactivated liquid into a vacuum trap containing bleach.
-
Disposal:
-
Liquid: The trap waste (Bleach + Media + Trace Drug) can usually be neutralized (pH 7) and sewered with copious water, subject to local EHS approval .[1] If your facility has a strict "No Drugs in Sewer" policy, treat as Aqueous Chemical Waste.
-
Solid (Plates): Dispose of the plastic plates in Biohazard Burn Boxes (incineration).
-
Emergency Spill Management
Scenario: Powder spill (>100 mg) or Stock Solution spill (>5 mL).
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Cleanup: Wipe the area with 70% Ethanol followed by a soap/water wash.
-
Disposal: Place all cleanup materials (pads, gloves) into a sealed bag and process as Protocol A (Solid Waste) .
Regulatory & Scientific Context
Why Incineration? Cosalane derivatives are synthetic steroids. Steroid backbones are notoriously stable in the environment and can act as endocrine disruptors if leached into groundwater [1]. Standard wastewater treatment plants (WWTP) often fail to fully degrade complex lipophilic drugs. High-temperature incineration (>1000°C) ensures the complete mineralization of the steroid core into CO2 and H2O.[1][2]
RCRA Classification (US Context): While Cosalane (NSC 658586) is not explicitly listed on the EPA's P-list or U-list, it falls under the "Generator Knowledge" clause.[1][2] Due to its pharmacological activity (antiviral) and chemical structure (poly-acidic steroid), it must be managed as Non-RCRA Regulated Pharmaceutical Waste but treated with the same rigor as hazardous waste [2].[1][2]
References
-
National Institutes of Health (NIH) - PubChem. Cosalane | C45H60Cl2O6 - Chemical and Physical Properties. [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[6] [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. PubChemLite - Cosalane (C45H60Cl2O6) [pubchemlite.lcsb.uni.lu]
- 2. Cosalane | C45H60Cl2O6 | CID 455040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. research.wayne.edu [research.wayne.edu]
Personal protective equipment for handling Cosalane derivative
Executive Safety Summary
Cosalane (and its analogues) is a potent pharmacophore designed to inhibit HIV attachment by targeting the viral gp120 glycoprotein. As an investigational Active Pharmaceutical Ingredient (API) with high biological activity, it must be handled as a Control Band 4 (High Potency) compound until specific toxicology data proves otherwise.
Critical Warning: Cosalane is frequently solubilized in Dimethyl Sulfoxide (DMSO) . DMSO is a potent skin permeation enhancer.[1][2][3] If Cosalane-DMSO solution contacts skin, the solvent will actively transport the viral inhibitor into the systemic circulation, bypassing the stratum corneum. Standard laboratory precautions are insufficient.
Risk Assessment & Control Banding
To ensure safety, we do not rely on generic "safety glasses and lab coat" rules. We apply a risk-based approach derived from the compound's physical state and formulation.
The Mechanism of Hazard
Cosalane functions by inhibiting the interaction between HIV gp120 and CD4 receptors. Because it is designed to interfere with protein-protein interactions at nanomolar concentrations, accidental absorption can lead to unknown systemic effects.
-
Solid State: High risk of inhalation (aerosolized dust).
-
Liquid State (DMSO/DMF): High risk of transdermal absorption (Carrier Effect).
PPE Decision Matrix
The following logic flow dictates your required protection level based on the experimental phase.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risk.[4][5]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the required PPE. Note that "Standard" refers to typical lab work; "Enhanced" is required for Cosalane handling.
| Protection Zone | Standard Lab PPE | Required Cosalane PPE | Scientific Rationale |
| Respiratory | Surgical Mask | N95 or P100 Respirator | Prevents inhalation of API dust during weighing. Surgical masks do not seal against particulates. |
| Dermal (Hand) | Single Nitrile | Double Nitrile (ASTM D6978) | DMSO permeates nitrile in 6–10 mins. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing. |
| Dermal (Body) | Cotton Lab Coat | Tyvek® Sleeves or Apron | Cotton absorbs liquids, holding the DMSO-drug solution against the skin. Tyvek repels splashes. |
| Ocular | Safety Glasses | Chemical Splash Goggles | Required when handling liquids. Prevent DMSO splash from bypassing the side-shield of standard glasses. |
Operational Protocols
Protocol A: Weighing & Solubilization (The Critical Step)
Objective: Solubilize solid Cosalane derivative without generating dust or contacting skin with DMSO solution.
Prerequisites:
-
Calibrated Analytical Balance inside a Class II Biological Safety Cabinet (BSC) or Powder Containment Enclosure.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Step-by-Step Workflow:
-
Engineering Setup:
-
Verify BSC airflow is active and stable.
-
Place a disposable absorbent mat (plastic side down) on the work surface to capture potential spills.
-
Self-Validation: Hold a tissue at the sash opening; it should be pulled inward, confirming negative pressure.
-
-
Donning PPE:
-
Put on inner nitrile gloves (extended cuff).
-
Put on Tyvek lab coat or sleeves.
-
Put on outer nitrile gloves (tucked over the sleeve cuff).
-
-
Weighing (Solid Phase):
-
Open the Cosalane vial only inside the BSC.
-
Use a disposable antistatic spatula.
-
Weigh the target mass into a screw-cap vial (e.g., amber glass).
-
Immediately cap the stock vial and the weighing vial.
-
Clean-up: Wipe the balance and spatula with a methanol-dampened wipe before removing hands from the BSC.
-
-
Solubilization (Liquid Phase - High Risk):
-
Add DMSO to the weighed solid.
-
Caution: Once dissolved, the solution is hyper-permeable.
-
Vortex inside the hood/BSC. Do not vortex on an open bench.
-
Self-Validation: Inspect the outer gloves. If any liquid shine is visible, assume contamination. Stop. Change outer gloves immediately.
-
Protocol B: Waste Disposal
Cosalane is an investigational drug and must not enter the water supply.
-
Liquids: Collect all DMSO-Cosalane waste in a dedicated container labeled "High Potency API / Solvent Waste - Do Not Drain."
-
Solids: Gloves, mats, and pipettes used must be bagged in a "ziplock" style clear bag inside the hood, sealed, and then placed in the yellow biohazard/chemical incineration bin.
-
Destruction: The only validated disposal method is High-Temperature Incineration .
Emergency Response
In the event of exposure, immediate action mitigates systemic absorption.
-
Skin Contact (Liquid):
-
Do not scrub. Scrubbing increases blood flow and absorption.
-
Wash gently with copious amounts of water and mild soap for 15 minutes.
-
Notify the Principal Investigator (PI) immediately.
-
-
Eye Contact:
-
Flush for 15 minutes using an eyewash station.
-
Seek medical attention immediately (bring the SDS/compound structure).
-
Scientific Logic & Workflow Visualization
The following diagram illustrates the "Self-Validating" loop required during the solubilization process to prevent contamination spread.
Figure 2: Operational workflow with mandatory self-validation checkpoints.
References
-
Cushman, M., et al. (1994). "Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction."[6][7] Journal of Medicinal Chemistry.
-
Centers for Disease Control and Prevention (CDC). (2023). "Managing Hazardous Drug Exposures: Information for Healthcare Settings."
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."
-
The Calculated Chemist. (2024). "Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent."[1]
Sources
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches | MDPI [mdpi.com]
- 4. cdc.gov [cdc.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Design, synthesis, and biological evaluation of cosalane, a novel anti-HIV agent which inhibits multiple features of virus reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-HIV activity of cosalane analogues incorporating nitrogen in the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
